Mal-PEG2-Amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C11H16N2O5/c12-9(14)3-5-17-7-8-18-6-4-13-10(15)1-2-11(13)16/h1-2H,3-8H2,(H2,12,14) |
InChI Key |
XVDAGPGKGAWZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation and Application of Mal-PEG2-Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Mal-PEG2-Amide, a heterobifunctional crosslinker critical in the field of bioconjugation. Its unique architecture allows for the precise and efficient linkage of biomolecules, making it an invaluable tool in the development of targeted therapeutics, diagnostic agents, and other advanced biomedical materials.
Core Structure and Chemical Properties
This compound, more systematically named Mal-amido-PEG2-amine , is a chemical entity featuring a maleimide group at one terminus and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG) spacer. This structure imparts a dual reactivity that is central to its utility.
The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, readily forming a stable thioether bond. This reaction is particularly effective for conjugation to cysteine residues within proteins and peptides.[1] Conversely, the terminal primary amine can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[2] The inclusion of the hydrophilic PEG2 spacer enhances the solubility of the molecule in aqueous environments and provides flexibility to the resulting conjugate, which can be crucial for maintaining the biological activity of the conjugated molecules.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | Mal-amido-PEG2-amine | N/A |
| CAS Number | 677000-36-1 | N/A |
| Molecular Formula | C13H21N3O4 | N/A |
| Molecular Weight | 299.32 g/mol | N/A |
Visualization of the Core Structure
To facilitate a clear understanding of its molecular architecture, the chemical structure of Mal-amido-PEG2-amine is presented below.
Caption: Chemical structure of Mal-amido-PEG2-amine.
Synthesis Pathway
Caption: Generalized synthesis pathway for Mal-amido-PEG2-amine.
Experimental Protocols: Application in Bioconjugation
The dual reactivity of Mal-amido-PEG2-amine makes it an exemplary linker for conjugating two different biomolecules, such as an antibody and a therapeutic payload, a common application in the development of Antibody-Drug Conjugates (ADCs).[3]
Protocol: Site-Specific Antibody Conjugation using Mal-amido-PEG2-amine
This protocol outlines the steps for conjugating a thiol-containing molecule (e.g., a cytotoxic drug) to an antibody with engineered cysteine residues.
Materials:
-
Antibody with engineered cysteine residues (1-10 mg/mL in PBS, pH 7.2)
-
Mal-amido-PEG2-amine
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Thiol-containing payload (e.g., a cytotoxic drug)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M L-cysteine in conjugation buffer
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-20 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes to reduce disulfide bonds and expose the free thiol groups of the engineered cysteines.[4]
-
Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.
-
-
Activation of Amine-Reactive Payload:
-
In a separate reaction, dissolve the amine-reactive payload (containing a carboxylic acid) in an appropriate organic solvent (e.g., DMSO).
-
Activate the carboxylic acid by adding a 1.5-fold molar excess of EDC and NHS.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation of Payload to Mal-amido-PEG2-amine:
-
Immediately add the activated payload solution to a solution of Mal-amido-PEG2-amine (in a 1:1.2 molar ratio of payload to linker) in an appropriate buffer.
-
Allow the reaction to proceed for 2 hours at room temperature to form the Payload-Linker conjugate.
-
-
Conjugation of Payload-Linker to Antibody:
-
Add the Payload-Linker conjugate solution to the reduced antibody solution. A 5- to 10-fold molar excess of the Payload-Linker over the antibody is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-drug conjugate from excess reagents and byproducts using size-exclusion chromatography.
-
-
Characterization:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Experimental Workflow Visualization
Caption: Experimental workflow for site-specific antibody conjugation.
Conclusion
Mal-amido-PEG2-amine stands as a versatile and powerful tool for researchers and professionals in drug development and the broader life sciences. Its well-defined structure and predictable reactivity enable the construction of complex biomolecular conjugates with a high degree of control. The methodologies outlined in this guide provide a foundation for the successful application of this linker in a variety of research and development settings. As the demand for precisely engineered biomolecules continues to grow, the importance of heterobifunctional linkers like Mal-amido-PEG2-amine is set to increase, driving innovation in targeted therapies and diagnostics.
References
An In-Depth Technical Guide to Mal-PEG2-Amide: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Mal-PEG2-Amide, a heterobifunctional crosslinker integral to the field of bioconjugation. This document details experimental protocols for its use and visualizes key reaction mechanisms and biological pathways.
Core Chemical Properties and Specifications
This compound is a versatile molecule featuring a maleimide group at one end and an amide group (often with a terminal amine or carboxyl group depending on the specific variant) at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The maleimide group offers high selectivity for thiol groups (sulfhydryls), commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The terminal functional group (amine or carboxyl) allows for conjugation to a second molecule of interest. The PEG spacer enhances hydrophilicity, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][][3]
Below is a summary of the typical chemical properties and specifications for commercially available this compound and related derivatives.
| Property | Mal-amido-PEG2-amine[1] | Mal-PEG2-acid[4] | Mal-amido-PEG2-acid | Tri(this compound)-amine |
| Synonyms | Maleimide-PEG2-Amine | Maleimide-PEG2-Carboxylic Acid | Mal-NH-PEG2-COOH | Tris(maleimido-PEG2-amido)amine |
| CAS Number | 677000-36-1 | 1374666-32-6 | 756525-98-1 | 2128735-22-6 |
| Molecular Formula | C13H21N3O5 | C11H15NO6 | C14H20N2O7 | C48H72N10O18 |
| Molecular Weight | 299.32 g/mol | 257.24 g/mol | 328.32 g/mol | 1077.16 g/mol |
| Purity | ≥95% | ≥98% | ≥97% | ≥95% |
| Appearance | White to off-white solid | Liquid | White to off-white solid | Solid powder |
| Solubility | DMSO, DMF | DMSO, DCM, DMF | Soluble in DMSO | Water, DMSO, DCM, DMF |
| Storage Conditions | -20°C, protected from light | -20°C | -20°C | -20°C |
| Stability | Stable for a few weeks during shipping at ambient temperature. Long-term storage at -20°C is recommended. Moisture-sensitive. | Stable for a few weeks at ambient temperature. For long-term storage, -20°C is recommended. | Stable for short periods at 0-4°C and for long term at -20°C. | Stable for a few weeks at ambient temperature during shipping. Long-term storage at -20°C is recommended. |
Key Applications in Research and Drug Development
The unique heterobifunctional nature of this compound makes it a valuable tool in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): this compound is frequently used to link potent cytotoxic drugs to monoclonal antibodies (mAbs). The antibody directs the conjugate to a specific target, such as a cancer cell, where the cytotoxic payload is released, minimizing off-target toxicity.
-
PEGylation: The attachment of PEG chains to therapeutic proteins or peptides can enhance their solubility, stability, and circulation half-life, while reducing immunogenicity.
-
Protein and Peptide Labeling: The maleimide group allows for the specific attachment of fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for use in immunoassays and other detection methods.
-
Surface Functionalization: this compound can be used to modify the surface of nanoparticles, quantum dots, and other materials to improve their biocompatibility and enable the attachment of targeting ligands.
-
Crosslinking: This linker can be used to create stable conjugates between two different biomolecules, such as a protein and a nucleic acid.
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
This protocol provides a general guideline for the conjugation of a thiol-containing molecule (e.g., a protein with cysteine residues) to a maleimide-functionalized molecule, such as this compound.
Materials:
-
Thiol-containing protein
-
This compound derivative
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 6.5-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: Cysteine or β-mercaptoethanol
-
Desalting column for purification
Procedure:
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in the conjugation buffer.
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP or DTT and incubate at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after the removal of the reducing agent, add the this compound derivative to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. This will react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the steps for creating an ADC using a this compound linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound linker with a second reactive group (e.g., NHS ester)
-
Cytotoxic drug with a compatible functional group
-
Buffers and reagents as described in the general protocol
Procedure:
-
Antibody Reduction (if conjugating to native cysteines):
-
Follow the procedure for reducing disulfide bonds in the general protocol.
-
-
Linker-Drug Conjugation (if the linker is not pre-conjugated to the drug):
-
React the this compound linker with the cytotoxic drug according to the chemistry of their respective functional groups (e.g., NHS ester reacting with an amine on the drug).
-
Purify the linker-drug conjugate.
-
-
Antibody-Linker-Drug Conjugation:
-
Add the maleimide-functionalized linker-drug conjugate to the reduced antibody solution.
-
Follow the incubation, quenching, and purification steps as outlined in the general protocol.
-
Visualizing Mechanisms and Pathways
Thiol-Maleimide Reaction Mechanism
The conjugation of a thiol group to a maleimide proceeds via a Michael addition reaction, resulting in a stable thioether bond.
Caption: Thiol-Maleimide Michael Addition Reaction.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using a maleimide-based linker.
Caption: Workflow for ADC Synthesis.
Targeted Signaling Pathway: HER2-Positive Cancer Therapy
ADCs constructed with maleimide-PEG linkers are used to target cancer cells overexpressing specific surface receptors, such as HER2. Upon internalization, the cytotoxic payload is released, leading to cell death, often by disrupting critical signaling pathways. The following diagram illustrates the mechanism of action of a HER2-targeting ADC.
Caption: HER2-Targeting ADC Mechanism of Action.
References
- 1. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Maleimide-Thiol Reaction for Mal-PEG2-Amide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation techniques, the maleimide-thiol reaction stands out for its high specificity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction with a specific focus on the use of Maleimide-PEG2-Amide (Mal-PEG2-Amide), a heterobifunctional linker widely employed in the creation of bioconjugates for research and therapeutic applications.
The Core of the Reaction: Mechanism and Kinetics
The maleimide-thiol reaction is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond.[1][2] The reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
The kinetics of the maleimide-thiol reaction are influenced by several factors:
-
pH: The reaction rate is pH-dependent, as it relies on the presence of the nucleophilic thiolate anion. The optimal pH range of 6.5-7.5 provides a balance between sufficient thiolate concentration and minimal hydrolysis of the maleimide ring.[3]
-
Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter. An excess of the maleimide reagent is often used to drive the reaction towards completion.
-
Temperature: The reaction can typically be carried out at room temperature or 4°C. Lower temperatures may be used to minimize potential side reactions or protein denaturation, though this will also slow down the reaction rate.
-
Solvent: The reaction is commonly performed in aqueous buffers. Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic maleimide reagents before their addition to the aqueous reaction mixture.
Quantitative Data on Reaction Parameters
While specific kinetic data for this compound is not extensively published, data from similar short-chain maleimide-PEG linkers and related molecules provide valuable insights into expected reaction parameters.
| Parameter | Value/Range | Conditions | Reference |
| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | |
| Reaction Time | 30 minutes - 2 hours | Room temperature | |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | For optimal conjugation efficiency | |
| Conjugation Efficiency | 58% - 84% | Dependent on the biomolecule and reaction conditions | |
| Reaction Completion with L-cysteine | < 2 minutes | In solution |
Stability of the Thioether Bond: A Critical Consideration
The stability of the resulting thioether linkage is paramount for the efficacy and safety of the bioconjugate. Two primary competing reactions can affect the stability of the maleimide-thiol adduct:
-
Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, leading to the formation of a non-reactive maleamic acid. This is a concern for the stability of the maleimide reagent itself before conjugation.
-
Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a significant consideration for the in vivo stability of the bioconjugate, where it can be exposed to endogenous thiols like glutathione. However, subsequent hydrolysis of the succinimide ring in the conjugate can lead to a more stable ring-opened product that is less susceptible to the retro-Michael reaction.
Studies have shown that conventional maleimide-based conjugates can exhibit instability in plasma, with a significant portion degrading over time. The stability of the conjugate is also influenced by the specific site of conjugation on a protein.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Protocol for Protein Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the cysteine residue is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bond. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently mixing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent using a size-exclusion chromatography column or by dialysis against an appropriate buffer.
-
Characterization of the Conjugate
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation with this compound.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling (DOL), which is the number of this compound molecules conjugated to each protein molecule.
-
HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and separate it from unreacted protein and other impurities.
Stability Assay of the Thioether Bond
This protocol can be used to evaluate the stability of the thioether bond in the presence of a competing thiol, such as glutathione.
Materials:
-
Purified this compound conjugate
-
Phosphate buffer, pH 7.4
-
Glutathione (GSH)
-
HPLC system
Procedure:
-
Incubate the purified conjugate at a known concentration in phosphate buffer (pH 7.4) containing a physiological concentration of glutathione (e.g., 5 mM) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
Analyze the samples by reversed-phase HPLC to quantify the amount of intact conjugate remaining and detect any degradation products.
Visualizing Workflows and Pathways
Graphviz (DOT language) is used to create diagrams illustrating key processes.
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Reaction and stability pathways of the maleimide-thiol adduct.
Applications in Drug Development and Research
The ability to specifically conjugate molecules to proteins and peptides using this compound has significant implications in various research and therapeutic areas. The short, hydrophilic PEG2 spacer can improve the solubility and pharmacokinetic properties of the conjugated molecule without adding significant bulk.
One key application is in targeted drug delivery. For instance, a targeting ligand (e.g., a peptide or antibody fragment) can be conjugated to a therapeutic agent via a this compound linker. This allows for the specific delivery of the therapeutic to its target cells, potentially increasing efficacy and reducing off-target side effects.
While specific signaling pathways directly modulated by this compound conjugates are context-dependent, a general application involves the study of receptor-ligand interactions. A PEGylated ligand can be used to probe receptor function at the cell surface. The PEG linker can provide sufficient spacing to allow the ligand to bind to its receptor while the other end of the linker is attached to a reporter molecule or a larger entity. For example, a PEGylated agonist could be used to selectively activate cell surface receptors, initiating a downstream signaling cascade.
Caption: Logical workflow of targeted drug delivery using a this compound conjugate.
Conclusion
The maleimide-thiol reaction, facilitated by linkers such as this compound, is a powerful and versatile tool in the arsenal of researchers and drug developers. A thorough understanding of the reaction mechanism, influencing factors, and potential stability issues is crucial for the successful design and synthesis of robust and effective bioconjugates. The protocols and data presented in this guide provide a solid foundation for harnessing the full potential of this important bioconjugation chemistry.
References
The Pivotal Role of the PEG2 Spacer in Mal-PEG2-Amide Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Mal-PEG2-Amide linker is a critical component in the design of bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its architecture, comprising a thiol-reactive maleimide, a hydrophilic di-unit polyethylene glycol (PEG2) spacer, and a stable amide bond for payload attachment, is meticulously engineered to influence the overall efficacy, stability, and pharmacokinetic profile of the resulting therapeutic. This guide provides an in-depth technical examination of the core functions of the PEG2 spacer within this linker system, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.
Core Components and Their Functions
The this compound linker's functionality is a synergy of its three primary components:
-
Maleimide Group: This moiety provides a reactive handle for the specific covalent attachment to sulfhydryl groups, which are typically found in the cysteine residues of antibodies. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1] However, this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin, which can lead to premature drug release.[2][3] Strategies to mitigate this, such as hydrolysis of the thiosuccinimide ring, are often employed to enhance stability.[4]
-
Amide Group: This forms a robust and stable connection to the cytotoxic payload, ensuring the integrity of the drug-linker conjugate until it reaches the target site.
-
PEG2 Spacer: The diethyleneglycol spacer is the central focus of this guide. While seemingly a simple component, it plays a multifaceted and crucial role in optimizing the properties of the entire ADC.
The Multifaceted Role of the PEG2 Spacer
The inclusion of a PEG spacer, even a short one like PEG2, profoundly impacts the physicochemical and pharmacological properties of an ADC.
Enhancing Solubility and Preventing Aggregation
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic.[5] This hydrophobicity can lead to the aggregation of ADC molecules, particularly at higher drug-to-antibody ratios (DARs). Aggregation is a significant challenge in ADC development as it can compromise manufacturing, reduce stability, and lead to rapid clearance from circulation. The hydrophilic nature of the PEG spacer acts as a solubilizing agent, effectively creating a "hydration shell" around the hydrophobic drug. This shielding effect mitigates aggregation, allowing for the development of ADCs with higher DARs while maintaining solubility and stability.
Modulating Pharmacokinetics (PK)
PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules. The PEG spacer increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its plasma half-life. This leads to increased overall exposure (Area Under the Curve - AUC) of the tumor to the therapeutic agent.
While longer PEG chains (e.g., PEG8, PEG12) often have a more pronounced effect on PK, even a short PEG2 spacer can contribute to these benefits, albeit to a lesser extent. The choice of PEG length represents a critical optimization parameter in ADC design, balancing improved PK with potential impacts on antigen binding and cell permeability.
Quantitative Data on the Impact of PEG Spacers
The length of the PEG spacer has a quantifiable impact on the pharmacokinetic parameters of an ADC. The following tables summarize synthesized data from preclinical studies, illustrating the trend of improved pharmacokinetics with increasing PEG linker length.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| (Data adapted from Burke et al., 2017) |
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers) |
These data clearly demonstrate that increasing the PEG spacer length from PEG2 up to PEG8 significantly decreases the clearance rate and increases the mean residence time and overall exposure of the ADC. Beyond PEG8, the benefits to these PK parameters begin to plateau.
Experimental Protocols
Detailed methodologies are essential for the successful design and evaluation of ADCs utilizing this compound linkers.
General Protocol for ADC Conjugation via Thiol-Maleimide Coupling
This protocol outlines the steps for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody by reducing the antibody's interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound-Payload construct dissolved in an organic solvent like DMSO
-
Conjugation Buffer: Phosphate buffer with NaCl and EDTA, pH 6.5-7.5
-
Quenching reagent: N-acetylcysteine (NAC) or cysteine
-
Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10- to 20-fold molar excess of TCEP (or DTT).
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free sulfhydryl groups. It is advisable to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Immediately following reduction, remove the excess reducing agent using a desalting column equilibrated with degassed conjugation buffer.
-
-
Conjugation:
-
Add a 5- to 20-fold molar excess of the this compound-Payload solution to the purified, reduced antibody. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add an excess of the quenching reagent (e.g., NAC) to cap any unreacted maleimide groups on the ADC.
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography or dialysis to remove excess drug-linker and other reagents.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry.
-
In Vitro Stability Assay to Assess Retro-Michael Reaction
This protocol provides a method to evaluate the stability of the thiosuccinimide linkage in the presence of a challenging thiol-containing agent.
Materials:
-
Purified ADC (2 mg/mL)
-
PBS (pH 7.4)
-
Thiol-containing challenge agent (e.g., N-acetylcysteine (NAC) or human serum albumin)
-
Incubator at 37°C
-
HPLC with an HIC column
Procedure:
-
Incubation:
-
Incubate the ADC solution in PBS at 37°C.
-
Add a significant molar excess of the thiol-containing challenge agent (e.g., 100 equivalents of NAC per antibody) to the ADC solution.
-
-
Time-Point Sampling:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 3, 6, 9, 14, and 21 days).
-
Immediately freeze the collected samples at -80°C to halt the reaction.
-
-
Analysis:
-
Thaw the samples and analyze them by HPLC-HIC.
-
Monitor the change in the average DAR over time. A decrease in DAR indicates the loss of the drug-linker from the antibody, likely due to the retro-Michael reaction.
-
Visualizing Workflows and Pathways
Experimental Workflow for ADC Preparation
The following diagram illustrates the general workflow for the preparation and purification of an ADC using a this compound linker.
Caption: Workflow for ADC preparation using thiol-maleimide conjugation.
Logical Relationship of Linker Instability
The instability of the maleimide linkage can lead to several downstream consequences that impact the overall therapeutic performance of the ADC.
Caption: Consequences of in vivo instability of the thiol-maleimide linkage.
Signaling Pathway Affected by a Common ADC Payload: Tubulin Inhibitors
Many ADCs utilize tubulin inhibitors, such as auristatins (e.g., MMAE) or maytansinoids (e.g., DM1), as their cytotoxic payload. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Resistance to these ADCs can arise from alterations in signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt pathway.
References
The Heterobifunctional Nature of Mal-PEG2-Amide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG2-Amide. This linker is a valuable tool in bioconjugation, enabling the covalent linkage of two different molecules with high specificity and efficiency. Its unique structure, featuring a maleimide group at one end and an amine group at the other, connected by a short, hydrophilic polyethylene glycol (PEG) spacer, makes it particularly well-suited for applications in drug development, diagnostics, and proteomics.
Core Concepts: The Dual Reactivity of this compound
This compound's utility stems from its two distinct reactive functional groups, allowing for sequential or orthogonal conjugation strategies.
1. The Maleimide Group: Specificity for Thiols
The maleimide group is highly reactive towards sulfhydryl (thiol) groups, such as those found on the side chains of cysteine residues in proteins. This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (typically 6.5-7.5) to form a stable thioether bond.[1][2] The rate of reaction with thiols is significantly faster than with other nucleophilic groups like amines at this pH range, ensuring high specificity.[1]
2. The Amine Group: Versatile Nucleophile
The terminal primary amine group serves as a versatile nucleophile for a variety of conjugation chemistries. It can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is most efficient at a slightly basic pH (7.2-8.5). Additionally, the amine group can be conjugated to carboxylic acids using carbodiimide chemistry (e.g., with EDC), or to aldehydes and ketones via reductive amination.
The short, two-unit polyethylene glycol (PEG2) spacer is hydrophilic, which can help to improve the solubility of the resulting conjugate and reduce potential steric hindrance between the conjugated molecules.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity and stability of the functional groups found in this compound. It is important to note that these values are generally applicable to N-alkylmaleimides and the resulting thioether bonds and may vary slightly depending on the specific molecular context and reaction conditions.
Table 1: Reaction Kinetics of Maleimide and Amine Functional Groups
| Functional Group | Reactive Partner | Optimal pH Range | Typical Reaction Time | Key Considerations |
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | 1 - 4 hours at RT | Reaction rate is pH-dependent. Maleimide hydrolysis increases at pH > 7.5.[3] |
| Amine (-NH2) | NHS Ester | 7.2 - 8.5 | 30 min - 2 hours at RT | NHS esters are susceptible to hydrolysis, which increases with pH. |
| Amine (-NH2) | Carboxylic Acid (+EDC) | 4.5 - 7.5 | 2 - 4 hours at RT | Requires activation of the carboxylic acid with a carbodiimide. |
Table 2: Stability of Maleimide and Thioether Linkages
| Linkage/Group | Condition | Half-life (t½) | Notes |
| N-ethylmaleimide (hydrolysis) | pH 7.0, 25°C | ~36 hours | The rate of hydrolysis is pH-dependent, increasing at higher pH.[4] |
| Thioether bond (retro-Michael reaction) | Physiological conditions (presence of glutathione) | Varies (hours to days) | The stability of the thioether bond can be influenced by the substituents on the maleimide and the thiol. Ring-opening of the succinimide ring can stabilize the linkage. |
Experimental Protocols
The following are detailed methodologies for the two-step conjugation of a payload molecule and a protein (e.g., an antibody) using this compound.
Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a small molecule drug containing a carboxylic acid to the amine group of this compound, followed by conjugation of the maleimide-activated drug to a thiol-containing antibody.
Materials:
-
This compound
-
Small molecule drug with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Antibody with available thiol groups (may require reduction of disulfide bonds)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)
-
Reaction Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer (Amine Reaction): Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (Thiol Reaction): Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 for the amine reaction; 10 mM N-acetyl cysteine for the thiol reaction.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or HPLC.
Step 1: Activation of the Small Molecule Drug
-
Dissolve the small molecule drug in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the drug solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation of the Activated Drug to this compound
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the activated drug solution from Step 1 to the this compound solution. A 1:1 to 1.2:1 molar ratio of activated drug to linker is recommended.
-
Let the reaction proceed for 2-4 hours at room temperature.
-
The resulting maleimide-activated drug can be purified by reverse-phase HPLC if necessary, or used directly in the next step if the reaction is clean.
Step 3: Antibody Thiolation (if necessary)
-
If the antibody does not have free thiols, reduce the interchain disulfide bonds.
-
Dissolve the antibody in PBS, pH 7.2.
-
Add a 10 to 20-fold molar excess of TCEP.
-
Incubate for 1-2 hours at 37°C.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer (Thiol Reaction).
Step 4: Conjugation of the Maleimide-Activated Drug to the Antibody
-
Immediately after preparing the thiolated antibody, add the maleimide-activated drug from Step 2. A 5 to 20-fold molar excess of the maleimide-activated drug over the antibody is recommended.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of N-acetyl cysteine to cap any unreacted maleimide groups.
Step 5: Purification and Characterization of the ADC
-
Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography column.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MALDI-TOF or ESI-MS).
-
Assess the purity and aggregation state of the ADC using Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
Visualizations
Chemical Structure and Reactivity
Caption: Chemical structure and orthogonal reactivity of this compound.
Experimental Workflow for ADC Synthesis
Caption: Two-step experimental workflow for antibody-drug conjugate (ADC) synthesis.
Targeted Drug Delivery and Signaling Pathway Inhibition
The following diagram illustrates a conceptual signaling pathway that can be targeted by an ADC constructed with this compound. As an example, we will consider the HER2 signaling pathway, which is a common target in breast cancer therapy.
Caption: ADC targeting the HER2 signaling pathway for cancer therapy.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Integral Role of Mal-PEG2-Amide Linkers in Advancing Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the diverse array of linker technologies, maleimide-based linkers featuring short polyethylene glycol (PEG) spacers have gained prominence. This technical guide provides a comprehensive overview of Mal-PEG2-Amide, a heterobifunctional linker that offers a balance of reactivity, stability, and hydrophilicity, making it an attractive choice for the development of next-generation ADCs.
The this compound linker incorporates a maleimide group for covalent attachment to thiol residues on the antibody, a two-unit polyethylene glycol spacer to enhance solubility and reduce steric hindrance, and a terminal amide group for conjugation to the cytotoxic payload. This guide will delve into the synthesis, conjugation methodologies, and characterization of ADCs employing this linker, supported by detailed experimental protocols and quantitative data. Furthermore, it will explore the downstream signaling pathways affected by common payloads delivered via this linker technology.
Core Concepts of this compound in ADCs
The this compound linker is designed for the site-specific conjugation of cytotoxic drugs to antibodies, primarily through the thiol groups of cysteine residues. The maleimide moiety reacts specifically with free thiols under mild physiological conditions to form a stable thioether bond.[1] The short PEG2 spacer imparts several advantageous properties to the resulting ADC, including:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can help to mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation and improving the overall solubility of the ADC.[2]
-
Reduced Steric Hindrance: The PEG spacer provides spatial separation between the bulky antibody and the drug molecule, which can improve the efficiency of the conjugation reaction and maintain the antigen-binding affinity of the antibody.[3]
-
Improved Pharmacokinetics: PEGylation is known to influence the pharmacokinetic properties of biologics, potentially leading to a longer circulation half-life and a more favorable biodistribution profile.[2]
Quantitative Analysis of ADCs with PEGylated Maleimide Linkers
The precise characterization of ADCs is critical for ensuring their quality, consistency, and clinical performance. Key parameters include the drug-to-antibody ratio (DAR), in vitro cytotoxicity, and pharmacokinetic profile. While specific data for ADCs utilizing the this compound linker is not extensively available in publicly accessible literature, the following tables summarize representative data from studies on ADCs with similar short-chain PEG-maleimide linkers. This data provides valuable insights into the expected performance characteristics.
Table 1: Drug-to-Antibody Ratio (DAR) of Cysteine-Linked ADCs
| ADC Construct | Linker Type | Average DAR | Reference |
| Trastuzumab-vc-MMAE | Maleimide-PEG8 | 3.98 | [4] |
| Anti-HER2-MMAF | Dibromomaleimide | ~4.0 | |
| Brentuximab Vedotin | Maleimide | 4.07 |
Note: The DAR is a critical quality attribute that can influence both the efficacy and toxicity of an ADC. Cysteine-based conjugation methods often yield a more homogenous DAR distribution compared to lysine-based methods.
Table 2: In Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs in Breast Cancer Cell Lines
| Cell Line | ADC Construct | Linker Type | IC50 (ng/mL) | Reference |
| SK-BR-3 (HER2+++) | Trastuzumab-MMAE | Site-specific linker | ~10 | |
| NCI-N87 (HER2+++) | Anti-HER2-vc-MMAE | Maleimide | ~20 | |
| HCC1954 (HER2+++) | Anti-HER2-vc-MMAE | Maleimide | ~30 | |
| BT474 (HER2+++) | Trastuzumab-MMAE | Site-specific linker | ~15 | |
| MDA-MB-468 (HER2-) | Anti-HER2-vc-MMAE | Maleimide | >10,000 |
Note: IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency. The data demonstrates the high potency and specificity of HER2-targeted ADCs in HER2-positive cell lines.
Table 3: Pharmacokinetic Parameters of Trastuzumab-Based ADCs in Rats
| ADC Construct | Linker Type | Clearance (mL/day/kg) | Half-life (days) | Reference |
| Trastuzumab | - | ~5.0 | ~10-12 | |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | ~7.5 | ~4 | |
| Trastuzumab-PEG8 Conjugate | Maleimide-PEG8 | Faster than native Trastuzumab | Shorter than native Trastuzumab |
Note: Pharmacokinetic parameters are crucial for determining the dosing regimen and predicting the in vivo behavior of an ADC. The addition of a linker and payload can alter the PK profile of the parent antibody.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound linker, its conjugation to an antibody and payload, and the subsequent characterization of the resulting ADC. These protocols are based on established chemical principles and procedures reported for similar molecules.
Protocol 1: Synthesis of this compound Linker
This protocol outlines a plausible multi-step synthesis for a this compound linker, starting from commercially available precursors.
Step 1: Synthesis of Boc-NH-PEG2-COOH
-
Materials: 2-(2-aminoethoxy)ethanol, di-tert-butyl dicarbonate (Boc)2O, ethyl acrylate, sodium hydride, lithium hydroxide, tetrahydrofuran (THF), dichloromethane (DCM), water, diethyl ether, hydrochloric acid (HCl), sodium sulfate.
-
Procedure:
-
Protect the amino group of 2-(2-aminoethoxy)ethanol with (Boc)2O in DCM to yield Boc-NH-PEG2-OH.
-
Perform a Michael addition of the hydroxyl group of Boc-NH-PEG2-OH to ethyl acrylate using a base like sodium hydride in THF to give Boc-NH-PEG2-COOEt.
-
Hydrolyze the ethyl ester using lithium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture with dilute HCl and extract the product, Boc-NH-PEG2-COOH, with an organic solvent. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Step 2: Coupling of Maleimide to the Amine of Deprotected PEG2-COOH
-
Materials: Boc-NH-PEG2-COOH, trifluoroacetic acid (TFA), DCM, 3-maleimidopropionic acid N-hydroxysuccinimide ester (Mal-NHS ester), triethylamine (TEA).
-
Procedure:
-
Deprotect the Boc group from Boc-NH-PEG2-COOH using TFA in DCM to yield NH2-PEG2-COOH.
-
React the resulting free amine with Mal-NHS ester in the presence of a base like TEA in an anhydrous solvent such as dimethylformamide (DMF).
-
Purify the product, Mal-NH-PEG2-COOH, by flash chromatography.
-
Step 3: Amidation to Yield this compound-Payload
-
Materials: Mal-NH-PEG2-COOH, cytotoxic drug with a primary or secondary amine (e.g., MMAE), N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt), DMF.
-
Procedure:
-
Activate the carboxylic acid of Mal-NH-PEG2-COOH with DCC and NHS (or EDC/HOBt) in anhydrous DMF.
-
Add the amine-containing cytotoxic drug to the activated ester solution.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the final product, this compound-Payload, by preparative high-performance liquid chromatography (HPLC).
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the this compound-Payload to a monoclonal antibody via interchain cysteine residues.
-
Materials: Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), tris(2-carboxyethyl)phosphine (TCEP), this compound-Payload, PBS pH 7.4, size-exclusion chromatography (SEC) column.
-
Procedure:
-
Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with PBS, pH 7.4.
-
Conjugation Reaction: Immediately add the this compound-Payload (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution at a slight molar excess (e.g., 5-fold excess per free thiol).
-
Incubate the reaction mixture at 4°C for 4-16 hours with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine and incubating for 30 minutes.
-
Purification of ADC: Purify the resulting ADC from unreacted linker-payload and other small molecules using a SEC column equilibrated with PBS. Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the ADC
This protocol outlines the key analytical methods for characterizing the purified ADC.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-linked ADCs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient (e.g., from high to low ammonium sulfate concentration).
-
Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload.
-
Calculate the average DAR by integrating the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) and weighting them by their respective drug load.
-
-
-
In Vitro Cytotoxicity Assay:
-
Method: A cell viability assay, such as the MTT or CellTiter-Glo assay, is used to determine the IC50 of the ADC in cancer cell lines.
-
Procedure:
-
Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells) and control cells (e.g., HER2-negative MDA-MB-468 cells) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.
-
Replace the medium in the cell plates with the drug-containing medium.
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by common ADC payloads and a typical experimental workflow for ADC development.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action of MMAE leading to apoptosis.
Caption: Mechanism of action of PBD dimers leading to cell death.
Caption: General workflow for the development and evaluation of an ADC.
Conclusion
The this compound linker represents a valuable tool in the design and construction of antibody-drug conjugates. Its constituent parts—the thiol-reactive maleimide, the solubility-enhancing PEG2 spacer, and the payload-reactive amide functionality—provide a versatile platform for developing ADCs with potentially favorable properties. While a comprehensive dataset for ADCs specifically utilizing the this compound linker is still emerging in the public domain, the available information on similar short-chain PEGylated maleimide linkers suggests a promising profile in terms of achieving a controlled drug-to-antibody ratio, potent in vitro cytotoxicity, and acceptable pharmacokinetic characteristics. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and drug developers to explore the potential of this linker technology in creating novel and effective cancer therapeutics. Further studies are warranted to fully elucidate the in vivo performance of ADCs incorporating the this compound linker and to compare them directly with other established linker technologies.
References
An In-depth Technical Guide to Mal-PEG2-Amide for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Maleimide-PEG2-Amide (Mal-PEG2-Amide) for the surface modification of nanoparticles. This heterobifunctional linker is a critical tool in the development of advanced drug delivery systems, diagnostics, and other nanomedical applications. Here, we delve into the core principles of this compound chemistry, provide detailed experimental protocols, present quantitative data on the effects of surface modification, and visualize key biological pathways and experimental workflows.
Introduction to this compound
This compound is a versatile crosslinker featuring a thiol-reactive maleimide group and a primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step, orthogonal conjugation strategy, enabling the precise attachment of various molecules to a nanoparticle surface.
-
Maleimide Group: Reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions.
-
PEG2 Spacer: The short, hydrophilic PEG chain enhances the solubility of the conjugate in aqueous environments, provides flexibility, and can help to minimize steric hindrance and non-specific protein adsorption.
-
Amine Group: The terminal primary amine allows for covalent linkage to carboxylic acid groups on the nanoparticle surface through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (EDC/NHS).
The use of this compound for surface modification can significantly improve the physicochemical and biological properties of nanoparticles, leading to enhanced stability, biocompatibility, and targeted delivery.
Principles of Surface Modification with this compound
The surface modification of nanoparticles using this compound is a versatile process that can be adapted to various nanoparticle platforms, including polymeric nanoparticles (e.g., PLGA), liposomes, and inorganic nanoparticles (e.g., gold). The general strategy involves a two-step process:
-
Attachment of the Linker to the Nanoparticle: The primary amine of this compound is conjugated to the nanoparticle surface. For nanoparticles with carboxyl groups, this is typically achieved through an EDC/NHS mediated amidation reaction.
-
Conjugation of a Thiol-Containing Ligand: The maleimide group, now exposed on the nanoparticle surface, is then used to covalently attach a thiol-containing molecule, such as a targeting peptide, antibody fragment, or drug molecule.
This orthogonal approach allows for precise control over the surface chemistry of the nanoparticle, enabling the creation of multifunctional nanocarriers.
Quantitative Data on Nanoparticle Surface Modification
The surface modification of nanoparticles with this compound leads to measurable changes in their physicochemical properties. The following tables summarize quantitative data from studies using maleimide-PEG functionalized nanoparticles.
| Nanoparticle Type | Initial Size (nm) | Size after Mal-PEG Modification (nm) | Reference |
| PLGA | 165 | 183 | [1] |
| Quantum Dots | ~10-15 | Not specified, but PEGylation generally increases hydrodynamic diameter | [2] |
| Solid Lipid Nanoparticles | Not specified | Not specified, but PEGylation increases hydrodynamic size | [3] |
Table 1: Effect of Mal-PEG Modification on Nanoparticle Size. The addition of the PEG linker increases the hydrodynamic diameter of the nanoparticles.
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after Mal-PEG Modification (mV) | Reference |
| PLGA | -25 | -18 | [1] |
| Quantum Dots | Not specified | PEGylation leads to a more neutral surface charge | [2] |
| Solid Lipid Nanoparticles | Not specified | PEGylation generally shifts the zeta potential towards neutral |
Table 2: Effect of Mal-PEG Modification on Zeta Potential. The surface charge of the nanoparticles is altered by the addition of the Mal-PEG linker, which can influence their stability and interaction with biological systems.
| Nanoparticle Type | Ligand | Conjugation Efficiency (%) | Reference |
| PLGA-PEG-Maleimide | S2P Peptide | 1.3% (w/w) | |
| Maleimide-functionalized Gold Nanoparticles | Thiol-containing molecules | Not specified, but described as a robust and established reaction |
Table 3: Conjugation Efficiency of Thiolated Ligands to Maleimide-Functionalized Nanoparticles. The maleimide-thiol reaction is a highly efficient method for attaching ligands to the nanoparticle surface.
| Cell Line | Nanoparticle Type | Effect of PEG-Maleimide Functionalization on Cellular Uptake | Reference |
| Various Cancer Cell Lines | PLGA-PEG-Maleimide-T7 Peptide | Increased cellular uptake compared to non-targeted nanoparticles | |
| 4T1 Mouse Breast Cancer Cells | Gold Nanoparticles with various ligands | Cationic ligands attached via maleimide chemistry significantly increased uptake | |
| THP-1 Macrophages | PEG-amine modified Quantum Dots | PEGylation significantly reduced cellular uptake in a dose- and time-dependent manner |
Table 4: Effect of Mal-PEG Functionalization on Cellular Uptake. The surface modification of nanoparticles with Mal-PEG and targeting ligands can significantly influence their interaction with cells.
Experimental Protocols
The following are detailed protocols for the surface modification of different types of nanoparticles using this compound.
Protocol for Modification of Carboxylated Polymeric Nanoparticles (e.g., PLGA)
This protocol describes the conjugation of this compound to PLGA nanoparticles, followed by the attachment of a thiol-containing peptide.
Materials:
-
Imatinib-loaded PLGA nanoparticles
-
Maleimide-PEG-Amine (Mal-PEG-Amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Phosphate buffer (pH 6.5 and 7.0)
-
Thiol-containing peptide (e.g., S2P peptide)
-
Centrifuge
Procedure:
-
Activation of Nanoparticle Carboxyl Groups:
-
Suspend 180 mg of PLGA nanoparticles, 75 mg of sulfo-NHS, and 75 mg of EDC in 5 ml of phosphate buffer (pH 6.5).
-
Stir the suspension for 1 hour at room temperature to activate the carboxyl groups on the nanoparticle surface.
-
-
Conjugation of Mal-PEG-Amine:
-
Dissolve 60 mg of Mal-PEG-Amine in 1.5 ml of phosphate buffer (pH 6.5).
-
Add the Mal-PEG-Amine solution to the activated nanoparticle suspension.
-
Incubate the mixture under gentle stirring for 18 hours at room temperature.
-
Wash the nanoparticles twice by centrifugation at 20,000 rpm for 25 minutes to remove unreacted reagents.
-
-
Conjugation of Thiol-Containing Peptide:
-
React the thiol group of the S2P peptide with the maleimide group of the PEG-PLGA nanoparticles at a 1:1 molar ratio in a minimal volume of phosphate buffer (pH 7.0).
-
Stir the reaction at 100 rpm at room temperature for 20 hours.
-
Wash the final peptide-conjugated nanoparticles twice by centrifugation at 20,000 rpm for 25 minutes.
-
General Protocol for Modification of Gold Nanoparticles
This protocol outlines a general strategy for functionalizing gold nanoparticles with a thiol-containing PEG linker with a terminal maleimide group.
Materials:
-
Citrate-stabilized gold nanoparticles
-
Heterobifunctional PEG linker with a thiol or disulfide group at one end and a maleimide group at the other (e.g., OPSS-PEG-Mal)
-
Centrifuge
Procedure:
-
Ligand Exchange Reaction:
-
Mix the citrate-stabilized gold nanoparticles with the OPSS-PEG-Mal linker in an aqueous solution.
-
Allow the ligand exchange reaction to proceed for approximately 30 minutes at room temperature.
-
-
Purification:
-
Purify the maleimide-functionalized gold nanoparticles by centrifugation to remove excess linker.
-
-
Conjugation of Thiol-Containing Molecule:
-
React the purified maleimide-functionalized gold nanoparticles with the desired thiol-containing molecule at room temperature and physiological pH.
-
General Protocol for Modification of Liposomes
This protocol describes the post-insertion method for creating maleimide-functionalized liposomes.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG-Maleimide
-
Dialysis membrane
Procedure:
-
Formation of Micelles:
-
Hydrate a dried film of DSPE-PEG-Maleimide with an aqueous buffer to form micelles.
-
-
Post-Insertion:
-
Incubate the DSPE-PEG-Maleimide micelles with the pre-formed liposomes at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30 minutes.
-
-
Conjugation of Thiol-Containing Ligand:
-
Incubate the maleimide-functionalized liposomes with the thiol-containing ligand.
-
-
Purification:
-
Remove non-conjugated ligand by dialysis.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to nanoparticles modified with this compound.
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for surface modification of nanoparticles with this compound.
Cellular Uptake and Endosomal Escape of Nanoparticles
Caption: Cellular uptake and endosomal escape pathway of nanoparticles.
Toll-Like Receptor (TLR) Signaling Pathway
Caption: Nanoparticle interaction with endosomal Toll-like receptors.
Conclusion
This compound is a powerful and versatile tool for the surface modification of nanoparticles. Its heterobifunctional nature allows for controlled and efficient conjugation of a wide range of molecules, enabling the development of sophisticated nanomedicines with improved stability, biocompatibility, and targeting capabilities. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute successful nanoparticle surface modification strategies using this compound. A thorough understanding of the underlying chemistry and its impact on the biological behavior of nanoparticles is crucial for the rational design of next-generation nanotherapeutics.
References
- 1. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide as the PEG end-group promotes macrophage-targeted drug delivery of PEGylated nanoparticles in vivo by enhancing interaction with circulating erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Mal-PEG2-Amide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Mal-PEG2-Amide in aqueous solutions. Understanding these core characteristics is paramount for the successful design and implementation of bioconjugation strategies in drug development, diagnostics, and various research applications. This document outlines the fundamental principles governing the behavior of this hetero-bifunctional linker, presents relevant quantitative data, details experimental protocols for characterization, and provides visual representations of key chemical pathways and workflows.
Introduction to this compound
This compound is a crosslinking reagent featuring a maleimide group at one end and an amide group with a terminal amine at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The maleimide group offers high selectivity for thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. The terminal amine allows for conjugation to molecules with activated carboxyl groups (e.g., NHS esters). The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[1]
Solubility in Aqueous Solutions
The inclusion of the hydrophilic polyethylene glycol (PEG) spacer significantly contributes to the aqueous solubility of this compound and its derivatives.[1][2] While specific quantitative solubility data (e.g., mg/mL) for this compound in various aqueous buffers is not extensively documented in publicly available literature, product data sheets for similar short-chain maleimide-PEG compounds consistently report solubility in water, as well as in common organic solvents like DMSO and DMF.[1][3]
Factors Influencing Solubility:
-
PEG Spacer: The ethylene glycol units of the PEG chain form hydrogen bonds with water molecules, rendering the molecule water-soluble.
-
pH: The terminal amine of the amide group will be protonated at acidic to neutral pH, which can further enhance aqueous solubility.
-
Buffer Composition: The type and concentration of buffer salts can influence solubility, although significant effects are less common with highly soluble compounds like PEGylated molecules.
General Solubility Profile
Based on the properties of analogous compounds, this compound is expected to exhibit good solubility in a range of aqueous buffers commonly used in bioconjugation, such as phosphate-buffered saline (PBS).
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Water | DMSO | DMF | DCM |
| Mal-PEG2-Amine TFA Salt | Soluble | Soluble | Soluble | Soluble |
| Tri(this compound)-amine | Soluble | Soluble | Soluble | Soluble |
| Mal-PEG2-Acid | Insoluble | Soluble | Soluble | Soluble |
Data compiled from publicly available product information.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is primarily dictated by the reactivity of the maleimide ring. The amide and ether linkages within the molecule are generally stable under typical bioconjugation and physiological conditions. The primary degradation pathway for the maleimide group is hydrolysis, which is significantly influenced by pH.
Hydrolysis of the Maleimide Group
In aqueous solutions, the maleimide ring can undergo hydrolysis, leading to the formation of a non-reactive maleamic acid derivative. This ring-opening reaction renders the linker incapable of reacting with thiol groups. The rate of hydrolysis is highly dependent on the pH of the solution, with significantly increased rates observed at neutral to alkaline pH.
Kinetics of Maleimide Hydrolysis
Kinetic studies on N-alkylmaleimides, which are structurally similar to this compound, have shown that the rate of hydrolysis is proportional to the hydroxide ion concentration in the pH range of 7 to 9. Below pH 4, the rate is largely independent of pH. The hydrolysis follows pseudo-first-order kinetics.
Table 2: Representative Half-life of Maleimide Group Hydrolysis at 37°C
| pH | Half-life (t½) |
| 5.5 | Very Slow (High Stability) |
| 7.4 | Moderate |
| 9.0 | Fast |
Data extrapolated from studies on multi-arm PEG-maleimide.
Stability of the Thioether Conjugate
Following the reaction of the maleimide group with a thiol, a thioether bond is formed. While generally considered stable, this linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the intracellular environment. This can lead to the release of the conjugated molecule.
However, the succinimide ring of the thioether conjugate can also undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed conjugate is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer.
-
Add an excess amount of this compound to a known volume of the buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the buffer to a concentration within the range of the standard curve.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectroscopy method by comparing to the standard curve.
-
Calculate the original concentration in the supernatant to determine the saturation solubility.
Protocol for Assessing Maleimide Stability by RP-HPLC
This protocol describes the use of reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the hydrolysis of this compound over time.
Materials:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 5.5, 7.4, 8.5)
-
RP-HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration in the different pH buffers and incubate at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Inject the aliquot onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or a wavelength specific to the maleimide group).
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining intact this compound versus time to determine the stability profile and calculate the half-life at each pH.
Summary and Recommendations
This compound is a valuable crosslinker with good aqueous solubility, a key feature for bioconjugation applications. However, the stability of its maleimide group is highly pH-dependent. For optimal performance and reproducibility, the following practices are recommended:
-
Fresh Solutions: Always prepare fresh solutions of this compound in the desired buffer immediately before use.
-
pH Control: Conduct conjugation reactions at a slightly acidic to neutral pH (6.5-7.5) to achieve a balance between the maleimide's reactivity towards thiols and its stability against hydrolysis.
-
Storage: Store stock solutions of this compound in an anhydrous solvent like DMSO or DMF at -20°C to prevent degradation.
-
Conjugate Stability: For applications requiring long-term stability in a physiological environment, consider strategies to promote the hydrolysis of the succinimide ring post-conjugation to form a more stable, ring-opened structure.
By understanding and controlling the solubility and stability of this compound, researchers can enhance the efficiency and reliability of their bioconjugation protocols, leading to more robust and effective outcomes in their scientific endeavors.
References
An In-depth Technical Guide to the Safety and Handling of Mal-PEG2-Amide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Mal-PEG2-Amide and structurally related maleimide-polyethylene glycol (PEG) compounds. The information presented is a synthesis of data from various supplier Safety Data Sheets (SDS) for similar molecules and is intended to provide a robust framework for safe laboratory practices.
Disclaimer: While this guide offers a thorough summary of available safety information, it is important to note that detailed experimental protocols for the toxicity and safety of "this compound" specifically are not publicly available. The data herein is extrapolated from structurally similar Mal-PEG derivatives. Researchers should always consult the specific Safety Data Sheet provided by the supplier for the exact compound being used and perform their own risk assessment before commencing any experimental work.
Hazard Identification and Classification
The hazard classification for Mal-PEG derivatives can vary depending on the specific compound and its other functional groups. However, a common set of potential hazards can be identified from the available literature. The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications found for related Mal-PEG compounds.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Note: Not all Mal-PEG derivatives may be classified with all of these hazards. This table represents a compilation of potential hazards based on available data for similar compounds.
Physical and Chemical Properties
The physical and chemical properties of this compound can be inferred from related compounds. These properties are important for understanding the substance's behavior and for safe handling and storage.
| Property | Data |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in water, DMSO, and DMF |
| Stability | Stable under recommended storage conditions. Moisture-sensitive. |
| Reactivity | The maleimide group reacts with thiols.[1][2] |
Safe Handling and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound. The following diagram illustrates a recommended workflow for the safe handling of Mal-PEG compounds.
Caption: Safe handling workflow for Mal-PEG compounds.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to minimize exposure to Mal-PEG compounds. The following table outlines the recommended PPE based on SDSs of similar molecules.[3]
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for high-dust conditions. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table provides first aid guidance based on information from various Mal-PEG derivative SDSs.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and minimize environmental contamination:
-
Evacuate the Area: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of the waste in accordance with institutional and local regulations.
Experimental Protocols
Conclusion
This compound and related compounds are valuable tools in research and drug development. While they are generally considered to have a manageable safety profile, it is essential to handle them with care, following the precautions outlined in this guide and the specific SDS provided by the supplier. By adhering to these safety measures, researchers can minimize risks and ensure a safe laboratory environment.
References
Branched vs. Linear PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are integral components in the field of bioconjugation, enhancing the therapeutic efficacy of biomolecules by improving their solubility, stability, and pharmacokinetic profiles. The architecture of these linkers, specifically whether they are linear or branched, plays a pivotal role in determining the ultimate performance of the bioconjugate. This technical guide provides an in-depth comparison of branched and linear PEG linkers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing fundamental concepts to aid researchers in making informed decisions for their drug development programs.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in pharmaceutical applications.[1][2] In bioconjugation, PEG chains are covalently attached to therapeutic molecules such as proteins, peptides, antibodies, or small drugs in a process known as PEGylation.[][4] This modification can significantly enhance the therapeutic agent's properties by:
-
Increasing Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs or proteins.[]
-
Extending Circulation Half-Life: PEGylation increases the hydrodynamic volume of the molecule, which reduces renal clearance and prolongs its time in circulation.
-
Reducing Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing immune recognition and potential adverse reactions.
-
Improving Stability: PEGylation can protect the conjugated molecule from proteolytic degradation.
The choice between a linear and a branched PEG linker architecture is a critical design parameter that can significantly influence these outcomes.
Structural Differences: Linear vs. Branched PEG Linkers
The fundamental difference between linear and branched PEG linkers lies in their molecular architecture.
-
Linear PEG Linkers: These are the simplest form, consisting of a single, unbranched chain of ethylene glycol units. They are characterized by their predictable behavior and minimal steric hindrance.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure allows for a higher molecular weight and functionality in a more compact form compared to a linear PEG of the same total molecular weight.
Below is a conceptual visualization of the structural differences.
References
Harnessing the Power of PEG: A Technical Guide to PEG Linkers in Advanced Drug Delivery
Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of bioconjugation and pharmaceutical development. Their unique physicochemical properties enable significant improvements in the therapeutic efficacy and safety profiles of a wide range of drugs, from small molecules to large biologics. This in-depth guide explores the core advantages of utilizing PEG linkers for drug delivery, providing detailed experimental insights and quantitative data for researchers, scientists, and drug development professionals.
Core Advantages of PEGylation in Drug Delivery
The covalent attachment of PEG chains to a therapeutic molecule, a process known as PEGylation, imparts several beneficial properties that address common challenges in drug development.[1][2] These advantages stem from PEG's nature as a hydrophilic, biocompatible, and non-immunogenic polymer.[3][4][5]
-
Enhanced Aqueous Solubility : Many potent drug candidates are hydrophobic, limiting their formulation for intravenous administration. PEG's high water solubility can dramatically increase the overall solubility of the drug conjugate, making it more amenable to aqueous formulations.
-
Prolonged Circulation Half-Life : PEG chains create a hydrophilic shield around the drug molecule. This "stealth" effect increases the hydrodynamic radius of the drug, reducing its renal clearance rate. It also sterically hinders interactions with plasma proteins and proteolytic enzymes, thereby protecting the drug from premature degradation and clearance by the immune system.
-
Reduced Immunogenicity : For therapeutic proteins and other biologics, an immune response can limit efficacy and cause adverse effects. The PEG shield can mask immunogenic epitopes on the molecule's surface, potentially lowering the risk of an immune reaction.
-
Improved Pharmacokinetics and Tumor Targeting : The increased circulation time and stability of PEGylated drugs contribute to the Enhanced Permeability and Retention (EPR) effect. Leaky vasculature and poor lymphatic drainage in solid tumors allow these larger drug conjugates to accumulate preferentially at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.
Quantitative Impact of PEG Linkers on Pharmacokinetics and Efficacy
The length and structure (linear vs. branched) of the PEG linker are critical design parameters that can be fine-tuned to optimize a drug's performance. Longer PEG chains generally result in a more pronounced effect on circulation half-life but may sometimes negatively impact the drug's binding affinity or cytotoxic activity due to steric hindrance.
Table 1: Comparative Analysis of PEG Linker Length on Drug Conjugate Performance Data synthesized from studies on Affibody-based drug conjugates and Folate-linked liposomes.
| Parameter | No PEG Linker | Short PEG Linker (2-5 kDa) | Long PEG Linker (10 kDa) | Reference(s) |
| In Vitro Cytotoxicity (IC50) | High Potency | ~6.5-fold decrease in potency | ~22.5-fold decrease in potency | |
| Circulation Half-Life | ~20 minutes | Significantly Increased | Maximally Prolonged | |
| Tumor Accumulation (In Vivo) | Low | Moderate | Highest Accumulation | |
| Tumor Growth Inhibition | Limited Efficacy | Good Efficacy | Highest Therapeutic Efficacy |
As the data illustrates, a trade-off often exists between in vitro potency and in vivo performance. While longer PEG chains can slightly reduce direct cytotoxicity, the dramatic improvement in circulation time and tumor accumulation leads to a superior overall therapeutic outcome.
PEG Linker Chemistry and Conjugation Protocols
The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is crucial for controlling the site of attachment and the stability of the final conjugate.
Common PEGylation Chemistries:
-
Amine-reactive (N-Hydroxysuccinimide Ester) : PEG-NHS esters are widely used to target the primary amines found in lysine residues and the N-terminus of proteins, forming stable amide bonds.
-
Thiol-reactive (Maleimide) : PEG-maleimide derivatives react specifically with the sulfhydryl groups of cysteine residues to form stable thioether bonds, allowing for site-specific conjugation.
-
Click Chemistry (Azide/Alkyne) : Bioorthogonal reactions, such as copper-free click chemistry using DBCO-functionalized PEG, enable highly specific and efficient conjugation in complex biological environments.
This protocol outlines a general procedure for conjugating a PEG-NHS ester to a therapeutic protein.
-
Reagent Preparation :
-
Dissolve the protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0. The protein concentration should typically be between 1-10 mg/mL.
-
Immediately before use, dissolve the PEG-NHS ester in a dry, aprotic solvent like dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction :
-
Add the dissolved PEG-NHS ester to the protein solution. The molar ratio of PEG-reagent-to-protein should be optimized for each specific application but often ranges from 5:1 to 20:1.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Gentle mixing is recommended.
-
-
Reaction Quenching (Optional) :
-
The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted PEG-NHS ester.
-
-
Purification :
-
Remove unreacted PEG and byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization :
-
Confirm the extent of PEGylation using SDS-PAGE (which will show an increase in molecular weight), HPLC, and mass spectrometry.
-
Mechanisms of Action: Cleavable vs. Non-Cleavable Linkers
PEG linkers can be designed to be either stable (non-cleavable) or to release the drug under specific physiological conditions (cleavable). The choice profoundly impacts the drug's mechanism of action, particularly for antibody-drug conjugates (ADCs).
-
Non-Cleavable Linkers : These linkers form a stable bond that is not readily degraded. Drug release occurs only after the entire conjugate (e.g., an ADC) is internalized by the target cell and the antibody portion is completely degraded in the lysosome. This approach offers high plasma stability and can reduce off-target toxicity.
-
Cleavable Linkers : These linkers are designed to break and release the payload in response to specific triggers within the target cell or tumor microenvironment, such as:
-
Acid-Labile : Hydrolyzed in the low pH of endosomes/lysosomes.
-
Enzyme-Sensitive : Cleaved by specific enzymes (e.g., cathepsins) that are overexpressed in tumor cells.
-
Reductively Cleaved : Disulfide bonds that are broken in the reducing environment inside a cell. Cleavable linkers can enable a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring cancer cells.
-
Characterization and Analysis of PEGylated Drugs
The heterogeneity of PEGylation reactions necessitates robust analytical methods to characterize the final product. This ensures quality control and a thorough understanding of the conjugate's properties.
-
Separation by HPLC :
-
Size-Exclusion Chromatography (SEC-HPLC) : Separates molecules based on hydrodynamic size. This is used to separate the PEGylated conjugate from the unconjugated protein and free PEG, and to detect aggregation.
-
Reversed-Phase HPLC (RP-HPLC) : Separates based on hydrophobicity. This can resolve species with different numbers of PEG chains attached.
-
-
Mass Determination by Mass Spectrometry (MS) :
-
MALDI-TOF MS : Often used to determine the average molecular weight and the degree of PEGylation (the number of PEG chains per molecule).
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : Couples the separation power of HPLC with the mass accuracy of MS. ESI-MS is particularly useful for analyzing the complex spectra of heterogeneous PEGylated products.
-
-
In Vivo Biodistribution Analysis :
-
Label the PEGylated conjugate with a fluorescent dye or radionuclide.
-
Administer the labeled conjugate intravenously to an animal model (e.g., tumor-bearing mice).
-
Use in vivo imaging systems (IVIS) or collect tissues at various time points.
-
Quantify the signal in different organs (tumor, liver, spleen, kidneys) to determine the accumulation and clearance profile of the drug.
-
References
Methodological & Application
Application Notes and Protocols for Mal-PEG2-Amide Bioconjugation of Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation of proteins using Mal-PEG2-Amide linkers. The protocol details the chemical strategy for covalently attaching a maleimide-activated polyethylene glycol (PEG) linker to cysteine residues on a protein, a widely used technique in drug development, diagnostics, and proteomics to enhance the therapeutic properties or to facilitate the detection of proteins.[1]
Introduction
Bioconjugation is a chemical technique used to link two molecules together, where at least one is a biomolecule, such as a protein.[1][2][3] The this compound linker is a heterobifunctional reagent that facilitates the covalent attachment of a PEG moiety to a protein. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic size, which in turn can reduce renal clearance and enhance in vivo stability.
The maleimide group exhibits high selectivity for the sulfhydryl group of cysteine residues within a specific pH range, forming a stable thioether bond. The amide end of the linker can be used for subsequent conjugation to other molecules if required, though in this protocol, we focus on the initial protein-PEG conjugation.
Principle of the Reaction
The core of this bioconjugation protocol is the Michael addition reaction between the maleimide group of the this compound linker and the thiol group of a cysteine residue on the protein. This reaction is highly specific for thiols at a pH range of 6.5-7.5. At this pH, the reaction with amines is significantly slower, ensuring specific conjugation to cysteine residues.
It is crucial to note that cysteine residues in proteins can form disulfide bonds, which are unreactive towards maleimides. Therefore, a reduction step is often necessary to break these disulfide bonds and make the cysteine thiols available for conjugation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a successful this compound bioconjugation reaction. These values should be optimized for each specific protein and application.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency. |
| This compound:Protein Molar Ratio | 10:1 to 20:1 | This ratio should be optimized to achieve the desired degree of labeling. A higher excess may be needed for dilute protein solutions. |
| Reaction pH | 6.5 - 7.5 | This pH range favors the specific reaction between maleimide and thiol groups. At pH > 7.5, reactivity towards primary amines increases. |
| Reducing Agent (TCEP) Molar Excess | 10 - 100 fold | Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain thiols that would compete with the maleimide reaction. |
| Reaction Time | 2 hours to overnight | The reaction can be performed at room temperature for a shorter duration or at 4°C overnight. |
| Reaction Buffer | Phosphate, Tris, or HEPES | The buffer should be free of thiols. Degassing the buffer is recommended to prevent re-oxidation of thiols. |
Experimental Protocol
This protocol outlines the key steps for the bioconjugation of a protein with this compound.
Materials
-
Protein of interest (with at least one cysteine residue)
-
This compound linker
-
Reaction Buffer (e.g., 1X PBS, 100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5), degassed
-
Reducing Agent (e.g., TCEP)
-
Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
This compound Reagent Preparation:
-
Allow the this compound reagent to warm to room temperature before opening.
-
Prepare a stock solution of the this compound linker (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Bioconjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if the PEG linker is attached to a fluorescent dye.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added in excess to react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
The protein-PEG conjugate can be purified from unreacted protein and excess this compound reagent using various chromatography techniques.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from the smaller, unreacted PEG linker.
-
Ion-Exchange Chromatography (IEX): Can separate the conjugate from the unconjugated protein based on differences in charge.
-
Hydrophobic Interaction Chromatography (HIC): Another option for purification based on changes in hydrophobicity after PEGylation.
-
-
Characterization of the Conjugate:
-
The success of the conjugation and the purity of the final product can be assessed using several analytical techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MS): To confirm the precise mass of the conjugate and determine the degree of labeling.
-
UV-Vis Spectroscopy: To determine the protein concentration and, if a dye is conjugated, the degree of labeling.
-
-
Visualizations
Chemical Reaction
Caption: this compound bioconjugation reaction mechanism.
Experimental Workflow
Caption: Experimental workflow for protein bioconjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time. |
| Inactive this compound reagent. | Use fresh reagent; store stock solutions properly (anhydrous conditions, -20°C). | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 6.5 and 7.5. | |
| Presence of thiol-containing substances in the buffer. | Use thiol-free buffers. | |
| Protein Aggregation | High protein concentration. | Reduce the protein concentration. |
| Inappropriate buffer conditions. | Optimize buffer composition, pH, and ionic strength. | |
| Non-specific Labeling | Reaction pH is too high. | Lower the reaction pH to the optimal range of 6.5-7.5. |
Conclusion
The this compound bioconjugation protocol provides a robust and specific method for the PEGylation of proteins at cysteine residues. By carefully controlling the reaction conditions, researchers can achieve efficient conjugation, leading to modified proteins with enhanced properties for various applications in research and drug development. Optimization of the protocol for each specific protein is crucial for obtaining the desired product with high purity and yield.
References
Step-by-Step Guide for Mal-PEG2-Amide Conjugation to Thiols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of Maleimide-PEG2-Amide (Mal-PEG2-Amide) to thiol-containing molecules, such as proteins, peptides, and other biomolecules with free sulfhydryl groups. The maleimide group exhibits high selectivity for thiols at neutral pH, resulting in the formation of a stable thioether bond.[1][2][3][4] This protocol is designed for professionals in research and drug development to facilitate the precise and efficient PEGylation of biomolecules.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[5] this compound is a heterobifunctional linker containing a thiol-reactive maleimide group and an amine-reactive functional group precursor, connected by a two-unit polyethylene glycol spacer. The maleimide group reacts specifically with sulfhydryl groups, typically from cysteine residues in proteins, to form a stable covalent bond. This targeted conjugation allows for site-specific modification of biomolecules.
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. It is highly efficient and selective for thiols within a pH range of 6.5 to 7.5. Above pH 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.
Reaction Mechanism
The conjugation of this compound to a thiol group involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable thioether linkage.
Caption: Chemical reaction of this compound with a thiol.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a thiol-containing protein.
Materials and Reagents
-
This compound
-
Thiol-containing protein or peptide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, ion-exchange chromatography)
-
Quenching reagent (e.g., L-cysteine, beta-mercaptoethanol)
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction selectivity. |
| Protein Concentration | 1 - 10 mg/mL | A common starting range for efficient conjugation. |
| This compound Molar Excess | 10 - 20 fold | Starting recommendation; may require optimization. |
| Reaction Temperature | Room Temperature or 4°C | 4°C for sensitive proteins to maintain stability. |
| Reaction Time | 2 hours to overnight | Longer incubation may be needed at 4°C. |
| TCEP Molar Excess (if used) | 10 - 100 fold | For reduction of disulfide bonds prior to conjugation. |
Experimental Workflow Diagram
Caption: Workflow for this compound conjugation to thiols.
Step-by-Step Conjugation Protocol
1. Preparation of Thiol-Containing Protein: a. Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. It is crucial to perform this in an oxygen-free environment to prevent re-oxidation of the thiols.
2. Preparation of this compound Solution: a. Allow the vial of this compound to warm to room temperature. b. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh before use.
3. Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the PEG reagent over the protein. b. Mix gently by vortexing or stirring. c. Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent oxidation. d. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be done in the dark to protect any light-sensitive components.
4. Quenching the Reaction (Optional): a. To stop the reaction, a quenching reagent such as L-cysteine or beta-mercaptoethanol can be added to react with any excess this compound.
Purification of the Conjugate
After the conjugation reaction, it is essential to remove unreacted this compound and any other byproducts. The choice of purification method depends on the properties of the protein and the conjugate.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating the larger protein-PEG conjugate from the smaller, unreacted PEG reagent.
-
Dialysis: Effective for removing small molecules, but only recommended for water-soluble maleimides.
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugation alters the net charge of the protein.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can provide high-resolution separation.
Characterization of Conjugates
Characterization of the final conjugate is crucial to confirm successful PEGylation and to determine the degree of labeling.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-MS or LC-MS can be used to determine the exact mass of the conjugate, confirming the number of PEG chains attached to the protein.
-
UV-Vis Spectroscopy: Can be used to determine the degree of labeling if the PEG reagent contains a chromophore.
Storage of Conjugates
For optimal stability, it is recommended to use the purified conjugate immediately. If storage is necessary, the following conditions are suggested:
-
Short-term (up to 1 week): Store at 2-8°C, protected from light.
-
Long-term (up to 1 year): Add a cryoprotectant like 50% glycerol and store at -20°C. To prevent microbial growth and denaturation, 0.01-0.03% sodium azide and 5-10 mg/mL BSA can be added.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inaccessible or oxidized cysteine residues. | Ensure complete reduction of disulfide bonds with TCEP. |
| Hydrolyzed maleimide reagent. | Prepare fresh maleimide-PEG solution in anhydrous solvent immediately before use. | |
| Incorrect pH. | Ensure the reaction pH is between 6.5 and 7.5. | |
| Off-target Labeling | Reaction with amines. | Maintain the reaction pH below 7.5 to minimize reaction with lysine residues. |
| Instability of Conjugate | Retro-Michael reaction leading to deconjugation. | Consider post-conjugation hydrolysis of the thiosuccinimide ring to form a more stable product. This can be achieved by adjusting the pH. |
| Thiazine rearrangement. | This side reaction can occur with N-terminal cysteines. Characterize the product carefully to identify any rearranged species. |
References
Application Notes and Protocols for Mal-PEG2-Amide Reaction: Achieving Optimal Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the reaction conditions for Mal-PEG2-Amide, a heterobifunctional crosslinker, to achieve the highest possible yield and stability in bioconjugation. The protocols and data presented are compiled from established methodologies for maleimide-thiol chemistry, which is the fundamental reactive principle of this reagent.
Introduction to this compound Ligation
This compound is a thiol-reactive reagent used to covalently link molecules containing sulfhydryl groups, such as cysteine residues in proteins and peptides. The reaction, a Michael addition, is highly specific for thiols under controlled pH conditions, resulting in a stable thioether bond.[1][2] This specificity makes it an invaluable tool in drug delivery, protein labeling, and the development of antibody-drug conjugates (ADCs).[1][3] However, achieving optimal conjugation efficiency requires careful control of several reaction parameters to maximize the desired reaction and minimize competing side reactions, such as hydrolysis of the maleimide group.[4]
Optimizing Reaction Conditions for Maximum Yield
The success of the this compound conjugation is critically dependent on the reaction environment. The following parameters are key to maximizing the yield of the desired conjugate.
pH
The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .
-
Below pH 6.5: The reaction rate significantly decreases because the thiol group is predominantly in its protonated form, reducing its nucleophilicity.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive. Furthermore, at alkaline pH, the maleimide can react with primary amines (e.g., lysine residues), leading to a loss of selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Temperature and Reaction Time
The reaction can be performed at room temperature (20-25°C) for 2 to 4 hours or at 4°C overnight (8-16 hours). The lower temperature is often recommended for sensitive proteins to minimize potential degradation. For smaller molecules, the reaction can be significantly faster, with substantial conjugation observed within minutes. It is advisable to perform a time-course experiment to determine the optimal reaction time for a specific system.
Buffer Composition
Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used buffers. It is crucial to use buffers that are free of extraneous thiols (e.g., dithiothreitol (DTT) or 2-mercaptoethanol) as these will compete with the target molecule for reaction with the maleimide. The buffer should be degassed to minimize the oxidation of thiols to disulfides, which are unreactive with maleimides.
Reactant Concentrations and Molar Ratio
A molar excess of the this compound reagent is typically used to drive the reaction to completion. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point. However, the optimal ratio may vary depending on the specific reactants and should be determined empirically. For instance, in some cases, a 2:1 or 5:1 maleimide to thiol molar ratio has been found to be optimal.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the key reaction parameters and their recommended ranges for achieving optimal yield in this compound conjugations.
| Parameter | Recommended Condition/Range | Rationale & Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. Below this range, the reaction is slow; above, hydrolysis and side reactions increase. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction. 4°C is preferred for sensitive biomolecules to prevent degradation. |
| Reaction Time | 2-4 hours at RT or 8-16 hours at 4°C | Optimal time can vary; time-course experiments are recommended for new systems. |
| Buffer | PBS, HEPES, or Tris (thiol-free) | Must not contain competing nucleophiles. Degassing is recommended to prevent thiol oxidation. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (starting point) | An excess of the maleimide reagent drives the reaction forward. The optimal ratio should be determined experimentally. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | This compound should be dissolved in a dry organic solvent before addition to the aqueous reaction buffer. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general procedure for the conjugation of this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Quenching solution: Cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of the Protein Solution:
-
Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 50-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. Note: Do not use DTT or 2-mercaptoethanol as they need to be removed before adding the maleimide reagent. TCEP does not need to be removed.
-
-
Preparation of the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Aqueous stock solutions are not recommended for storage due to hydrolysis.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Gently mix the reaction solution and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using a light-sensitive molecule.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol to a final concentration several times higher than the initial concentration of the maleimide. This will react with any excess this compound.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration.
-
-
Characterization and Storage:
-
Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Store the purified conjugate under conditions appropriate for the protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Competing reactions in this compound conjugation.
References
Application Notes and Protocols for the Use of Mal-PEG2-Amide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects these two components, is a critical element that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of Maleimide-PEG2-Amide (Mal-PEG2-Amide) linkers in ADC development.
The this compound linker is a heterobifunctional linker that incorporates three key elements:
-
A Maleimide group: This moiety reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on the antibody, to form a stable thioether bond. This reaction is highly efficient and proceeds under mild physiological conditions.[1][2]
-
A short Polyethylene Glycol (PEG) spacer (2 units): The PEG moiety is hydrophilic and flexible.[3][] Its inclusion can improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity.[3]
-
An Amide group: This functional group is used to conjugate the cytotoxic payload to the linker. This is typically achieved by forming a stable amide bond between a carboxylic acid on one component and an amine on the other.
These linkers are generally considered non-cleavable, meaning the release of the cytotoxic payload relies on the degradation of the antibody backbone within the lysosome of the target cancer cell.
Data Presentation
The following tables summarize representative quantitative data from studies involving ADCs with similar linker technologies. This data is intended to provide a general understanding of the expected performance characteristics.
Table 1: Representative In Vitro Cytotoxicity of HER2-Targeted ADCs
| Cell Line | Target Expression | Linker Type | Payload | IC50 (nM) | Reference |
| BT-474 | HER2-positive | Maleimide-based | MMAE | ~0.03 - 0.1 | |
| SK-BR-3 | HER2-positive | Maleimide-based | MMAE | ~0.02 - 0.07 | |
| NCI-N87 | HER2-positive | Maleimide-based | MMAE | ~0.1 - 1.0 | |
| MCF-7 | HER2-negative | Maleimide-based | MMAE | >100 (no specific cytotoxicity) | |
| MDA-MB-468 | HER2-negative | Maleimide-based | MMAE | >100 (no specific cytotoxicity) |
Table 2: Representative In Vivo Efficacy of ADCs in Xenograft Models
| Xenograft Model | ADC Target | Linker-Payload | Dosing | Outcome | Reference |
| NCI-N87 (gastric) | HER2 | Trastuzumab-Maleimide-Auristatin | Single 1-2 mg/kg dose | Significant tumor growth inhibition | |
| A549 (lung) | EGFR | Erbitux-vc-PAB-MMAE | Not specified | Effective inhibition of tumor growth | |
| Jeko-1 (lymphoma) | CD79b | Anti-CD79b-Maleimide-MMAE | 5 mg/kg | Moderate effect on tumor growth |
Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths in Rats
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 |
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate (Payload Activation and Ligation to Mal-PEG2-Amine)
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to an amine-terminated Mal-PEG2 linker (Mal-PEG2-Amine) using carbodiimide chemistry.
Materials:
-
Cytotoxic drug with a carboxylic acid functional group
-
Mal-amido-PEG2-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Lyophilizer
Procedure:
-
Activation of Cytotoxic Drug: a. Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF. b. Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution. c. Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated drug. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Conjugation to Mal-PEG2-Amine: a. Dissolve Mal-amido-PEG2-amine (1.2 equivalents) in anhydrous DMF. b. Add the solution of Mal-amido-PEG2-amine to the activated drug solution. c. Let the reaction stir at room temperature overnight.
-
Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the drug-linker conjugate using a suitable RP-HPLC method. c. Collect and pool the fractions containing the pure product.
-
Lyophilization: a. Lyophilize the pure fractions to obtain the Drug-Mal-PEG2-Amide conjugate as a solid. b. Store the final product at -20°C or below, protected from light and moisture.
Protocol 2: Conjugation of Drug-Linker to Antibody via Thiol-Maleimide Chemistry
This protocol details the conjugation of the pre-formed Drug-Mal-PEG2-Amide to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Drug-Mal-PEG2-Amide conjugate
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS, pH 7.2-7.5, containing 1 mM EDTA
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction: a. Prepare the antibody at a concentration of 5-10 mg/mL in the Conjugation Buffer. b. Add a 5-10 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Conjugation Reaction: a. Dissolve the Drug-Mal-PEG2-Amide conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Conjugation Buffer. b. Add the Drug-Mal-PEG2-Amide solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker over the antibody is a common starting point. c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to the reaction mixture to quench any unreacted maleimide groups. b. Incubate for 20-30 minutes at room temperature.
-
Purification: a. Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC or TFF. b. Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).
-
Characterization: a. Determine Protein Concentration: Measure the absorbance at 280 nm using a UV-Vis spectrophotometer. b. Determine Drug-to-Antibody Ratio (DAR): Analyze the ADC by HIC-HPLC. The different peaks correspond to species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas. c. Assess Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment. d. Confirm Identity: Use mass spectrometry to confirm the mass of the ADC and its subunits.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency and specificity of the newly generated ADC on cancer cell lines.
Materials:
-
Target-positive cancer cell line (e.g., BT-474 for HER2-targeted ADC)
-
Target-negative cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
ADC, unconjugated antibody (negative control), and free drug (positive control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the target-positive and target-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). b. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include wells with medium only as a vehicle control. c. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: a. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control wells. b. Plot the cell viability against the logarithm of the concentration for each compound. c. Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth) using a suitable software with a four-parameter logistic regression model.
Visualizations
Signaling Pathway
Caption: HER2 signaling pathway and mechanism of action for a HER2-targeted ADC.
Experimental Workflow
Caption: Overall workflow for ADC development using a this compound linker.
Logical Relationship
Caption: Functional components of a this compound linker in an ADC.
References
Application Notes and Protocols for Labeling Cells with Mal-PEG2-Amide Constructs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective labeling of cell surface proteins using Maleimide-PEG2-Amide (Mal-PEG2-Amide) constructs. This technique is pivotal for a variety of applications, including the study of protein trafficking, quantification of cell surface protein expression, and targeted drug delivery.
Introduction
The precise labeling of cell surface proteins is a fundamental tool in modern cell biology and drug development. This compound constructs are valuable reagents for this purpose, enabling the covalent attachment of molecules of interest to cysteine residues on the extracellular domains of membrane proteins. The maleimide group exhibits high selectivity for the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond.[1][2][3][4][5] The polyethylene glycol (PEG) linker enhances solubility and minimizes steric hindrance, while the amide group provides a point of attachment for various payloads such as fluorescent dyes, biotin, or therapeutic agents.
This document outlines the principles of maleimide-thiol chemistry, provides detailed protocols for cell surface labeling, and offers guidance on the quantification and analysis of labeling efficiency.
Principle of Maleimide-Thiol Conjugation
The labeling of cell surface proteins with this compound constructs is based on the highly specific and efficient Michael addition reaction between a maleimide and a thiol. This reaction is chemoselective for thiol groups at a pH range of 6.5-7.5. Within this pH range, the thiol group is sufficiently deprotonated to be reactive, while competing reactions with other nucleophilic groups like amines are minimized. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Maleimide-Thiol Reaction
Caption: Maleimide-thiol conjugation chemistry for cell surface protein labeling.
Experimental Workflow for Cell Labeling
Caption: General experimental workflow for labeling live cells with this compound.
Quantitative Data Summary
The following tables provide representative quantitative data for cell labeling experiments. Note that optimal conditions will vary depending on the cell type, the specific this compound construct, and the experimental goals.
Table 1: Recommended Starting Conditions for Cell Labeling
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | Higher densities can reduce the required reagent volume. |
| This compound Concentration | 10 - 100 µM | Empirically determine the optimal concentration for your cell type and construct. |
| Incubation Temperature | 4°C to 37°C | 4°C is often used to minimize internalization of surface proteins. |
| Incubation Time | 30 - 60 minutes | Longer times may be needed at lower temperatures. |
| Reaction Buffer pH | 7.0 - 7.5 | Critical for selective thiol reactivity. |
Table 2: Example of Labeling Efficiency and Cell Viability
| Cell Type | This compound Conc. (µM) | Incubation Time (min) at 4°C | Labeling Efficiency (%) | Cell Viability (%) |
| Jurkat | 10 | 30 | 75 ± 5 | >95 |
| Jurkat | 50 | 30 | 92 ± 3 | >95 |
| HeLa | 10 | 30 | 68 ± 6 | >95 |
| HeLa | 50 | 30 | 88 ± 4 | >95 |
| Primary T-cells | 25 | 45 | 85 ± 7 | >90 |
Data are representative and should be optimized for specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cells of interest
-
This compound construct
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Reaction Buffer: PBS or other amine-free buffer (e.g., HEPES), pH 7.0-7.5. Buffers should be degassed to minimize oxidation of thiols.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) hydrochloride for disulfide bond reduction.
-
Quenching Solution: PBS containing 1 mM L-cysteine or 1% BSA.
-
Cell Culture Medium
Preparation of Reagent Stock Solutions
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. For example, dissolve 1 mg of the construct in the appropriate volume of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Store unused stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
(Optional) TCEP Stock Solution:
-
Prepare a 100 mM stock solution of TCEP in degassed, purified water.
-
Protocol for Cell Surface Labeling
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS to remove any residual serum proteins.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion. Cell viability should be above 95%.
-
Resuspend the cells in ice-cold Reaction Buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If targeting cysteine residues involved in disulfide bonds, add TCEP to the cell suspension to a final concentration of 1-5 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with ice-cold Reaction Buffer to remove the TCEP.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in the cell suspension.
-
Incubate for 30-60 minutes at 4°C or room temperature, protected from light. Gentle agitation every 10-15 minutes can enhance labeling efficiency. The optimal temperature and time should be determined empirically.
-
-
Quenching and Washing:
-
To stop the labeling reaction, add Quenching Solution to the cell suspension. The excess thiol groups will react with any remaining unreacted maleimide.
-
Incubate for 10 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove unbound this compound construct. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.
-
-
Downstream Analysis:
-
The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or western blotting.
-
Quantification of Labeling (Degree of Labeling)
While direct quantification of the degree of labeling (DOL) on cells is complex, it can be estimated for purified proteins that may be used as positive controls.
-
Measure Absorbance:
-
For a purified protein labeled with a this compound construct containing a chromophore, measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the chromophore.
-
-
Calculate Protein Concentration and DOL:
-
The protein concentration and DOL can be calculated using the Beer-Lambert law and specific formulas provided by the manufacturer of the chromophore-maleimide reagent.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no labeling | Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions. | Prepare fresh stock solutions of the this compound construct and use them immediately. |
| Insufficient Free Thiols: Cell surface proteins may have few accessible free thiol groups. | Consider a mild reduction step with TCEP to expose more thiols. | |
| Interfering Substances: Buffers containing primary amines (e.g., Tris) or other thiol-containing compounds can compete with the reaction. | Use an amine-free buffer like PBS or HEPES for the labeling reaction. | |
| High background signal | Insufficient Washing: Unbound construct remains in the sample. | Increase the number and volume of washes after the quenching step. |
| Non-specific Binding: The construct may be binding non-covalently to the cell surface. | Include a blocking agent like BSA in the washing buffer. | |
| Decreased cell viability | Toxicity of the Construct: High concentrations of the this compound construct may be toxic to cells. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Harsh Reaction Conditions: Prolonged incubation at 37°C may be detrimental to some cell types. | Perform the labeling reaction at 4°C to minimize cellular stress. |
References
Application Notes and Protocols for Secondary Amine Conjugation with Mal-PEG2-Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, Maleimide-PEG2-Amide (Mal-PEG2-Amide), is a versatile tool in bioconjugation, enabling the sequential linkage of two different molecules. This linker contains two reactive functional groups: a maleimide group and a primary amine group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and proceeds readily under mild, physiological pH conditions.[1][2][]
Following the initial conjugation through the maleimide-thiol reaction, the terminal primary amine of the this compound becomes available for a secondary conjugation event. This amine group can form a stable amide bond with a variety of amine-reactive chemical groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters or carboxylic acids activated by coupling agents like EDC.[1][4] This two-step sequential conjugation strategy allows for the precise and controlled assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.
These application notes provide a detailed overview of the reactivity of the amine group in this compound for secondary conjugation, including reaction principles, quantitative parameters, and detailed experimental protocols.
Reaction Principle and Specificity
The secondary conjugation step relies on the nucleophilic nature of the primary amine on the PEG linker. The most common reaction partners for the amine group are:
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters react efficiently with primary amines at a pH range of 7.0 to 9.0 to form a stable amide bond. This is a widely used method for protein and peptide labeling.
-
Carboxylic Acids (in the presence of carbodiimides): Carboxylic acids can be coupled to primary amines using activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS. This reaction is most efficient at a pH of 4.5-5.5 for the activation step, followed by reaction with the amine at a more neutral pH.
The specificity of the amine reaction is primarily dependent on the pH of the reaction buffer. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended conjugation reaction.
Chemical Reaction of Secondary Amine Conjugation
Caption: Reaction scheme for secondary amine conjugation.
Quantitative Data Summary
The efficiency and rate of the secondary amine conjugation are influenced by several factors including pH, temperature, reactant concentrations, and the specific reactivity of the amine-reactive partner. The following table summarizes typical reaction parameters.
| Parameter | NHS Ester Conjugation | EDC/NHS Carboxylic Acid Coupling |
| Optimal pH | 7.0 - 9.0 | Activation: 4.5 - 5.5; Coupling: 7.2 - 8.0 |
| Reaction Time | 30 minutes - 2 hours | Activation: 15-30 min; Coupling: 2 - 4 hours |
| Reaction Temp. | 4°C to Room Temperature | Room Temperature |
| Molar Excess of Reagent | 10- to 50-fold molar excess over the amine | 10- to 50-fold molar excess over the amine |
| Common Buffers | Phosphate-buffered saline (PBS), Borate buffer | MES buffer (for activation), PBS (for coupling) |
Experimental Protocols
Protocol 1: Secondary Conjugation of an NHS Ester to a Mal-PEG2-Amine Conjugate
This protocol describes the conjugation of a molecule containing an NHS ester to a protein that has been previously modified with this compound via a thiol-maleimide reaction.
Materials:
-
Mal-PEG2-Amine modified protein (Protein-Mal-PEG2-NH2) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-containing molecule
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
-
Anhydrous DMSO or DMF to dissolve the NHS ester
Procedure:
-
Preparation of Reagents:
-
Equilibrate the NHS ester reagent to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the Protein-Mal-PEG2-NH2 solution, add the dissolved NHS ester. A 10- to 50-fold molar excess of the NHS ester is generally recommended. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: Secondary Conjugation of a Carboxylic Acid using EDC/NHS Chemistry
This protocol outlines the conjugation of a molecule containing a carboxylic acid to a Mal-PEG2-Amine conjugate using EDC and NHS.
Materials:
-
Mal-PEG2-Amine modified protein (Protein-Mal-PEG2-NH2) in PBS, pH 7.4
-
Carboxylic acid-containing molecule
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Desalting columns or dialysis equipment
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation to Amine:
-
Immediately add the activated carboxylic acid solution to the Protein-Mal-PEG2-NH2 solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2-4 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Experimental Workflow for Secondary Conjugation
Caption: General experimental workflow for two-step conjugation.
Stability and Storage
The maleimide group of the initial this compound linker is susceptible to hydrolysis, especially at pH values above 7.5. Therefore, it is recommended to perform the initial thiol-maleimide conjugation promptly and at a pH between 6.5 and 7.5. Once the thioether bond is formed, it is stable.
The amide bond formed during the secondary amine conjugation is highly stable under physiological conditions. The final conjugate should be stored according to the stability requirements of the conjugated molecules, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage in a suitable buffer.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Incorrect pH of reaction buffer. | Verify the pH of all buffers. Use a pH range of 7.0-9.0 for NHS ester reactions. |
| Inactive amine-reactive reagent. | Use fresh, high-quality reagents. Avoid repeated freeze-thaw cycles. Prepare stock solutions of NHS esters immediately before use. | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS or borate buffer. | |
| Precipitation of Protein | High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF is below 10%. |
| Protein instability at reaction pH. | Perform a small-scale trial to ensure protein stability under the planned reaction conditions. | |
| Non-specific Binding | Insufficient quenching. | Ensure the quenching step is performed thoroughly to deactivate all excess reactive groups. |
Conclusion
The secondary amine reactivity of this compound provides a robust and versatile method for the creation of well-defined bioconjugates. By understanding the reaction principles and carefully controlling the experimental conditions, researchers can successfully synthesize complex molecular constructs for a wide range of applications in drug delivery, diagnostics, and fundamental biological research.
References
Application Notes and Protocols for Mal-PEG2-Amide Reaction Buffer Preparation and pH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of reaction buffers for conjugations involving Mal-PEG2-Amide and other maleimide-functionalized reagents. Adherence to these protocols is critical for achieving high efficiency and specificity in the formation of stable thioether bonds.
Introduction to Maleimide-Thiol Chemistry
Maleimide-thiol chemistry is a cornerstone of bioconjugation, enabling the precise covalent linkage of molecules. The reaction involves the Michael addition of a thiol group (e.g., from a cysteine residue in a protein) to the double bond of a maleimide ring.[1] This process is highly selective for thiols under mild, near-physiological conditions, making it ideal for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biomolecular constructs.[1] The success of this conjugation is critically dependent on the reaction buffer's composition and, most importantly, its pH.
The Critical Role of pH
The pH of the reaction buffer is the most influential parameter in maleimide-thiol conjugation. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2]
-
Below pH 6.5: The reaction rate slows considerably as the thiol group becomes protonated, reducing its nucleophilicity.
-
Above pH 7.5: The selectivity for thiols is compromised as reaction with primary amines (e.g., lysine residues) becomes a competitive side reaction. Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid, thus quenching the reaction.
The optimal pH for the reaction of maleimides is near 7.0.
Data Presentation: Buffer Selection and pH Effects
The choice of buffer is crucial for maintaining the optimal pH range and avoiding interference with the conjugation reaction. The following table summarizes recommended buffers and the key characteristics of the maleimide-thiol reaction at different pH values.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions | Recommended Buffers (10-100 mM) |
| < 6.5 | Significantly Reduced | High | - | Phosphate, HEPES |
| 6.5 - 7.5 | Optimal | Very High | Minimal | Phosphate (PBS), HEPES, Tris |
| > 7.5 | Fast | Decreased | Amine Reaction, Maleimide Hydrolysis | - |
Note: Buffers containing primary or secondary amines (like Tris) can sometimes compete with the thiol reaction, especially at pH values approaching the upper limit of the optimal range. Phosphate and HEPES buffers are generally preferred. All buffers must be free of thiols (e.g., DTT, 2-mercaptoethanol).
Experimental Protocols
This protocol describes the preparation of a standard reaction buffer suitable for most maleimide-thiol conjugations.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Nuclease-free water
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM solution of sodium phosphate monobasic (e.g., dissolve 1.20 g of NaH₂PO₄ in water for a final volume of 100 mL).
-
Prepare a 100 mM solution of sodium phosphate dibasic (e.g., dissolve 1.42 g of Na₂HPO₄ in water for a final volume of 100 mL).
-
-
Mix to Approximate pH:
-
In a beaker, combine the monobasic and dibasic stock solutions. A good starting point for pH 7.2 is to mix approximately 28 mL of the monobasic solution with 72 mL of the dibasic solution.
-
-
Adjust pH:
-
Place the beaker on a stir plate with a stir bar.
-
Immerse a calibrated pH electrode into the solution.
-
Slowly add the monobasic stock solution to decrease the pH or the dibasic stock solution to increase the pH until the meter reads exactly 7.2.
-
-
Final Volume and Degassing:
-
Transfer the solution to a graduated cylinder and add nuclease-free water to reach the final desired volume.
-
To prevent oxidation of free thiols on the molecule to be conjugated, degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the solution.
-
-
Storage:
-
Store the buffer at 4°C. For long-term storage, sterile filtration is recommended.
-
This protocol provides a general workflow for labeling a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.2, degassed)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent like TCEP (Tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are present as disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT, as its removal is required before adding the maleimide reagent.
-
-
Prepare the Maleimide Reagent:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Aqueous solutions of maleimides should not be stored.
-
-
Perform the Conjugation:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the stirring protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by purifying the conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or another suitable method.
-
Mandatory Visualizations
Caption: pH-dependent reaction of Maleimide with a Thiol.
Caption: General workflow for Maleimide-Thiol conjugation.
References
Application Note and Protocol: Molar Ratio Calculation for Mal-PEG2-Amide Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation is a pivotal technique in modern drug development, diagnostics, and proteomics, enabling the linkage of molecules to impart new functionalities. The maleimide-polyethylene glycol (PEG)-amide linker is a versatile tool in this field. Specifically, Mal-PEG2-Amide linkers are heterobifunctional reagents featuring a maleimide group at one end and an amine or carboxyl group (which can form an amide bond) at the other, separated by a two-unit PEG spacer.[1][2][3][4][5]
The maleimide group exhibits high selectivity for thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction, a Michael addition, is efficient and proceeds under mild physiological conditions (pH 6.5-7.5), making it ideal for modifying sensitive biomolecules. The short, hydrophilic PEG2 spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules.
The terminal amide-related group (e.g., a primary amine or a carboxylic acid) allows for subsequent or orthogonal conjugation to another molecule of interest. Accurate calculation of the molar ratio between the this compound linker and the thiol-containing biomolecule is critical for controlling the degree of labeling, ensuring batch-to-batch consistency, and preserving the biological activity of the target molecule.
Principle of Maleimide-Thiol Conjugation
The conjugation chemistry is based on the nucleophilic attack of a thiol group (from a cysteine residue) on the electron-deficient double bond of the maleimide ring. This Michael addition reaction results in the formation of a stable, covalent succinimidyl thioether linkage. The reaction is highly specific for thiols within the pH range of 6.5 to 7.5. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific side reactions.
Caption: Maleimide-thiol conjugation reaction.
Molar Ratio Calculation
The molar ratio of this compound to the thiol-containing biomolecule is a critical parameter that dictates the efficiency and outcome of the conjugation reaction. An insufficient amount of the linker will result in low conjugation yield, while a large excess may lead to unwanted side reactions or difficulties in purification. The optimal molar ratio depends on several factors, including the number of available thiol groups on the biomolecule, their accessibility, and the desired degree of labeling.
Step 1: Calculate the Moles of the Thiol-Containing Biomolecule
Moles of Biomolecule = Mass of Biomolecule (g) / Molecular Weight of Biomolecule ( g/mol )
Step 2: Calculate the Moles of this compound Required
Moles of this compound = Moles of Biomolecule × Desired Molar Excess
Step 3: Calculate the Mass of this compound Required
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
Recommended Molar Ratios
The following table provides recommended starting molar ratios for various applications. It is important to note that these are starting points, and optimization may be required for specific biomolecules and experimental goals.
| Application | Target Biomolecule | Recommended Molar Ratio (Linker:Biomolecule) | Expected Outcome |
| Protein Labeling (Single Thiol) | Protein with one accessible cysteine | 5:1 to 10:1 | High efficiency mono-conjugation. |
| Antibody-Drug Conjugates (ADCs) | Reduced antibody (multiple thiols) | 10:1 to 20:1 | Controlled degree of labeling (DoL). |
| Peptide Modification | Thiolated peptide | 2:1 to 5:1 | Efficient conjugation with minimal excess reagent. |
| Surface Functionalization | Thiolated nanoparticles or surfaces | 20:1 to 50:1 | High density surface modification. |
Detailed Experimental Protocol
This protocol provides a general procedure for conjugating a this compound linker to a thiol-containing protein.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other amine and thiol-free buffers like HEPES. The buffer should be degassed by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Dithiothreitol (DTT) can also be used, but must be removed prior to adding the maleimide reagent.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the this compound linker.
-
Purification system: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis cassettes.
Experimental Workflow
Caption: Workflow for this compound conjugation.
Step-by-Step Procedure
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds (Optional):
-
If the protein's thiol groups are involved in disulfide bonds, they must be reduced.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature under an inert gas atmosphere. TCEP does not need to be removed before adding the maleimide reagent.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Vortex briefly to ensure complete dissolution. Aqueous stock solutions are not recommended due to the hydrolysis of the maleimide group.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.
-
Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 2- to 5-fold molar excess over the initial amount of this compound. This will react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and the quenching reagent from the conjugate solution.
-
Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller molecules.
-
Ion-Exchange Chromatography (IEX): Can separate proteins based on the extent of PEGylation, as the PEG chains can shield surface charges.
-
Dialysis: Suitable for removing small molecule impurities, especially if water-soluble maleimides are used.
-
-
-
Characterization and Storage:
-
The degree of labeling (DoL), which is the average number of linker molecules per protein, can be determined using methods such as UV-Vis spectroscopy or mass spectrometry.
-
For long-term storage, it is recommended to add cryoprotectants like glycerol (up to 50%) or stabilizers such as bovine serum albumin (BSA) at 5-10 mg/mL and store the conjugate at -20°C or -80°C. For short-term storage (up to one week), 4°C is suitable. Protect the conjugate from light.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Oxidation of free thiols.- Hydrolysis of the maleimide reagent.- Insufficient molar excess of the linker. | - Increase the concentration or incubation time of the reducing agent.- Ensure all buffers are thoroughly degassed and the reaction is performed under an inert atmosphere.- Prepare the maleimide stock solution immediately before use.- Increase the molar ratio of linker to protein. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- The conjugate is less soluble than the native protein. | - Keep the final organic solvent concentration below 10%.- Perform the conjugation at a lower protein concentration.- Screen different buffer conditions (pH, ionic strength). |
| Non-specific Labeling | - Reaction pH is too high (>7.5). | - Lower the pH of the conjugation buffer to between 6.5 and 7.5 to ensure specificity for thiols over amines. |
By carefully calculating the molar ratio and controlling the reaction conditions as detailed in this protocol, researchers can achieve efficient and reproducible conjugation of this compound to thiol-containing biomolecules for a wide range of applications in drug development and life sciences.
References
- 1. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
- 2. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 3. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 4. Mal-amido-PEG2-amine, CAS 677000-36-1 | AxisPharm [axispharm.com]
- 5. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Purification of Mal-PEG2-Amide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules with Maleimide-PEG2-Amide (Mal-PEG2-Amide) linkers is a widely used strategy in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), therapeutic proteins, and other targeted therapies. The maleimide group facilitates selective conjugation to thiol groups, such as those found in cysteine residues of proteins and peptides. The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.
Following the conjugation reaction, a critical step is the purification of the desired this compound conjugate from a heterogeneous reaction mixture. This mixture often contains unreacted starting materials, byproducts, and other impurities that can compromise the efficacy, safety, and homogeneity of the final product. These application notes provide an overview of common impurities and detailed protocols for various purification strategies.
Common Impurities in this compound Conjugation Reactions
A successful purification strategy begins with an understanding of the potential impurities in the crude reaction mixture. Common impurities include:
-
Unreacted Thiol-Containing Molecule: The protein, peptide, or other molecule that was intended for conjugation.
-
Excess this compound Linker: Unreacted linker remaining in the reaction mixture.
-
Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This can occur during the conjugation reaction or upon storage.[1]
-
Aggregates: High concentrations of reactants or changes in buffer conditions can sometimes lead to the formation of soluble or insoluble aggregates of the protein or conjugate.
-
Byproducts of Side Reactions: Depending on the reaction conditions and the nature of the biomolecule, other side reactions may occur.
Purification Strategies
The choice of purification method depends on several factors, including the size and physicochemical properties of the conjugate and impurities, the desired scale of purification, and the required final purity. The most common and effective techniques for purifying this compound conjugates are chromatography and membrane-based methods.
Chromatographic Methods
Chromatography offers high-resolution separation and is suitable for both analytical and preparative scale purification.[][3]
1. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size).[4][5] This method is particularly effective for separating the larger PEGylated conjugate from smaller impurities like the unreacted PEG linker and quenching agents.
Protocol: SEC Purification of a this compound Protein Conjugate
Objective: To separate the this compound protein conjugate from excess, unreacted this compound linker and other small molecule impurities.
Materials:
-
Crude conjugation reaction mixture
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent, with an appropriate molecular weight exclusion limit)
-
Equilibration and Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the Elution Buffer at a flow rate recommended by the column manufacturer.
-
Sample Preparation: If necessary, concentrate the crude reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the Elution Buffer at a constant flow rate.
-
Fraction Collection: Monitor the elution profile at 280 nm (for proteins) and collect fractions corresponding to the different peaks. The conjugate, being the largest species, is expected to elute first, followed by the unreacted protein, and finally the smaller unreacted PEG linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE, analytical SEC, or mass spectrometry to confirm the presence and purity of the desired conjugate.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using ultrafiltration.
2. Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge. The attachment of a PEG chain can shield the surface charges of a protein, altering its isoelectric point (pI) and its interaction with the IEX resin. This change in charge can be exploited to separate the PEGylated conjugate from the un-PEGylated protein. IEX is also powerful for separating positional isomers of PEGylated proteins.
Protocol: IEX Purification of a this compound Protein Conjugate
Objective: To separate the this compound protein conjugate from the un-PEGylated protein.
Materials:
-
Partially purified conjugate mixture (e.g., after SEC to remove excess linker)
-
Ion exchange column (cation or anion exchange, depending on the pI of the protein and the working pH)
-
Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity of the eluate are stable.
-
Sample Preparation: Exchange the buffer of the sample into the Binding Buffer using dialysis or a desalting column.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound molecules using a linear gradient of increasing ionic strength (by mixing the Binding and Elution Buffers). Typically, the PEGylated conjugate will elute at a lower salt concentration than the un-PEGylated protein due to charge shielding by the PEG chain.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE or other methods to identify those containing the pure conjugate.
-
Pooling and Buffer Exchange: Pool the pure fractions and perform a buffer exchange into a suitable storage buffer.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique often used for analytical characterization and small-scale purification of PEGylated peptides and proteins.
Protocol: RP-HPLC Purification of a this compound Peptide Conjugate
Objective: To achieve high-purity separation of a this compound peptide conjugate.
Materials:
-
Crude conjugation reaction mixture
-
C18 or C4 RP-HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A.
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of Mobile Phase A.
-
Sample Injection: Inject the sample onto the column.
-
Elution: Elute the conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 75% B over 30-60 minutes.
-
Fraction Collection: Monitor the elution at an appropriate wavelength (e.g., 220 nm for peptide bonds) and collect fractions corresponding to the peaks.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the desired conjugate.
-
Solvent Removal: Lyophilize the pure fractions to remove the solvents.
4. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It can be a useful alternative to IEX, especially when the charge difference between the conjugate and the starting material is minimal. However, it may have lower capacity and resolution compared to other techniques.
Membrane-Based Methods
Membrane-based techniques are simple, cost-effective, and easily scalable. They are particularly useful for removing small molecule impurities.
1. Dialysis and Ultrafiltration/Diafiltration
These methods separate molecules based on size using a semi-permeable membrane with a specific molecular weight cut-off (MWCO). They are effective for removing unreacted this compound linkers, salts, and other small molecules from the conjugate solution.
Protocol: Dialysis for Removal of Unreacted this compound Linker
Objective: To remove small molecule impurities from the conjugate reaction mixture.
Materials:
-
Crude conjugation reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (significantly smaller than the conjugate)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker and stir plate
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the crude reaction mixture into the dialysis tubing/cassette.
-
Dialysis: Place the sealed tubing/cassette in a large volume of cold Dialysis Buffer (at least 100 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 12-24 hours to ensure complete removal of small molecules.
-
Sample Recovery: Carefully remove the tubing/cassette and recover the purified conjugate solution.
2. Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is an efficient and scalable method for concentrating and diafiltering (buffer exchange) biomolecules. It is particularly useful for processing large volumes and can be used to remove unreacted reagents and exchange the conjugate into a final formulation buffer.
Data Presentation
The following tables summarize typical performance metrics for the different purification techniques. The actual values will vary depending on the specific conjugate, reaction conditions, and optimization of the purification method.
Table 1: Comparison of Purification Techniques for this compound Conjugates
| Purification Method | Principle of Separation | Key Advantages | Key Limitations | Typical Purity | Typical Recovery |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Good for removing small impurities, mild conditions | Limited resolution for species of similar size, sample dilution | >95% | 80-95% |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | High resolution for species with different charges, high capacity | Requires buffer exchange, may not separate species with similar pI | >98% | 70-90% |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Very high resolution, excellent for analytical assessment | Uses organic solvents which can denature proteins, limited scalability | >99% | 60-85% |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Non-denaturing conditions, alternative to IEX | Lower capacity and resolution than IEX/RP-HPLC | >90% | 75-95% |
| Dialysis/Ultrafiltration | Molecular Weight Cut-off | Simple, cost-effective, scalable for buffer exchange | Cannot separate conjugate from unreacted protein, potential for sample loss | N/A (for separation of similar sized species) | >95% |
| Tangential Flow Filtration (TFF) | Molecular Weight Cut-off | Rapid, scalable for concentration and buffer exchange | Not a high-resolution separation technique | N/A (for separation of similar sized species) | >95% |
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for Size Exclusion Chromatography (SEC) purification.
Caption: Workflow for Ion Exchange Chromatography (IEX) purification.
Caption: Workflow for Dialysis purification.
Conclusion
The purification of this compound conjugates is a critical step in the production of highly pure and homogeneous bioconjugates. A combination of chromatographic and membrane-based techniques is often employed to achieve the desired level of purity. The choice of the specific purification workflow should be tailored to the properties of the conjugate and the nature of the impurities present in the reaction mixture. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and efficient purification processes for their this compound conjugates.
References
Application Notes and Protocols for Mal-PEG2-Amide and its Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mal-PEG2-Amide is a heterobifunctional crosslinker containing a maleimide group and an amide group, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide moiety reacts specifically with sulfhydryl (thiol) groups, while the amide group provides a point for further chemical modification or is part of the core structure. The PEG linker enhances solubility in aqueous media, reduces immunogenicity, and provides a flexible spacer arm.[1][2][3] Proper storage and handling are critical to maintain the reactivity of the maleimide group and ensure the stability of the resulting conjugates.[4][5] These notes provide detailed guidelines and protocols for the storage and use of this compound and its thiol-conjugated products.
Storage Conditions
The stability of this compound is paramount for successful conjugation. The maleimide group is susceptible to hydrolysis, especially in the presence of moisture and at pH values above 7.5. The PEG component itself can undergo oxidative degradation when exposed to oxygen, light, and elevated temperatures. Therefore, strict adherence to recommended storage conditions is essential.
Storage of Unconjugated this compound
For optimal stability, this compound and similar maleimide-PEG reagents should be stored as a solid (lyophilized powder) or in anhydrous organic solvents. Aqueous stock solutions are not recommended for storage due to the rapid hydrolysis of the maleimide ring.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Conditions | Citations |
| Solid Powder | -20°C | Long-term (months to years) | Dry, dark, sealed container, preferably under inert gas (Argon or Nitrogen). | |
| 0 - 4°C | Short-term (days to weeks) | Dry, dark, sealed container. | ||
| Stock Solution | -20°C or -80°C | Up to 1 month | In anhydrous DMSO or DMF, sealed, protected from light, in small aliquots to avoid freeze-thaw cycles. |
Storage of this compound Conjugates
Once conjugated to a thiol-containing molecule (e.g., a protein's cysteine residue), the resulting thioether bond is stable. However, the succinimide ring of the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. Ring-opening hydrolysis of the succinimide moiety can occur post-conjugation, which stabilizes the linkage and prevents this reversal.
Table 2: Recommended Storage Conditions for Thiol-Conjugates
| Form | Temperature | Duration | Conditions | Citations |
| Purified Solution | 2 - 8°C | Up to 1 week | Protected from light. | |
| -20°C | Up to 1 year | Add 50% glycerol to prevent freezing. Add 5-10 mg/mL BSA as a stabilizer and 0.01-0.03% sodium azide to prevent microbial growth. Protect from light. | ||
| Liquid Nitrogen | Long-term | For highly sensitive conjugates. |
Experimental Protocols
Handling and Preparation of Stock Solutions
Proper handling is crucial to prevent degradation from atmospheric moisture.
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the cold powder.
-
Solvent Preparation: Use only anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Dissolution: Add the anhydrous solvent to the vial to prepare a stock solution, typically at a concentration of 10 mM. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Immediately divide the stock solution into small, single-use aliquots. Backfill the vials with an inert gas like argon or nitrogen before sealing. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Conjugation to Thiol-Containing Proteins
This protocol outlines a general procedure for labeling proteins with this compound. The optimal molar ratio of maleimide reagent to protein should be determined empirically, but a 10- to 20-fold molar excess of the maleimide reagent is a common starting point.
Protocol 2: Thiol-Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a suitable buffer. The buffer must be free of primary amines (like Tris) and thiols. Recommended buffers include Phosphate-Buffered Saline (PBS), MES, or HEPES at a pH between 6.5 and 7.5. This pH range ensures the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis.
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced first using a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide reagent. TCEP does not need to be removed.
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture. Typical conditions are 2 hours at room temperature or overnight at 4°C. Performing the reaction at a lower temperature can reduce the rate of hydrolysis but will require a longer incubation time.
-
-
Quenching (Optional): To stop the reaction, add a small-molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any excess maleimide reagent.
-
Purification: Remove excess, unreacted this compound and quenching reagents from the conjugate using size-exclusion chromatography, dialysis, or a desalting column.
-
Storage: Store the purified conjugate according to the recommendations in Table 2 .
Visualized Workflows and Pathways
Diagram 1: General Workflow for Handling and Conjugation
Caption: Workflow from reagent preparation to final conjugate storage.
Diagram 2: Thiol-Maleimide Conjugation Chemistry
References
Application Notes: Two-Step Conjugation Protocol Using Mal-PEG-NHS Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional crosslinkers are powerful tools in bioconjugation, enabling the covalent linkage of two different biomolecules with high specificity. Mal-PEG-NHS esters are a prominent class of these linkers, featuring a Maleimide group on one end and an N-hydroxysuccinimide (NHS) ester on the other, separated by a polyethylene glycol (PEG) spacer.[1] This configuration is ideal for a controlled, two-step conjugation process, commonly used in the development of antibody-drug conjugates (ADCs), functionalized nanoparticles, and other complex biomolecular structures.[2][3]
The NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues) at a neutral to basic pH, forming a stable amide bond.[4] The maleimide group, conversely, reacts specifically with sulfhydryl (thiol) groups (e.g., from cysteine residues) at a near-neutral pH to form a stable thioether bond.[5] The PEG spacer enhances the water solubility of the linker and the final conjugate, reduces potential aggregation, and can minimize steric hindrance.
This document provides a detailed protocol for a two-step conjugation strategy:
-
Step 1: Activation of an amine-containing molecule (Molecule A) with the Mal-PEG-NHS ester.
-
Step 2: Conjugation of the maleimide-activated Molecule A to a thiol-containing molecule (Molecule B).
Visualizing the Process
Chemical Reaction Scheme
The two-step conjugation process relies on two orthogonal chemical reactions. The first reaction forms a stable amide bond, activating the first molecule with a maleimide group. The second reaction forms a stable thioether bond, creating the final conjugate.
Caption: Reaction scheme for the two-step conjugation.
Experimental Workflow
The experimental workflow is sequential, with a critical purification step between the two reactions to ensure high specificity and yield of the final conjugate.
References
Troubleshooting & Optimization
Troubleshooting low yield in Mal-PEG2-Amide conjugation
Technical Support Center: Mal-PEG2-Amide Conjugation
Welcome to the technical support center for this compound conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Conjugation Yield
Q1: Why am I observing a low or no yield in my this compound conjugation reaction?
A1: Low conjugation efficiency is a common issue that can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here is a systematic guide to troubleshooting this problem:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at higher pH, which renders it inactive for conjugation.[1][2][3] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][3] For storage, use a dry, water-miscible organic solvent like DMSO or DMF.
-
Thiol Oxidation: The target sulfhydryl (-SH) groups on your molecule of interest may have oxidized to form disulfide bonds (S-S), which are unreactive with maleimides. Consider a pre-reduction step using a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Suboptimal pH: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can lose its chemoselectivity by reacting with primary amines like lysine residues. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
-
Incorrect Stoichiometry: The molar ratio of the this compound to your thiol-containing molecule is critical. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, for some molecules, a lower excess of 2:1 or 5:1 may be optimal.
Q2: My maleimide reagent has been stored for a while. Could this be the cause of low yield?
A2: Yes, improper storage can significantly decrease the reactivity of your maleimide reagent. Maleimides are sensitive to moisture and can hydrolyze over time, especially when stored in an aqueous buffer. Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity. It is always recommended to use freshly prepared solutions of your maleimide reagent.
Category 2: Side Reactions and Product Instability
Q3: My final conjugate appears to be unstable. What could be the cause?
A3: The instability of the final conjugate is often due to the reversibility of the thioether bond formed in the maleimide-thiol reaction, a process known as a retro-Michael reaction. This is particularly problematic in environments rich in other thiols, such as in vivo with glutathione, which can lead to the transfer of the PEG-Amide to other molecules.
To increase the stability of the conjugate, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a short period. The resulting ring-opened product is much more stable and not susceptible to the retro-Michael reaction.
Q4: I am conjugating to a peptide with an N-terminal cysteine and observing an unexpected product. What is happening?
A4: When conjugating to a molecule with an N-terminal cysteine, the resulting succinimide ring can be susceptible to a nucleophilic attack from the N-terminal amine. This can lead to a rearrangement to form a stable six-membered thiazine ring, which is an undesired side product. To avoid this, it is recommended to perform the conjugation at a more acidic pH (around 5.0) or to avoid using peptides with an N-terminal cysteine if possible.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C for longer incubations to minimize degradation. |
| Reaction Time | 1-2 hours at RT; Overnight at 4°C | Typically sufficient for completion; can be optimized with time-course experiments. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Ensures the reaction goes to completion. May need optimization for specific molecules. |
Table 2: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Analytical Method for Diagnosis |
|---|---|---|
| Maleimide Hydrolysis | Use fresh maleimide solution; store stock in anhydrous DMSO/DMF. | Mass Spectrometry (to check for hydrolyzed maleimide mass). |
| Thiol Oxidation | Pre-reduce with TCEP; degas buffers and add EDTA. | Ellman's Reagent (to quantify free thiols). |
| Suboptimal pH | Prepare buffers in the 6.5-7.5 range and verify with a calibrated pH meter. | N/A |
| Low Molar Ratio | Increase the molar excess of the maleimide reagent. | HPLC (to monitor disappearance of starting material). |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins
-
Prepare Protein Solution: Dissolve the protein containing disulfide bonds in a reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Add Reducing Agent: Add a 10-100x molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubate: Incubate the mixture for 20-60 minutes at room temperature.
-
Remove Excess TCEP (if necessary): If downstream steps are sensitive to TCEP, it can be removed using a desalting column. However, TCEP generally does not need to be removed before maleimide conjugation.
Protocol 2: General this compound Conjugation
-
Prepare Reagents:
-
Prepare the thiol-containing molecule in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5).
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF, and then dilute to the final desired concentration in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the thiol-containing molecule solution at the desired molar ratio (e.g., 10-fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. Other methods like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can also be employed for higher resolution purification.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE, HPLC, and/or mass spectrometry to confirm conjugation and assess purity.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Desired reaction pathway and potential side reactions.
References
How to prevent hydrolysis of Mal-PEG2-Amide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the hydrolysis of Mal-PEG2-Amide and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction in which the maleimide ring reacts with water, causing the ring to open and form a maleamic acid derivative.[1][2] This is a significant issue because the resulting maleamic acid is not reactive towards thiol (sulfhydryl) groups, which are the intended target for conjugation.[1][3] This unwanted side reaction leads to a lower yield of the desired conjugate, failed reactions, and can complicate the purification and analysis of the final product.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
The stability of the maleimide group is primarily influenced by three key factors:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH, especially in alkaline conditions (pH > 7.5).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Maleimides are sensitive to moisture, and prolonged exposure to aqueous solutions leads to hydrolysis. For this reason, storing maleimide-containing reagents in aqueous buffers is not recommended.
Q3: How should I properly store this compound to prevent hydrolysis?
Proper storage is essential to maintain the reactivity of the maleimide group.
-
Solid Form: The compound in its solid (powder) form should be stored at -20°C, protected from light and moisture (desiccated).
-
Stock Solutions: If a stock solution is necessary, it must be prepared in a dry, water-miscible (anhydrous) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored in small, tightly sealed aliquots at -20°C (for up to a month) or -80°C (for longer periods) to minimize freeze-thaw cycles and exposure to moisture.
Q4: What are the optimal reaction conditions to minimize hydrolysis during conjugation?
To favor the desired thiol-maleimide reaction over hydrolysis, reaction conditions must be carefully controlled.
-
pH Control: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. In this range, the thiol group is sufficiently reactive, while the rate of maleimide hydrolysis remains relatively low. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Buffer Selection: Use buffers that do not contain primary amines (e.g., Tris) or thiols (e.g., DTT), as these can compete with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES.
-
Temperature: Most conjugations can be performed at room temperature for 1-2 hours or at 4°C overnight. If hydrolysis is a significant issue, performing the reaction at a lower temperature like 4°C can help, though it will also slow down the conjugation reaction rate.
-
Fresh Reagents: Always prepare aqueous solutions of the maleimide linker immediately before use. Use freshly prepared buffers and verify the pH before starting the experiment.
Q5: What is the difference between pre-conjugation and post-conjugation hydrolysis?
It is crucial to distinguish between hydrolysis that occurs before and after the conjugation reaction.
-
Pre-conjugation Hydrolysis: This is the undesirable breakdown of the maleimide ring before it has a chance to react with a thiol. This inactivates the linker and reduces conjugation efficiency.
-
Post-conjugation Hydrolysis: The thiosuccinimide bond formed after conjugation can be unstable and reverse through a retro-Michael reaction. Hydrolysis of the thiosuccinimide ring after conjugation forms a stable ring-opened structure that is resistant to this reversal. Some next-generation maleimides are designed to promote this post-conjugation hydrolysis to enhance the long-term stability of the conjugate.
Q6: How can I detect and quantify maleimide hydrolysis?
Several analytical methods can be used to assess the extent of hydrolysis:
-
UV-Vis Spectroscopy: The intact maleimide ring has a characteristic UV absorbance around 300 nm, whereas its hydrolyzed form, maleamic acid, does not. This difference allows for the monitoring of hydrolysis over time by measuring the decrease in absorbance at this wavelength.
-
Mass Spectrometry (MS): Hydrolysis of the maleimide ring results in a mass increase of 18 Da (the mass of a water molecule). This change can be readily detected by mass spectrometry, providing a sensitive method for identifying hydrolyzed products.
-
Reverse Thiol Assay: The number of reactive maleimide groups can be quantified by reacting the sample with a known excess of a thiol-containing compound (like glutathione or cysteine) and then measuring the remaining unreacted thiols using Ellman's reagent (DTNB).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The reactive group was inactivated before the reaction. | • Ensure the this compound was stored correctly (-20°C, desiccated).• Prepare aqueous solutions of the maleimide immediately before use.• Verify the reaction buffer pH is within the optimal 6.5-7.5 range. |
| Thiol Oxidation: The target sulfhydryl groups on the protein/peptide have formed disulfide bonds. | • Reduce disulfide bonds using a non-thiol reducing agent like TCEP prior to conjugation.• Degas buffers to remove oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions. | |
| Incorrect Buffer Composition: The buffer contains interfering substances. | • Use non-amine, non-thiol buffers such as PBS, MES, or HEPES. | |
| Inconsistent Results Between Experiments | Variable Hydrolysis: The extent of maleimide hydrolysis is not consistent. | • Standardize the time the maleimide reagent is in an aqueous solution before starting the reaction.• Tightly control the temperature during the reaction.• Use fresh aliquots of anhydrous DMSO/DMF stock solution for each experiment to avoid moisture contamination. |
Data Presentation
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis Rate
The rate of maleimide hydrolysis is highly dependent on both pH and temperature. The data below illustrates the significant acceleration of hydrolysis at neutral pH as the temperature increases.
| pH | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) | Relative Rate Increase |
| 7.4 | 20 | 1.24 x 10⁻⁵ | 1x |
| 7.4 | 37 | 6.55 x 10⁻⁵ | ~5.3x |
| 5.5 | 20 | Extremely Slow | - |
| 5.5 | 37 | Extremely Slow | - |
| Data derived from studies on 8armPEG10k-maleimide, demonstrating general trends applicable to maleimide-PEG compounds. |
Visualizations and Workflows
References
Side reactions of maleimide chemistry and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimide linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide chemistry?
A1: The most common side reactions are:
-
Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH. This renders the maleimide inactive for conjugation or can occur after the conjugate is formed.[1][2][3][4]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects.[5] This is a significant concern for antibody-drug conjugates (ADCs).
-
Reaction with Amines: While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.
Q2: My maleimide linker is not reacting with my protein's cysteine residues. What could be the cause?
A2: Low conjugation efficiency can stem from several factors:
-
Hydrolyzed Maleimide: The maleimide linker may have been prematurely hydrolyzed and inactivated. Maleimides are susceptible to hydrolysis in aqueous solutions, and this reaction accelerates with increasing pH. It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be buried within the protein structure or may have formed disulfide bonds. Disulfides do not react with maleimides. Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At a lower pH, the reaction rate decreases, while at a higher pH (>7.5), the maleimide can react with amines, and the rate of hydrolysis increases.
Q3: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
A3: Payload loss is often due to the retro-Michael reaction. To enhance stability:
-
Induce Hydrolysis of the Thiosuccinimide Ring: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable ring-opened product that is resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly alkaline pH (8.5-9.0).
-
Use Stabilized Maleimides: Next-generation maleimides have been developed that are more stable. For example, self-hydrolyzing maleimides incorporate basic amino groups that catalyze the hydrolysis of the thiosuccinimide ring after conjugation, leading to a stable product. Another strategy is to use maleimides with electron-withdrawing N-substituents, which accelerate the stabilizing ring-opening hydrolysis.
-
Thiazine Rearrangement for N-terminal Cysteines: If conjugating to an N-terminal cysteine, the conjugate can be intentionally converted to a more stable thiazine structure.
Troubleshooting Guides
Problem: Low Conjugation Yield
| Possible Cause | Suggested Solution |
| Maleimide Hydrolysis | Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF. Avoid aqueous storage. Perform conjugation at pH 6.5-7.5. Consider working at a lower temperature (e.g., 4°C) to slow down hydrolysis, but be aware that this will also slow the conjugation reaction. |
| Cysteine Oxidation/Inaccessibility | Reduce disulfide bonds with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature before adding the maleimide. Use degassed buffers to prevent re-oxidation. Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. |
| Suboptimal pH | Ensure the reaction buffer is between pH 6.5 and 7.5 for optimal thiol reactivity and minimal side reactions. |
| Low Molar Ratio of Maleimide | Increase the molar excess of the maleimide linker. A 10-20 fold molar excess is a common starting point. |
Problem: Poor In-Vivo Stability / Payload Loss
| Side Reaction | Mitigation Strategy | Detailed Protocol |
| Retro-Michael Reaction (Thiol Exchange) | Induce hydrolysis of the thiosuccinimide ring post-conjugation to form a stable, ring-opened structure. | 1. After the initial conjugation reaction is complete, confirm conjugate formation via analytical methods (e.g., HPLC, MS). 2. Adjust the pH of the conjugate solution to 8.5-9.0. 3. Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete. 4. Re-neutralize the solution to pH 7.0-7.5 for storage or downstream use. |
| Thiazine Rearrangement (for N-terminal Cysteine) | Convert the conjugate to a stable thiazine ring. | 1. Perform the initial conjugation at pH 7.4. 2. After the initial reaction, the rearrangement to the thiazine structure will occur over time. The rate is pH-dependent, with faster rearrangement at higher pH. |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Hydrolysis
| pH | Temperature (°C) | Half-life of Maleimide | Reference |
| 7.4 | 37 | Decreases rapidly | |
| 5.5 | 37 | Extremely slow hydrolysis | |
| 3.0 | 37 | High stability |
Table 2: Stability of Maleimide-Thiol Adducts
| Adduct Type | Condition | Half-life | Reference |
| Conventional N-alkyl maleimide conjugate | In vitro incubation | > 1 week for hydrolysis | |
| Ring-opened conjugate (from electron-withdrawing N-substituent maleimide) | - | > 2 years | |
| Thiosuccinimide Adducts | Estimated in vivo | Half-lives can be shorter than the intended lifetime of the drug |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like β-mercaptoethanol or cysteine to a final concentration of ~10 mM to react with any excess maleimide. Incubate for 15 minutes.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) to remove unreacted maleimide and other small molecules.
-
-
Characterization:
-
Analyze the conjugate by methods such as mass spectrometry to confirm conjugation and by SDS-PAGE to assess purity.
-
Protocol 2: Analytical Method for Assessing ADC Stability in Plasma
-
Sample Preparation:
-
Spike the antibody-drug conjugate (ADC) into plasma at a final concentration of, for example, 100 µg/mL.
-
-
Incubation:
-
Incubate the plasma sample at 37°C.
-
-
Time Points:
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
-
Analysis:
-
Analyze the samples using an LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis to monitor the deconjugation of the payload.
-
Visual Guides
Caption: Key side reactions in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Decision tree for improving conjugate stability.
References
Technical Support Center: Optimizing Mal-PEG2-Amide Thiol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the conjugation of maleimide-PEG2-amide (Mal-PEG2-Amide) to thiol-containing molecules. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol reaction?
The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5 .[1][2][3][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing side reactions.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high selectivity.
Q2: What happens if the pH is outside the optimal range?
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).
-
Above pH 7.5: The reaction becomes less selective. The concentration of deprotonated primary amines (e.g., lysine residues) increases, leading to competitive reaction with the maleimide. Additionally, the rate of maleimide hydrolysis to an unreactive maleamic acid increases significantly at higher pH, reducing the yield of the desired conjugate.
Q3: My maleimide reagent is dissolved in an aqueous buffer. Can I store it for later use?
It is strongly recommended to prepare aqueous solutions of maleimide reagents immediately before use. Maleimides are susceptible to hydrolysis in aqueous solutions, and this degradation process is accelerated at neutral to alkaline pH. For storage, dissolve the maleimide reagent in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store it at -20°C for up to one month, protected from light.
Q4: My protein contains disulfide bonds. Do I need to reduce them before conjugation?
Yes, maleimides react specifically with free sulfhydryl (thiol) groups (-SH), not with disulfide bonds (-S-S-). If your target cysteine residues are involved in disulfide bridges, you must first reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is effective over a wide pH range and, unlike DTT, it does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide reagent.
Q5: How can I stop the conjugation reaction?
To quench the reaction, you can add a small-molecule thiol, such as L-cysteine or 2-mercaptoethanol. This will react with any excess, unreacted maleimide, preventing further reaction with your target molecule.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Potential Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis |
Table 2: Influence of Temperature and Time on Reaction Conditions
| Temperature | Typical Incubation Time | Considerations |
| Room Temperature (20-25°C) | 1-4 hours | Faster reaction rates. |
| 4°C | Overnight (8-16 hours) | Slower reaction rates; recommended for sensitive proteins to minimize potential degradation. |
Table 3: Stability of Maleimide Functional Groups on Nanoparticles Stored in Buffer (pH 7.0)
| Storage Temperature | Storage Duration | Decrease in Reactivity |
| 4°C | 7 days | ~10% |
| 20°C | 7 days | ~40% |
Experimental Protocols
Protocol 1: General Protein-Mal-PEG2-Amide Conjugation
This protocol outlines a general procedure for conjugating a this compound reagent to a protein with available free thiols.
Materials:
-
Protein with free thiol groups
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM) at pH 7.0-7.5. Ensure the buffer is degassed and free of any thiol-containing compounds. Including 1-5 mM EDTA can help prevent thiol oxidation catalyzed by metal ions.
-
Anhydrous DMSO or DMF
-
Quenching Solution: L-cysteine or 2-mercaptoethanol (1 M stock)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If disulfide reduction is necessary, add TCEP to a final concentration of 1-5 mM and incubate at 37°C for 60-90 minutes. If TCEP was used, the protein is ready for immediate use. If DTT was used, it must be removed by a desalting column or dialysis before proceeding.
-
Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point, but the optimal ratio should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Gentle mixing during incubation can be beneficial.
-
Quenching: Add a quenching agent (e.g., L-cysteine) to a final concentration of ~10 mM to consume any unreacted maleimide. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and quenching agent using a desalting column, dialysis, or SEC.
-
Characterization: Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, or HPLC) to confirm conjugation and determine efficiency.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is a common problem that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting logic for low conjugation yield.
Visualizations
Reaction Mechanism
The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.
Caption: Thiol-Maleimide Michael addition reaction.
pH Optimization Logic
The choice of pH is a critical parameter that balances reaction rate and selectivity. This diagram illustrates the relationship between pH and the key factors influencing the maleimide-thiol conjugation.
Caption: Relationship between pH and reaction outcomes.
References
Issues with Mal-PEG2-Amide solubility and aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the solubility and aggregation of Mal-PEG2-Amide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker containing a maleimide group and an amide group, connected by a two-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups on molecules like cysteine residues in proteins, while the terminal primary amine can be conjugated to carboxyl groups. The short PEG linker is intended to increase the hydrophilicity and water solubility of the molecule it is conjugated to, potentially reducing aggregation and improving biocompatibility.[1][2][3]
Q2: I'm observing precipitation or aggregation when working with my this compound conjugate. What are the possible causes?
Aggregation of protein-Mal-PEG conjugates can be a significant issue.[4] Several factors can contribute to this problem:
-
Low Aqueous Solubility of the Target Molecule: The molecule you are conjugating to the this compound may have poor solubility in your chosen buffer system.
-
Insufficient PEGylation: The short PEG2 chain may not be sufficient to overcome the hydrophobicity of a larger protein or peptide, leading to aggregation.
-
Incorrect Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact the solubility and stability of your conjugate.
-
High Protein Concentration: Working with highly concentrated protein solutions can increase the likelihood of aggregation.[4]
-
Thiol-Maleimide Reaction Byproducts: While the maleimide-thiol reaction is generally efficient, side reactions or incomplete reactions can sometimes lead to species that are prone to aggregation.
Q3: What is the recommended solvent for dissolving this compound?
For initial solubilization, it is recommended to dissolve this compound in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). From this stock solution, you can perform serial dilutions into your aqueous reaction buffer. It is crucial to ensure that the final concentration of the organic solvent in your reaction mixture is low (typically less than 10%) to avoid denaturation of proteins.
Q4: Can I dissolve this compound directly in aqueous buffers?
While the PEG spacer enhances water solubility, direct dissolution in aqueous buffers might be challenging, especially at high concentrations. For a related compound, Mal-(PEG)n-NHS Ester, the solubility in aqueous buffers is approximately 10 mM, and this solubility decreases as the salt concentration of the buffer increases. It is advisable to first prepare a concentrated stock solution in an organic solvent.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
| Possible Cause | Recommended Solution |
| Low aqueous solubility | Prepare a stock solution in a water-miscible organic solvent like DMSO or DMF before diluting into your aqueous reaction buffer. For related maleimide-PEG compounds, stock solutions of 100 mg/mL have been suggested. |
| Buffer composition | Avoid dissolving this compound directly in buffers with high salt concentrations, as this can decrease solubility. |
| Moisture sensitivity | This compound can be moisture-sensitive. Ensure the reagent is brought to room temperature before opening the vial to prevent condensation. Store desiccated at -20°C. |
Issue 2: Precipitation or Aggregation Observed During/After Conjugation
| Possible Cause | Recommended Solution |
| Suboptimal buffer pH | The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5. Operating outside this range can lead to side reactions and potential aggregation. |
| High molar excess of this compound | While a molar excess is necessary for efficient conjugation, an excessively high ratio can lead to modifications at non-target sites or promote aggregation. A 10- to 20-fold molar excess is a good starting point. |
| Protein instability in the reaction buffer | Ensure your protein is stable and soluble in the chosen conjugation buffer. Perform a buffer screen to identify optimal conditions for your specific protein. |
| Insufficient PEGylation for the target molecule | If your target molecule is particularly hydrophobic, a this compound linker may not be sufficient to maintain solubility. Consider using a linker with a longer PEG chain (e.g., Mal-PEG4, Mal-PEG8). |
| High final conjugate concentration | After conjugation and purification, concentrate your final product with care. If aggregation occurs at high concentrations, it may be necessary to work with more dilute solutions. |
Experimental Protocols
General Protocol for Protein-Thiol Conjugation with this compound
This protocol provides a general workflow for conjugating this compound to a protein containing free sulfhydryl groups.
Materials:
-
Protein with free sulfhydryl groups
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another non-amine, sulfhydryl-free buffer.
-
Organic Solvent: Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the conjugation buffer to a known concentration (e.g., 1-10 mg/mL).
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Calculate Molar Excess: Determine the desired molar excess of this compound to your protein. A 10- to 20-fold molar excess is a common starting point.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis, equilibrated with a suitable storage buffer.
-
Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, or functional assays to determine the degree of labeling and confirm the integrity of the conjugate.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for this compound solubility and aggregation issues.
References
- 1. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 3. Mal-PEG2-amine, TFA salt, 660843-22-1 | BroadPharm [broadpharm.com]
- 4. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
Technical Support Center: Troubleshooting Mal-PEG2-Amide Conjugation
Welcome to the technical support center for Mal-PEG2-Amide conjugation. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound conjugation?
The reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, is a Michael addition reaction.[1] This reaction forms a stable thioether bond and is highly selective for thiols within a specific pH range.[2][3] It is often considered a form of "click chemistry" due to its efficiency, selectivity, and mild reaction conditions.[2]
Q2: What is the optimal pH for the maleimide-thiol reaction?
The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[2] Below pH 6.5, the reaction rate decreases as the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with other nucleophilic groups, such as the primary amines on lysine residues, leading to non-specific conjugation. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
Q3: How should I store my this compound reagent?
Maleimide-containing reagents should be stored at -20°C, protected from light and moisture. It is not recommended to store maleimides in aqueous solutions for extended periods due to the risk of hydrolysis. For preparing stock solutions, use a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Aliquoted stock solutions can be stored at -20°C for up to a month.
Q4: Can the formed thioether bond be reversed?
Yes, the thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols. This can lead to the exchange of the PEG linker to another thiol-containing molecule, which is a concern for in vivo applications. Hydrolysis of the succinimide ring after conjugation can form a more stable, ring-opened structure that is less susceptible to this reversal.
Troubleshooting Guide: Why is My this compound Conjugation Inefficient?
Low or no conjugation efficiency can be frustrating. This guide provides a systematic approach to identifying and resolving the most common issues.
Problem 1: Low or No Conjugate Formation
If you are observing minimal or no formation of your desired conjugate, consider the following potential causes and solutions:
| Potential Cause | Recommended Action & Explanation |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols. Prepare fresh solutions of your this compound reagent immediately before use and avoid storing it in aqueous buffers. |
| Thiol Oxidation | Free thiol groups can readily oxidize to form disulfide bonds, which do not react with maleimides. To prevent this, degas your buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. |
| Insufficiently Reduced Thiols | If your protein or peptide contains disulfide bonds, they must be reduced to free thiols prior to conjugation. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain thiols itself and does not need to be removed before adding the maleimide reagent. DTT (dithiothreitol) can also be used, but being a thiol-containing compound, it must be removed before adding the maleimide to prevent it from competing in the reaction. |
| Suboptimal pH | The reaction pH is critical for efficiency. Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. |
| Incorrect Stoichiometry | The molar ratio of this compound to the thiol-containing molecule can significantly impact efficiency. An insufficient amount of the maleimide reagent will lead to incomplete conjugation. A 10- to 20-fold molar excess of the maleimide reagent is often recommended as a starting point. |
Problem 2: Presence of Unexpected Side Products
The appearance of unexpected species in your final product can complicate purification and analysis. Here are some common side reactions and how to mitigate them:
| Potential Cause | Recommended Action & Explanation |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as those on lysine residues. Maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiols. |
| Thiazine Rearrangement | If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prominent at higher pH. To minimize this, perform the conjugation at a more acidic pH (e.g., pH 5.0-6.5) to keep the N-terminal amine protonated and less nucleophilic. |
Experimental Protocols
Protocol 1: General this compound Conjugation
-
Prepare Your Biomolecule: Dissolve your thiol-containing protein or peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.2).
-
(Optional) Reduction of Disulfide Bonds: If your biomolecule contains disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to your biomolecule solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Protocol 2: Quantifying Conjugation Efficiency with SDS-PAGE
-
Sample Preparation: Collect aliquots of your reaction mixture at different time points (e.g., 0, 1, and 2 hours) and a sample of the unreacted biomolecule. Mix the samples with a non-reducing loading buffer.
-
Electrophoresis: Run the samples on an SDS-PAGE gel.
-
Visualization: Stain the gel with a protein stain like Coomassie Brilliant Blue.
-
Analysis: The conjugated product will have a higher molecular weight than the unconjugated biomolecule, resulting in a band shift. The intensity of the bands can be used to estimate the extent of conjugation. Be aware that PEGylated proteins may run at a higher apparent molecular weight than their actual mass. For more precise quantification, densitometry can be used.
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the identity and purity of your conjugate.
-
Sample Preparation: Purify your conjugate as described in Protocol 1.
-
Analysis: Analyze the sample using a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Interpretation: The mass spectrum of the successful conjugate will show a mass increase corresponding to the molecular weight of the attached this compound. The presence of a peak corresponding to the unconjugated biomolecule indicates an incomplete reaction.
Visualizing the Process
References
Technical Support Center: Preventing Disulfide Bond Reoxidation During Conjugation
Welcome to the technical support center for bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to disulfide bond reoxidation during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is disulfide bond reoxidation and why is it a problem in bioconjugation?
Disulfide bond reoxidation is the process where free sulfhydryl groups (-SH), generated by the reduction of disulfide bonds (-S-S-), reform disulfide bonds. This is a significant issue in bioconjugation, particularly in thiol-maleimide chemistry, because the free sulfhydryl group is the reactive handle for conjugation. If reoxidation occurs before the conjugation step, the number of available sites for labeling or crosslinking is reduced, leading to low conjugation efficiency and a heterogeneous product.[1][2]
Q2: Which reducing agent is best for my experiment: TCEP, DTT, or 2-MEA?
The choice of reducing agent is application-specific.
-
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice for many applications due to several advantages. It is odorless, more resistant to air oxidation, and effective over a broad pH range (1.5-9.0).[3][4] Crucially, because TCEP is a non-thiol-containing reducing agent, it does not typically need to be removed before conjugation with maleimides, simplifying the workflow.[5]
-
Dithiothreitol (DTT) is a strong reducing agent, but its activity is optimal at a pH greater than 7. As a thiol-containing compound, excess DTT must be removed before the addition of maleimide reagents to prevent it from competing with the target molecule for conjugation.
-
2-Mercaptoethylamine (2-MEA) is a milder reducing agent suitable for the selective reduction of hinge-region disulfide bonds in IgG antibodies, allowing for the generation of functional antibody fragments with available sulfhydryls for conjugation.
Q3: How can I prevent my free thiols from reoxidizing after removing the reducing agent?
Reoxidation of free thiols after the removal of a reducing agent like DTT is a common problem. Here are several strategies to minimize this:
-
Work Quickly: Perform the conjugation reaction immediately after removing the reducing agent to minimize the time free thiols are exposed to potential oxidants.
-
Degas Buffers: Remove dissolved oxygen from all buffers by vacuum, sonication, or by bubbling an inert gas like argon or nitrogen through the solutions.
-
Use Chelating Agents: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers. EDTA sequesters divalent metal ions that can catalyze thiol oxidation.
-
Work in an Inert Atmosphere: For highly sensitive applications, conduct the reduction and conjugation steps in an anaerobic chamber or a glove box to create an oxygen-free environment.
Q4: I am observing low conjugation efficiency. What are the possible causes and solutions?
Low conjugation efficiency, often indicated by a low drug-to-antibody ratio (DAR), can stem from several factors beyond disulfide reoxidation. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.
Troubleshooting Guide
This guide addresses common issues encountered during disulfide bond reduction and subsequent conjugation.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Conjugation | Reoxidation of disulfide bonds after reducing agent removal. | Perform conjugation immediately after reducing agent removal. Use degassed buffers with a chelating agent (e.g., EDTA). |
| Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent (a 10-100 fold molar excess is common). Optimize incubation time and temperature. For resistant disulfide bonds, a higher temperature may be necessary, but monitor for protein denaturation. | |
| Residual thiol-containing reducing agent (e.g., DTT) competing with the target thiol. | Ensure complete removal of the reducing agent using a desalting column or buffer exchange. | |
| Hydrolysis of the maleimide. | Perform the conjugation reaction at a pH between 6.5 and 7.5. Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF. | |
| Incorrect molar ratio of the conjugation partner. | Optimize the molar excess of the maleimide-containing molecule. A 10-20 fold molar excess is a common starting point. | |
| High Percentage of Unconjugated Protein | Insufficient activation of the protein. | Confirm the presence of free thiols using Ellman's reagent (DTNB) before proceeding with conjugation. |
| Incompatible buffer components. | Avoid buffers containing primary amines (e.g., Tris) if using NHS-ester chemistry, or nucleophiles that can react with your conjugation partner. Phosphate-buffered saline (PBS) is often a good choice. | |
| Formation of Aggregates | Unfavorable buffer conditions. | Optimize the pH and ionic strength of the conjugation buffer to maintain protein stability. |
| High drug loading (DAR). | If aiming for a high DAR, be aware that this increases the hydrophobicity of the conjugate, which can lead to aggregation. Consider using linkers with improved solubility characteristics. | |
| Modification of surface residues leading to instability. | Immobilizing the antibody on a solid support during conjugation can prevent aggregation by physically separating the molecules. |
Quantitative Data Summary
The following table summarizes the properties of common reducing agents used in bioconjugation.
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | 2-MEA (2-Mercaptoethylamine) |
| Effective pH Range | 1.5 - 9.0 | > 7.0 | Optimized for selective reduction, often around neutral pH. |
| Reaction Time | Typically < 5 minutes at room temperature. | 30-60 minutes at room temperature. | ~90 minutes at 37°C for selective IgG reduction. |
| Need for Removal Before Maleimide Conjugation | No, as it is a non-thiol reagent. | Yes, it is a thiol-containing reagent and will compete. | Yes, it is a thiol-containing reagent. |
| Stability | More resistant to air oxidation. Unstable in phosphate buffers at neutral pH. | Prone to oxidation, especially at pH > 7.5. | Sulfhydryl groups can be unstable in the absence of a chelating agent. |
| Odor | Odorless. | Unpleasant sulfurous odor. | Unpleasant odor. |
| Typical Working Concentration | 5-50 mM. | 10-100 mM. | ~50 mM for selective IgG reduction. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP (One-Pot Reaction)
This protocol is suitable for reactions where the reducing agent does not need to be removed prior to conjugation (e.g., thiol-maleimide chemistry).
-
Protein Preparation: Dissolve the protein containing disulfide bonds in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL. The buffer should ideally contain 1-5 mM EDTA.
-
Reduction: Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate at room temperature for 20-60 minutes.
-
Conjugation: Proceed directly with the addition of the maleimide-functionalized molecule.
Protocol 2: Disulfide Bond Reduction using DTT followed by Removal
This protocol is necessary when using a thiol-containing reducing agent that would interfere with the subsequent conjugation step.
-
Protein Preparation: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.5) containing 1-5 mM EDTA.
-
Reduction: Add DTT to the protein solution to a final concentration of 10-100 mM.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Removal of Excess DTT: Immediately following incubation, remove the excess DTT using a desalting column (e.g., PD-10) equilibrated with a degassed conjugation buffer (pH 6.5-7.5, with EDTA).
-
Conjugation: Immediately use the purified, reduced protein for the conjugation reaction.
Visualizations
Caption: Experimental workflow for disulfide reduction and conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: Purification of Biomolecule-PEG Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Mal-PEG2-Amide from experimental samples after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
A1: The removal of unreacted this compound is a critical step to ensure the purity and homogeneity of your final PEGylated biomolecule. Excess linker can interfere with downstream applications and analytics by:
-
Introducing inaccuracies in characterization: Unreacted PEG can co-elute with the conjugate in some analytical methods, leading to incorrect quantification and assessment of PEGylation efficiency.
-
Causing potential off-target effects: In therapeutic applications, residual free PEG linker could have unintended biological activity or alter the pharmacokinetic profile of the drug.
-
Complicating downstream conjugation steps: If the biomolecule is to be further modified, the presence of unreacted linker can lead to undesirable side reactions.
Q2: What are the common methods for removing small, unreacted PEG linkers like this compound?
A2: The most common methods for removing small, unconjugated PEG linkers from a mixture containing a much larger, conjugated biomolecule are based on differences in size and physicochemical properties. These methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: A rapid and effective method for separating molecules based on their size.[]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[2][3]
-
Tangential Flow Filtration (TFF): A scalable and efficient method for separation, particularly suitable for larger sample volumes.[4]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on differences in their surface charge, which can be altered by PEGylation.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the size and properties of your target biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can guide your selection:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the conjugated biomolecule | Non-specific binding: The biomolecule may be binding to the chromatography resin or dialysis membrane. | - SEC/IEX: Consult the manufacturer's instructions for troubleshooting non-specific binding. Consider changing the buffer composition (e.g., ionic strength, pH).- Dialysis: Use a membrane made from a different material (e.g., regenerated cellulose, PES). |
| Precipitation of the conjugate: The buffer conditions may not be optimal for the solubility of the PEGylated biomolecule. | - Ensure the buffer pH and ionic strength are appropriate for your biomolecule.- Perform purification at a lower concentration if possible. | |
| Incomplete removal of unreacted this compound | Inappropriate purification parameters: The MWCO of the dialysis membrane may be too high, or the resolution of the SEC column may be insufficient. | - Dialysis: Use a dialysis membrane with a lower MWCO (e.g., 1-3 kDa) to ensure retention of the biomolecule while allowing the small linker to pass through.- SEC: Use a desalting column with a suitable exclusion limit for removing small molecules. Ensure the sample volume does not exceed the column's capacity for optimal resolution. |
| Insufficient dialysis time or buffer exchange: The unreacted linker has not had enough time to diffuse out of the sample. | - Increase the dialysis time (e.g., overnight at 4°C).- Perform at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume). | |
| Hydrolysis of the maleimide group on the PEG linker | Inappropriate buffer conditions: The maleimide group is susceptible to hydrolysis at high pH. | - Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5. |
| Improper storage of the this compound linker: Exposure to moisture can lead to hydrolysis. | - Store the solid linker at -20°C with a desiccant.- If a stock solution in an organic solvent like DMSO is prepared, store it at -20°C in small aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
General Workflow for Removal of Unreacted this compound
Caption: General workflow for purification.
1. Protocol for Removal by Dialysis
This protocol is ideal for removing the small linker from a larger biomolecule when sample dilution is not a concern.
-
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS)
-
Reaction mixture
-
Stir plate and stir bar
-
Beaker or container for dialysis
-
-
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, they are typically ready to use.
-
Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
-
2. Protocol for Removal by Size Exclusion Chromatography (SEC)
This is a rapid and effective method for separating molecules based on their size.
-
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent) appropriate for the size of the biomolecule
-
Equilibration/elution buffer (e.g., PBS)
-
Reaction mixture
-
Chromatography system (e.g., HPLC or gravity flow)
-
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired buffer.
-
Sample Loading: Apply the reaction mixture to the top of the column. The sample volume should not exceed 30% of the total column bed volume for optimal resolution.
-
Elution: Begin elution with the equilibration buffer. The larger, PEGylated biomolecule will elute first, followed by the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector (at 280 nm for proteins) or another appropriate method.
-
Analysis and Pooling: Analyze the collected fractions for the presence of the purified conjugate and pool the relevant fractions.
-
3. Protocol for Removal by Tangential Flow Filtration (TFF)
TFF is a scalable method suitable for larger sample volumes and allows for simultaneous concentration and buffer exchange.
-
Materials:
-
TFF system with a membrane cassette of appropriate MWCO (e.g., 5-10 kDa, significantly smaller than the biomolecule)
-
Diafiltration buffer (e.g., PBS)
-
Reaction mixture
-
-
Procedure:
-
System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions. Equilibrate the system with the diafiltration buffer.
-
Sample Concentration (Optional): The initial reaction mixture can be concentrated to reduce the volume.
-
Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This process, known as constant volume diafiltration, effectively washes away the small, unreacted this compound. A typical process involves exchanging 5-10 diavolumes of buffer.
-
Final Concentration and Recovery: After sufficient diafiltration, the purified and buffer-exchanged sample can be concentrated to the desired final volume and then recovered from the system.
-
Data Presentation
Table 1: Molecular Weights of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | CAS Number |
| Mal-amido-PEG2-amine | 299.32 | 677000-36-1 |
| Mal-amido-PEG2-acid | 328.32 | 756525-98-1 |
| Tri(this compound)-amine | 1077.16 | N/A |
Table 2: Recommended Purification Parameters
| Method | Key Parameter | Recommended Value | Notes |
| Dialysis | Molecular Weight Cutoff (MWCO) | 1-3 kDa | Ensure the MWCO is significantly smaller than the molecular weight of your biomolecule. |
| Size Exclusion Chromatography | Resin Type | Desalting resin (e.g., G-25) | Choose a resin with an exclusion limit appropriate for separating small molecules from your larger biomolecule. |
| Tangential Flow Filtration | Membrane MWCO | 5-10 kDa | The MWCO should be at least 3-5 times smaller than the molecular weight of the biomolecule to be retained. |
References
Technical Support Center: Optimizing Mal-PEG2-Amide Reactions
Welcome to the technical support center for optimizing reactions with Maleimide-PEG2-Amide and related linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving successful bioconjugation outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of Mal-PEG2-Amide for conjugation to a thiol-containing molecule (e.g., a protein with cysteine residues)?
A1: The optimal molar ratio is highly dependent on your specific protein, the number of available cysteine residues, and the reaction conditions.[1] However, a common starting point is a 10- to 20-fold molar excess of the maleimide-PEG reagent relative to the thiol-containing molecule.[1][2][3][4] For very dilute protein solutions (e.g., < 1 mg/mL), a higher excess of 40- to 80-fold may be necessary. It is strongly recommended to perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the ideal conditions for your specific application.
Q2: What are the optimal pH and buffer conditions for a maleimide-thiol conjugation reaction?
A2: The reaction between a maleimide and a thiol group is most efficient and specific within a pH range of 6.5 to 7.5 .
-
Below pH 6.5: The reaction rate slows down considerably.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis (reaction with water), which deactivates it. It can also lose its specificity and begin to react with primary amines, such as the lysine residues on a protein.
It is critical to use amine-free and thiol-free buffers . Recommended buffers include PBS (Phosphate-Buffered Saline), HEPES, and MES. Avoid buffers like Tris, as the primary amine can compete with the target thiol.
Q3: My maleimide reagent is not reacting or showing low efficiency. What are the common causes?
A3: Low conjugation efficiency is a frequent issue with several potential causes:
-
Maleimide Hydrolysis: The maleimide ring is unstable in aqueous solutions and can be hydrolyzed, rendering it inactive. Always prepare aqueous solutions of the maleimide reagent immediately before you start the conjugation reaction. For storage, dissolve the reagent in a dry, biocompatible organic solvent like anhydrous DMSO or DMF.
-
Oxidized or Inaccessible Thiols: The target cysteine residues on your protein may have formed disulfide bonds with each other or may be buried within the protein's structure, making them unavailable for reaction. Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.
-
Incorrect Buffer Choice: Using a buffer that contains primary amines (e.g., Tris) or other thiols can lead to non-specific side reactions that consume your maleimide reagent.
Q4: I've successfully conjugated my molecule, but is the resulting bond stable?
A4: The thioether bond formed between a maleimide and a thiol is generally stable, but it can be susceptible to a retro-Michael reaction , especially under physiological conditions. This reversal can lead to the deconjugation of your payload. The stability of the conjugate is a critical factor, particularly for therapeutics intended for in vivo use.
To enhance long-term stability, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed post-conjugation by incubating the solution at a pH of 8.5-9.0. This ring-opening reaction creates a more stable product that is resistant to the retro-Michael reaction.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during maleimide-thiol conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Reagent | Prepare maleimide solutions in anhydrous DMSO or DMF for storage. Dilute into aqueous reaction buffer immediately before use. Ensure reaction pH does not exceed 7.5. |
| Inaccessible/Oxidized Cysteines | Add a 50-100 fold molar excess of a disulfide-free reducing agent like TCEP to your protein solution and incubate for 30-60 minutes at room temperature before adding the maleimide reagent. | |
| Incorrect Buffer Composition | Use amine-free and thiol-free buffers such as PBS, MES, or HEPES within a pH range of 6.5-7.5. | |
| Insufficient Molar Excess | Increase the molar excess of the maleimide reagent. Perform a titration experiment (e.g., 5:1, 10:1, 20:1, 40:1 ratios) to find the optimal concentration. | |
| Inconsistent Results Between Experiments | Variable Maleimide Hydrolysis | Standardize the procedure for preparing and using the maleimide reagent. Ensure it is brought to room temperature before opening to prevent moisture condensation. Always prepare fresh aqueous solutions. |
| Conjugate Instability (Loss of Payload) | Retro-Michael Reaction | After the initial conjugation is complete, consider a post-conjugation hydrolysis step. Adjust the pH of the conjugate solution to 8.5-9.0 and incubate to open the thiosuccinimide ring, which enhances stability. |
| Thiol Exchange with Other Molecules | Ensure that all unreacted maleimide is quenched at the end of the reaction using a small molecule thiol like cysteine or β-mercaptoethanol. Purify the conjugate promptly to remove excess reagents. | |
| Unexpected Side Products | Reaction with N-Terminal Cysteine | An unprotected N-terminal cysteine can sometimes lead to a side reaction known as thiazine rearrangement. This can be characterized by mass spectrometry. Optimizing pH and reaction time may help minimize this. |
| Reaction with Amines | The reaction was likely performed at a pH > 7.5. Maintain the pH strictly between 6.5 and 7.5 to ensure specificity for thiols. |
Experimental Protocols & Data
Recommended Reaction Parameters
The following table summarizes the key parameters for a successful maleimide-thiol conjugation.
| Parameter | Recommended Range | Notes |
| Molar Excess (Maleimide:Thiol) | 10:1 to 20:1 | Starting point; should be optimized for each specific system. |
| Reaction pH | 6.5 - 7.5 | Critical for selectivity and preventing maleimide hydrolysis. |
| Reaction Buffer | PBS, HEPES, MES | Must be free of primary amines and thiols. |
| Reaction Time | 1 - 4 hours | At Room Temperature. |
| Reaction Temperature | 4°C to Room Temperature | Longer incubation (overnight) is common for reactions at 4°C. |
| Reagent Solvent | Anhydrous DMSO or DMF | For stock solutions to prevent premature hydrolysis. |
Protocol: Small-Scale Trial for Optimizing Molar Excess
This protocol provides a method for identifying the optimal molar ratio of this compound to your thiol-containing protein.
-
Protein Preparation and Reduction:
-
Dissolve your protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
If the protein's cysteines are not free, add a 50- to 100-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Maleimide Reagent Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Set up a series of reactions in separate microcentrifuge tubes, each with an identical amount of the reduced protein.
-
Add varying amounts of the maleimide stock solution to each tube to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).
-
Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding a small molecule thiol, such as cysteine, to quench any unreacted maleimide.
-
Purify the conjugated protein from excess reagents using a desalting column (size-exclusion chromatography) or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate from each reaction to determine the degree of labeling and check for aggregation. Suitable analytical techniques include Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), and LC-MS.
-
Visual Guides
Experimental Workflow
The diagram below illustrates the general workflow for a maleimide-thiol conjugation experiment, from reagent preparation to final analysis.
Troubleshooting Low Conjugation Yield
This decision tree helps diagnose and solve issues related to poor reaction yields.
Common Maleimide Side Reactions
This diagram outlines the primary reaction pathway and potential side reactions that can reduce efficiency and stability.
References
Technical Support Center: Improving the Stability of Mal-PEG2-Amide Conjugates
Welcome to the technical support center for Mal-PEG2-Amide conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their bioconjugates. Here you will find answers to frequently asked questions and detailed guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability issues with maleimide-cysteine conjugates?
The main instability concern with maleimide-cysteine conjugates is the reversibility of the thioether bond formed between the maleimide and the cysteine thiol. This linkage, known as a thiosuccinimide, is susceptible to two primary degradation pathways in a physiological environment:
-
Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, leading to the cleavage of the conjugate and the release of the maleimide-payload. This deconjugation can be facilitated by endogenous thiols like glutathione and albumin, potentially causing off-target toxicity and reducing the therapeutic efficacy of the conjugate.[1][2][3][4][5]
-
Thiol Exchange: In environments rich in thiols, the conjugated payload can be transferred to other molecules, leading to a loss of the intended targeting.
Q2: What factors influence the stability of the thiosuccinimide linkage?
Several factors can impact the stability of the thiosuccinimide linkage:
-
pH: The retro-Michael reaction is base-catalyzed, meaning the rate of deconjugation increases with higher pH. While the optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5, higher pH values (>7.5) can increase the rate of maleimide hydrolysis and reaction with amines.
-
Temperature: Elevated temperatures can accelerate the rate of the retro-Michael reaction.
-
Thiol pKa: Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable.
-
Maleimide Substituents: Electron-withdrawing groups on the maleimide nitrogen can increase the rate of thiosuccinimide ring hydrolysis, which forms a more stable, ring-opened product that is not susceptible to the retro-Michael reaction. Conversely, electron-donating groups can slow down hydrolysis.
-
Local Protein Microenvironment: The environment surrounding the conjugated cysteine residue can influence stability. Positively charged residues in the vicinity can promote rapid thiosuccinimide ring hydrolysis, thereby limiting thiol-exchange mediated deconjugation.
Q3: How can I improve the stability of my this compound conjugate?
Several strategies can be employed to enhance the stability of your conjugate:
-
Promote Thiosuccinimide Ring Hydrolysis: After the initial conjugation, you can intentionally promote the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid derivative. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-9.0) for a controlled period. The resulting ring-opened structure is resistant to the retro-Michael reaction.
-
Use Next-Generation Maleimides:
-
N-Aryl Maleimides: These have been shown to form more stable conjugates compared to traditional N-alkyl maleimides. They accelerate both the thiol-maleimide coupling and the subsequent stabilizing thiosuccinimide hydrolysis.
-
Self-Hydrolyzing Maleimides: These are engineered with basic amino groups adjacent to the maleimide that provide intramolecular catalysis of thiosuccinimide ring hydrolysis, leading to rapid stabilization at neutral pH.
-
Maleimides with Modified Vinylic Bonds: Incorporating a leaving group on the vinylic bond of the maleimide can create a conjugate that is mechanistically stable to the retro-Michael process.
-
-
Transcyclization: For conjugates with an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound conjugates.
| Symptom | Possible Cause | Solution |
| Low Conjugation Efficiency (Low Drug-to-Antibody Ratio - DAR) | Incomplete reduction of disulfide bonds. | Increase the concentration or incubation time of the reducing agent (e.g., TCEP, DTT). Ensure the reducing agent is fresh. |
| Maleimide hydrolysis before conjugation. | Prepare aqueous solutions of maleimide reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF. Maintain a slightly acidic pH (6.0-6.5) for short-term aqueous storage at 4°C. | |
| Suboptimal reaction pH. | The optimal pH for the thiol-maleimide reaction is 6.5-7.5. At lower pH, the reaction is slower, and at higher pH, hydrolysis and reaction with amines increase. | |
| Incorrect stoichiometry. | Optimize the molar ratio of maleimide to thiol. A molar excess of the maleimide is often used. | |
| Inaccessible or oxidized cysteine residues. | Ensure the target cysteine is accessible. Use a sufficient concentration of a reducing agent like TCEP to prevent re-oxidation of thiols. Degas buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation. | |
| Conjugate Instability (Deconjugation over time) | Retro-Michael reaction. | Promote thiosuccinimide ring hydrolysis by incubating the conjugate at a slightly basic pH (8.0-9.0) post-conjugation. |
| Thiol exchange with components in the buffer or serum. | Consider using next-generation maleimides (e.g., N-aryl or self-hydrolyzing maleimides) that form more stable linkages. | |
| Aggregation of the Conjugate | Intermolecular disulfide bond formation. | Ensure complete conjugation or cap any unreacted thiols with a small molecule thiol-reactive reagent like N-ethylmaleimide. |
| Hydrophobicity of the payload. | If using a highly hydrophobic payload, consider incorporating a more hydrophilic linker to increase the overall hydrophilicity of the conjugate. |
Quantitative Data Summary
The stability of maleimide conjugates is highly dependent on the specific maleimide derivative and the experimental conditions. The following tables summarize key stability data from published research.
Table 1: Stability of N-Aryl vs. N-Alkyl Maleimide Antibody-Drug Conjugates (ADCs)
| Maleimide Type | Condition | Incubation Time | Deconjugation (%) |
| N-Aryl Maleimide | Thiol-containing buffer (37°C) | 7 days | < 20% |
| N-Aryl Maleimide | Serum (37°C) | 7 days | < 20% |
| N-Alkyl Maleimide | Thiol-containing buffer (37°C) | 7 days | 35-67% |
| N-Alkyl Maleimide | Serum (37°C) | 7 days | 35-67% |
Table 2: Half-life of Thiosuccinimide Ring Hydrolysis for Different Maleimide Conjugates
| Maleimide Conjugate | pH | Temperature (°C) | Hydrolysis Half-life (t½) |
| N-Alkyl Thiosuccinimide | 7.4 | 37 | 27 hours |
| N-Aryl Thiosuccinimide | 7.4 | 37 | 1.5 hours |
| N-Fluorophenyl Thiosuccinimide | 7.4 | 37 | 0.7 hours |
Experimental Protocols
Protocol 1: General Procedure for Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed buffer at a pH of 7.2-7.5 (e.g., phosphate-buffered saline - PBS).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate the mixture for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent. TCEP does not require removal.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the dissolved maleimide reagent to the reduced protein solution. A common starting point is a 10-20 fold molar excess of the maleimide.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimides, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to the reaction mixture.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using size exclusion chromatography (SEC), dialysis, or other suitable purification methods.
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Initial Conjugation and Purification:
-
Perform the maleimide conjugation and initial purification as described in Protocol 1.
-
-
pH Adjustment for Hydrolysis:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer.
-
-
Incubation for Ring Opening:
-
Incubate the solution at room temperature or 37°C.
-
Monitor the hydrolysis of the thiosuccinimide ring to the ring-opened maleamic acid derivative using mass spectrometry. The reaction is complete when the mass corresponding to the hydrolyzed product is exclusively observed.
-
-
Re-neutralization:
-
Once hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.
-
Protocol 3: Assessing Conjugate Stability using RP-HPLC
-
Sample Preparation:
-
Prepare solutions of your conjugate at a known concentration in the desired buffer systems (e.g., PBS at different pH values, or in serum).
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each sample.
-
Quench any reaction if necessary (e.g., by adding an acid like formic acid).
-
-
RP-HPLC Analysis:
-
Analyze the samples by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Use a suitable column and gradient to separate the intact conjugate from the unconjugated protein and any released payload.
-
-
Data Analysis:
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and the half-life of the conjugate under the tested conditions.
-
Visualizations
Caption: Experimental workflow for the preparation and stabilization of this compound conjugates.
References
Validation & Comparative
A Comparative Guide to Confirming Successful Mal-PEG2-Amide Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. The Mal-PEG2-Amide linker is a popular choice for bioconjugation, offering a balance of reactivity and stability. However, confirming that the conjugation reaction has proceeded as intended is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of the primary analytical techniques used to confirm successful this compound conjugation, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The three most common and powerful techniques for confirming this compound conjugation are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and provides complementary information.
Table 1: Quantitative Comparison of Analytical Techniques for this compound Conjugation Analysis
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight confirmation, degree of PEGylation, identification of side products. | Separation and quantification of conjugated product, unreacted starting materials, and impurities. | Structural confirmation of the conjugate, determination of conjugation efficiency. |
| Typical Mass Shift | Increase in mass corresponding to the mass of the this compound linker (e.g., ~285.3 Da for a common this compound). | Shift in retention time; conjugated product typically elutes earlier in Reverse-Phase HPLC.[1][2][3][4][5] | Appearance of new signals and disappearance of starting material signals (e.g., maleimide protons at ~6.7-6.9 ppm). |
| Sensitivity | High (picomole to femtomole range). | Moderate to High (nanomole to picomole range). | Low (micromole to nanomole range). |
| Sample Requirement | Low (µg to ng). | Low to Moderate (µg). | High (mg). |
| Quantitative Accuracy | Can be quantitative with appropriate standards. | High, especially with UV or other concentration-dependent detectors. | Can be quantitative (qNMR). |
| Throughput | High (especially with automation). | High. | Low. |
| Expertise Required | High. | Moderate. | High. |
In-depth Analysis of Confirmation Techniques
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the unambiguous confirmation of conjugation by providing a precise measurement of the molecular weight of the starting materials and the final conjugate. The observed mass increase should correspond to the mass of the incorporated this compound linker.
Experimental Protocol: Intact Mass Analysis of a this compound Conjugated Peptide
-
Sample Preparation:
-
Desalt the reaction mixture containing the conjugated peptide using a C18 ZipTip or equivalent to remove non-volatile salts.
-
Elute the peptide in a solvent suitable for mass spectrometry, such as 50% acetonitrile/0.1% formic acid.
-
Dilute the sample to a final concentration of 1-10 pmol/µL.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150°C.
-
Mass Range: Scan a range that encompasses the expected masses of the unconjugated and conjugated peptide.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.
-
Compare the mass of the starting peptide with the mass of the product. A successful conjugation will show a mass increase corresponding to the mass of the this compound linker. For example, a common this compound has a molecular weight of approximately 285.3 Da.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc retention times: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Characterizing Mal-PEG2-Amide Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Mal-PEG2-Amide linkers, featuring a maleimide group for conjugation to thiols (e.g., cysteine residues on proteins) and an amide group, require rigorous analytical assessment.
This guide provides an objective comparison of key analytical methods for characterizing this compound conjugates, complete with supporting data and detailed experimental protocols.
Overview of Analytical Workflow
The characterization of a this compound conjugate is a multi-step process. It begins with separation and purification, moves to confirmation of conjugation and determination of key quality attributes, and finishes with detailed structural elucidation. Different analytical techniques are employed at each stage to build a comprehensive profile of the conjugate.
Caption: General analytical workflow for this compound conjugate characterization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is fundamental for separating the conjugate from unreacted starting materials and identifying product heterogeneity.[1][2]
| Technique | Principle | Primary Application | Key Quantitative Data | Alternative Methods |
| Size-Exclusion (SEC) | Separation based on hydrodynamic volume. | Purity assessment, aggregate and fragment quantification. | % Monomer, % High Molecular Weight Species (HMWs), % Low Molecular Weight Species (LMWs). | Dynamic Light Scattering (DLS) |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment, separation of different conjugated species. | Peak purity (%), Retention time shift upon conjugation. | Hydrophobic Interaction Chromatography (HIC) |
| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Determination of drug-to-antibody ratio (DAR) distribution for cysteine-linked conjugates. | Relative percentage of each DAR species (e.g., DAR0, DAR2, DAR4). | Mass Spectrometry, UV-Vis Spectroscopy |
Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)
This protocol is designed to assess the purity and aggregation of a PEGylated protein conjugate.[2]
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity or similar.
-
Column: A column suitable for the molecular weight of the conjugate (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. Filter and degas the mobile phase.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the this compound conjugate and the unconjugated parent molecule (control) to a concentration of 1 mg/mL in the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the sample.
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 30-40 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the covalent attachment of the this compound linker and determining the precise molecular weight of the conjugate.[1][3] It provides a high level of accuracy and can reveal the degree of PEGylation.
| Technique | Principle | Primary Application | Key Quantitative Data | Advantages | Limitations |
| MALDI-TOF | Soft ionization of sample co-crystallized with a matrix, followed by time-of-flight mass analysis. | Rapid determination of average molecular weight and degree of PEGylation. | Average Molecular Weight (Da), Mass shift post-conjugation. | High tolerance to salts, simple spectra (often singly charged ions). | Lower resolution for heterogeneous samples compared to ESI. |
| ESI-Q-TOF/Orbitrap | Soft ionization by creating a fine spray of charged droplets, coupled with high-resolution mass analyzers. | Accurate mass determination of intact conjugates and peptide mapping to identify conjugation sites. | Intact Mass (Da), Mass Accuracy (ppm), Fragment ion masses (for peptide mapping). | High resolution and accuracy, suitable for complex mixtures and structural elucidation (MS/MS). | Requires sample desalting, can produce complex spectra with multiple charge states. |
Experimental Protocol: Intact Mass Analysis by ESI-Q-TOF
This protocol outlines the procedure for confirming the mass of a this compound protein conjugate.
-
System Preparation:
-
LC-MS System: Agilent 6520 Accurate-Mass Q-TOF LC/MS or similar, equipped with an electrospray ionization (ESI) source.
-
LC Column: C4 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Desalt the conjugate sample using a suitable method (e.g., C4 ZipTip or buffer exchange) to remove non-volatile salts.
-
Reconstitute the sample to ~0.5 mg/mL in Mobile Phase A.
-
-
LC-MS Analysis:
-
Equilibrate the column with 95% A / 5% B.
-
Inject 5 µL of the sample.
-
Elute the conjugate using a gradient (e.g., 5% to 95% B over 10 minutes).
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3500-4000 V.
-
Gas Temperature: 325°C.
-
Mass Range: 500 - 4000 m/z.
-
-
-
Data Analysis:
-
Combine the spectra across the eluting protein peak.
-
Deconvolute the resulting multi-charged spectrum using appropriate software (e.g., Agilent MassHunter, ProMass HR) to obtain the zero-charge, intact mass of the conjugate.
-
Compare the experimental mass to the theoretical mass to confirm successful conjugation.
-
Spectroscopic and Other Methods
Spectroscopic and light scattering techniques provide complementary information regarding conjugate concentration, structure, and solution behavior.
Caption: Information provided by different categories of analytical techniques.
| Technique | Principle | Primary Application | Key Quantitative Data |
| UV-Vis Spectroscopy | Measures absorbance of light by chromophores (e.g., aromatic amino acids, specific linkers/drugs). | Concentration determination; calculation of average DAR if the attached molecule has a distinct chromophore. | Absorbance at 280 nm (for protein) and another wavelength specific to the payload; average DAR. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural confirmation of the linker and its attachment site, especially for smaller conjugates. | Chemical shifts (ppm), peak integrations. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of functional groups and changes upon conjugation (e.g., amide bond formation). | Wavenumber (cm⁻¹) of characteristic peaks (e.g., amide I, C-O-C stretch of PEG). |
| Light Scattering (MALS/DLS) | MALS measures the intensity of scattered light at multiple angles; DLS measures fluctuations in scattered light. | Absolute determination of molar mass, size (hydrodynamic radius), and aggregation state in solution. | Absolute Molar Mass (kDa), Hydrodynamic Radius (Rh, nm), Polydispersity Index (PDI). |
Experimental Protocol: Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is applicable when the molecule conjugated via the this compound linker has a unique UV-Vis absorbance maximum distinct from the protein.
-
System Preparation:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 3500).
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
-
Blank: Use the formulation buffer as the blank.
-
-
Determine Extinction Coefficients:
-
Experimentally determine or obtain from literature the molar extinction coefficients (ε) for the protein (e.g., antibody) and the conjugated payload at two wavelengths:
-
λ1: Absorbance maximum of the protein (typically ~280 nm).
-
λ2: Absorbance maximum of the payload.
-
-
You will need: ε(Protein, λ1), ε(Protein, λ2), ε(Payload, λ1), ε(Payload, λ2).
-
-
Sample Measurement:
-
Record the absorbance of the conjugate solution at both λ1 and λ2 (A_λ1 and A_λ2). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0). Dilute with buffer if necessary.
-
-
Data Analysis:
-
Calculate the concentration of the protein (C_prot) and the payload (C_payload) using the following simultaneous equations (derived from the Beer-Lambert law, A = εcl):
-
A_λ1 = ε(Protein, λ1) * C_prot + ε(Payload, λ1) * C_payload
-
A_λ2 = ε(Protein, λ2) * C_prot + ε(Payload, λ2) * C_payload
-
-
Solve this system of two linear equations for the two unknowns, C_prot and C_payload.
-
Calculate the average DAR: DAR = C_payload / C_prot
-
Conclusion
A comprehensive characterization of this compound conjugates requires an orthogonal approach, employing multiple analytical techniques. Chromatographic methods are essential for assessing purity and heterogeneity, while mass spectrometry provides definitive confirmation of conjugation and molecular weight. Spectroscopic and light scattering techniques offer valuable complementary data on concentration, structural integrity, and solution behavior. The specific combination of methods should be tailored to the molecule of interest and the critical quality attributes relevant to its intended application.
References
A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for Mal-PEG2-Amide ADCs
For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of common analytical methods for determining the DAR of ADCs utilizing a maleimide-polyethylene glycol (PEG)-amide linker (Mal-PEG2-Amide), which typically involves conjugation to cysteine residues on the antibody.
The DAR, which represents the average number of drug molecules conjugated to a single antibody, directly impacts the ADC's efficacy, safety, and pharmacokinetic profile. A low DAR may result in diminished potency, while a high DAR can lead to toxicity and poor pharmacokinetics. Therefore, robust and reliable analytical methods are essential for the characterization and quality control of ADCs.
This guide offers a comparative overview of four principal techniques for DAR determination: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method's principles, advantages, disadvantages, and typical experimental data are presented to assist researchers in selecting the most appropriate technique for their specific needs.
Comparison of Key Methods for DAR Determination
The selection of a suitable method for DAR determination depends on several factors, including the stage of drug development, the required level of detail, and the specific physicochemical properties of the ADC. The following table summarizes and compares the key features of the four most common analytical techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths—one where the antibody absorbs maximally (typically 280 nm) and one where the drug has a strong absorbance. The Beer-Lambert law is then used to calculate the concentrations of the antibody and the drug, from which the average DAR is determined.[1] | Simple, rapid, and requires minimal sample preparation.[1][2] It is a non-destructive technique. | Provides only the average DAR and no information about the distribution of different drug-loaded species.[3] Its accuracy can be compromised if the absorbance spectra of the antibody and drug overlap significantly or if free drug is present in the sample.[3] | Rapid in-process control and routine analysis for a quick estimation of the average DAR. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. Since the drug payload is often hydrophobic, species with a higher DAR are more hydrophobic and elute later from the HIC column. The weighted average DAR is calculated from the relative peak areas of the different species. | Provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and the amount of unconjugated antibody. It is a non-denaturing technique, making it suitable for analyzing the intact ADC. | Resolution can be limited, especially for ADCs with high DAR values or complex heterogeneity. The high salt concentrations used in the mobile phase are generally incompatible with mass spectrometry. | Gold standard for the analysis of cysteine-linked ADCs to determine DAR distribution and heterogeneity. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the ADC after reduction of the interchain disulfide bonds. The drug-conjugated chains are more hydrophobic and have longer retention times than the unconjugated chains. The weighted average DAR is calculated from the peak areas of the light and heavy chain species. | Offers high resolution and is compatible with mass spectrometry. It can provide information about the distribution of the drug on the light and heavy chains. | Requires reduction of the ADC, so it does not analyze the intact molecule. The denaturing conditions (organic solvents, low pH) can sometimes lead to on-column degradation or aggregation. | Orthogonal method to HIC for DAR determination, especially when information about drug distribution on the antibody subunits is required. Well-suited for coupling with MS. |
| Mass Spectrometry (MS) | Directly measures the molecular weight of the intact ADC or its subunits (light and heavy chains). The number of conjugated drugs can be determined from the mass difference between the conjugated and unconjugated species. | Provides the most accurate and direct measurement of DAR and drug distribution. It can identify and characterize different ADC species with high specificity. Native MS can be used to analyze the intact, non-covalently assembled ADC. | Requires more specialized and expensive instrumentation. The ionization efficiency of different DAR species can vary, potentially affecting the accuracy of quantitative measurements. | High-resolution characterization of ADCs, confirmation of conjugation sites, and as an orthogonal technique to verify results from chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the key DAR determination techniques are provided below. These protocols are intended as a general guide and may require optimization for specific this compound ADCs.
UV/Vis Spectroscopy
Principle: This method relies on the differential absorbance of the antibody and the cytotoxic drug at two specific wavelengths. By solving a set of simultaneous equations derived from the Beer-Lambert law, the concentrations of the protein and the drug can be determined, and from these values, the average DAR can be calculated.
Protocol:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at two wavelengths. Typically, 280 nm is used for the antibody, and a wavelength of maximum absorbance is chosen for the drug.
-
Sample Preparation: Prepare a solution of the purified ADC in a suitable, non-interfering buffer (e.g., phosphate-buffered saline, PBS). The concentration should be such that the absorbance readings fall within the linear range of the spectrophotometer (typically 0.1–1.0 AU).
-
Measurement: Measure the absorbance of the ADC solution at the two selected wavelengths using a calibrated UV/Vis spectrophotometer.
-
Calculation: Use the following equations to calculate the concentrations of the antibody and the drug:
-
A₁ = εAb₁ * CAb + εDrug₁ * CDrug
-
A₂ = εAb₂ * CAb + εDrug₂ * CDrug
Where A is the absorbance at a given wavelength, ε is the molar extinction coefficient, and C is the molar concentration of the antibody (Ab) and drug.
The average DAR is then calculated as: DAR = CDrug / CAb.
-
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on differences in their surface hydrophobicity. The stationary phase is weakly hydrophobic, and elution is achieved by decreasing the salt concentration of the mobile phase. In the case of ADCs, the addition of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Protocol:
-
Instrumentation: A biocompatible HPLC system with a UV detector is required.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl-NPR) is used.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 25% isopropanol).
-
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Inject the prepared sample onto the equilibrated HIC column.
-
Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated using the following formula:
Weighted Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: This technique separates the constituent light and heavy chains of the ADC after the reduction of interchain disulfide bonds. The separation is based on the hydrophobicity of the polypeptide chains. The conjugation of a hydrophobic drug-linker increases the retention time of the modified chain on the reversed-phase column.
Protocol:
-
Instrumentation: An HPLC or UHPLC system with a UV detector is needed.
-
Column: A reversed-phase column with a wide-pore stationary phase (e.g., C4 or C8) is suitable for protein separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation (Reduction):
-
Dilute the ADC sample to approximately 1 mg/mL in a suitable buffer.
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction.
-
-
Chromatographic Conditions:
-
Set the column temperature to an elevated temperature (e.g., 70-80°C) to improve peak shape and resolution.
-
Inject the reduced sample onto the equilibrated column.
-
Elute the light and heavy chains using a gradient of increasing organic solvent (Mobile Phase B).
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis: Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on the relative peak areas and the number of drugs attached to each chain.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions. For ADC analysis, electrospray ionization (ESI) is commonly coupled with a high-resolution mass analyzer (e.g., time-of-flight [TOF] or Orbitrap). The mass of the intact ADC or its reduced subunits can be determined with high accuracy. The number of conjugated drugs is calculated from the mass difference between the ADC species and the unconjugated antibody.
Protocol:
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-MS) is typically used.
-
Sample Preparation:
-
Intact Mass Analysis (Native MS): For analyzing the intact ADC, the sample is buffer-exchanged into a volatile buffer like ammonium acetate to maintain its native conformation.
-
Reduced Mass Analysis: The ADC is reduced as described in the RP-HPLC protocol.
-
-
LC-MS Conditions:
-
Native MS: Size-exclusion chromatography (SEC) can be used online with MS to desalt the sample before introduction into the mass spectrometer.
-
Reduced MS: RP-HPLC, as described previously, is used to separate the light and heavy chains before they enter the mass spectrometer.
-
-
Mass Spectrometry Parameters: The mass spectrometer is operated in a mode that allows for the detection of large molecules with high resolution and mass accuracy.
-
Data Analysis: The raw mass spectra are deconvoluted to determine the molecular weights of the different ADC species. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum. The weighted average DAR is then calculated.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language for Graphviz, outline the general workflows for DAR determination.
Caption: A general overview of the analytical workflows for determining the DAR of ADCs.
Caption: Step-by-step workflow for HIC-based DAR analysis.
Caption: Workflow for RP-HPLC analysis of reduced ADC subunits.
Conclusion
The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. Each of the discussed methods—UV/Vis spectroscopy, HIC, RP-HPLC, and MS—offers distinct advantages and is suited for different stages of the research and development process. For a comprehensive understanding of a this compound ADC, a combination of these orthogonal techniques is often recommended. For instance, HIC can provide the overall drug distribution, while RP-HPLC coupled with MS can confirm the drug load on individual chains and provide accurate mass information. By carefully selecting and applying these analytical methods, researchers can ensure the quality, consistency, and ultimately the therapeutic potential of their ADC candidates.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC Analysis of Mal-PEG2-Amide Conjugation Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of Maleimide-PEG2-Amide (Mal-PEG2-Amide) conjugation reactions is critical for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring these reactions, separating the desired PEGylated product from unreacted starting materials and potential byproducts. This guide provides an objective comparison of the two most common HPLC methods—Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—supported by experimental data and detailed protocols.
Principles of HPLC Separation for PEGylated Proteins
The covalent attachment of a this compound linker to a protein, typically at a cysteine residue, results in a heterogeneous mixture containing the desired mono-PEGylated conjugate, unreacted protein, excess PEG linker, and potentially multi-PEGylated species or degradants. The goal of HPLC analysis is to resolve these components effectively.
-
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius in solution. Larger molecules, such as the PEGylated protein, elute earlier from the column than smaller molecules like the unreacted protein and the free PEG linker.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the PEG chain alters the overall hydrophobicity of the protein, allowing for the separation of the conjugate from the native protein. This technique is particularly powerful for resolving species with small differences in structure, such as positional isomers.
Comparative Analysis of HPLC Methods
The choice between SEC-HPLC and RP-HPLC depends on the specific analytical needs, such as the information required (e.g., aggregation, purity, or isoform separation) and the characteristics of the protein and PEG linker.
| Feature | Size-Exclusion Chromatography (SEC-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Primary Separation Principle | Hydrodynamic Radius (Size) | Hydrophobicity |
| Primary Application | Quantifying aggregates, separating conjugate from free PEG and unreacted protein. | Resolving PEGylated isoforms, positional isomers, and unreacted protein. |
| Resolution | Good for large size differences. May have co-elution of species with similar hydrodynamic radii. | High resolution for species with different hydrophobicities. |
| Mobile Phase | Aqueous buffers (e.g., phosphate buffer), non-denaturing. | Gradients of organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., TFA), often denaturing. |
| Detection | UV (280 nm for protein, 214 nm for peptide bonds), Refractive Index (RI) for PEG. | UV (280 nm, 214 nm), Evaporative Light Scattering Detector (ELSD) for PEG, Mass Spectrometry (MS). |
| Analysis Time | Typically shorter, isocratic elution. | Typically longer, gradient elution required. |
Quantitative Performance Data
The following tables summarize typical performance characteristics for SEC-HPLC and RP-HPLC methods in the analysis of PEGylated proteins. These values are representative and may vary depending on the specific protein, PEG linker, and instrumentation.
Table 1: Performance Characteristics of SEC-HPLC for PEGylated Protein Analysis
| Parameter | Typical Value | Reference |
| Resolution (Conjugate vs. Unreacted Protein) | > 2.0 | [1] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | [1] |
| Limit of Detection (LOD) for Free PEG | ~10 µg/mL | [1] |
| Limit of Quantitation (LOQ) for Free PEG | ~25 µg/mL | [1] |
| Precision (%RSD) | < 3% for peak area | [1] |
Table 2: Performance Characteristics of RP-HPLC for PEGylated Protein Analysis
| Parameter | Typical Value | Reference |
| Resolution (Positional Isomers) | Baseline separation achievable | |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | Method validation would follow ICH Q2(R2) guidelines |
| Limit of Detection (LOD) | Dependent on detector and chromophores | |
| Limit of Quantitation (LOQ) | Dependent on detector and chromophores | |
| Precision (%RSD) | < 2% for peak area | Method validation would follow ICH Q2(R2) guidelines |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of a this compound conjugation reaction.
Protocol 1: SEC-HPLC for Purity Assessment
This protocol is designed to separate the PEGylated protein conjugate from unreacted protein and free this compound linker.
Instrumentation:
-
HPLC system with a UV detector and a Refractive Index (RI) detector.
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm).
Reagents:
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Sample: The conjugation reaction mixture, quenched at a specific time point.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare the sample by diluting the reaction mixture in the mobile phase to a final protein concentration of approximately 1 mg/mL.
-
Inject 20 µL of the prepared sample.
-
Monitor the elution profile using both UV (280 nm) and RI detectors. The PEGylated conjugate will elute first, followed by the unreacted protein (both detected by UV), and finally the free this compound (detected by RI).
-
Calculate the percentage of each species based on the peak area.
Protocol 2: RP-HPLC for Isomer Separation and Reaction Monitoring
This protocol is suitable for monitoring the progress of the conjugation reaction and separating different PEGylated species.
Instrumentation:
-
HPLC system with a UV detector and preferably an ELSD or a mass spectrometer.
-
Reversed-phase column (e.g., C4 or C18, 300 Å pore size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: The conjugation reaction mixture, quenched at various time points.
Procedure:
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Prepare the sample by quenching the reaction (e.g., by adding excess N-ethylmaleimide) and diluting it in Mobile Phase A.
-
Inject the prepared sample.
-
Elute the components using a linear gradient, for example:
-
5-60% Mobile Phase B over 30 minutes.
-
60-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B and re-equilibrate.
-
-
Monitor the elution at 280 nm and/or with the ELSD. The unreacted protein will elute first, followed by the more hydrophobic PEGylated conjugates.
Visualization of Workflows and Reactions
Visual diagrams can aid in understanding the experimental processes and chemical reactions involved.
Consideration of Maleimide-Thiol Conjugate Stability
An important aspect to consider during the analysis is the potential hydrolysis of the succinimide ring formed in the maleimide-thiol conjugate. This hydrolysis can lead to the formation of two isomeric ring-opened products, introducing further heterogeneity. The rate of hydrolysis is pH-dependent, being faster at higher pH. RP-HPLC is a suitable method to monitor this hydrolysis, as the ring-opened species will have different retention times compared to the intact conjugate. When developing and validating an analytical method, it is crucial to assess the stability of the conjugate under the analytical conditions to ensure accurate quantification.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a comprehensive characterization of this compound conjugates often requires orthogonal methods:
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides mass information, confirming the identity of the conjugate and helping to determine the degree of PEGylation.
-
Ion-Exchange Chromatography (IEX-HPLC): This technique separates molecules based on charge and can be used to separate PEGylated proteins if the PEGylation alters the protein's overall charge.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a less denaturing alternative to RP-HPLC that separates based on hydrophobicity and can be useful in a multi-step purification and analysis process.
Conclusion
Both SEC-HPLC and RP-HPLC are powerful and essential techniques for the analysis of this compound conjugation reactions. SEC-HPLC excels at providing information on aggregation and the separation of components with significant size differences. In contrast, RP-HPLC offers higher resolution for separating closely related species such as positional isomers and is well-suited for detailed reaction monitoring. The choice of method should be guided by the specific analytical requirements of the project. For comprehensive characterization, a combination of these HPLC methods, often coupled with mass spectrometry, is recommended to ensure the development of a well-characterized and high-quality bioconjugate.
References
A Comparative Guide to Hydrophobic Interaction Chromatography (HIC) for Antibody-Drug Conjugate (ADC) Analysis
For researchers, scientists, and drug development professionals, the accurate characterization of antibody-drug conjugates (ADCs) is critical to ensuring their safety and efficacy. A key quality attribute is the drug-to-antibody ratio (DAR), which describes the average number of drug molecules conjugated to an antibody.[1][][3][4] Hydrophobic Interaction Chromatography (HIC) has emerged as a principal analytical technique for determining the DAR and drug-load distribution of ADCs, particularly for cysteine-linked conjugates.[5]
This guide provides an objective comparison of HIC with other common analytical methods for ADC analysis, supported by experimental data. It also offers a detailed experimental protocol for HIC and a visual representation of the analytical workflow.
HIC vs. Alternative Methods: A Comparative Analysis
Hydrophobic Interaction Chromatography separates molecules based on their hydrophobicity. In ADC analysis, the addition of hydrophobic small-molecule drugs to an antibody increases its overall hydrophobicity. HIC can effectively separate ADC species with different numbers of conjugated drugs. The unconjugated antibody, being the least hydrophobic, elutes first, followed by ADCs with increasing DAR values.
While HIC is a powerful tool, it is essential to understand its advantages and limitations in comparison to other techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Mass Spectrometry (MS).
| Technique | Principle | Advantages for ADC Analysis | Disadvantages for ADC Analysis |
| HIC | Separation based on hydrophobicity under non-denaturing conditions. | - Preserves the native structure and activity of the ADC. - Excellent for determining DAR and drug-load distribution for cysteine-linked ADCs. - Mild, non-denaturing method. | - Typically incompatible with direct MS analysis due to non-volatile salts. - May not separate positional isomers of ADCs with the same DAR. - Cannot provide information on whether the drug is conjugated to the heavy or light chain. |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions. | - Orthogonal method to HIC for DAR determination. - Can separate light and heavy chains after reduction, providing information on drug distribution. - Can be coupled with MS. | - Denaturing conditions can alter the ADC structure. - High organic solvent content can lead to the creation of incomplete stoichiometric forms of the ADC. |
| SEC | Separation based on molecular size and shape. | - Useful for detecting and quantifying aggregates and fragments. - Can be used for online desalting prior to MS analysis. | - Not suitable for separating ADC species with different DARs as the size difference is often negligible. |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | - Provides accurate molecular weight information for different ADC species. - Can confirm the identity of peaks separated by chromatography. | - Traditional HIC methods are incompatible with direct MS coupling due to high salt concentrations. - Requires specialized techniques like online desalting for HIC-MS coupling. |
Experimental Protocol: HIC for ADC Analysis
This section provides a generalized experimental protocol for the HIC analysis of ADCs. It is important to note that specific parameters may need to be optimized based on the specific ADC and instrumentation.
1. Materials and Reagents:
-
ADC Sample: Purified ADC in a suitable buffer.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Organic Modifier (Optional): Isopropanol may be added to Mobile Phase B to facilitate the elution of highly hydrophobic species.
-
HIC Column: A column with a hydrophobic stationary phase (e.g., Butyl, Phenyl). Common choices include TSKgel Butyl-NPR and MAbPac HIC columns.
2. Instrumentation:
-
A biocompatible High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is required to withstand the high salt concentrations.
-
UV detector set to an appropriate wavelength (e.g., 280 nm) for protein detection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 100 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 100 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL (of a 1 mg/mL ADC solution) |
4. Data Analysis:
The area percentage of each peak in the chromatogram represents the relative distribution of the corresponding drug-loaded ADC species. The weighted average DAR can be calculated using the following formula:
DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100
Quantitative Data Summary
The following table summarizes the performance characteristics of HIC in comparison to other methods for ADC analysis, based on available experimental data.
| Parameter | HIC | RP-HPLC | Reference |
| DAR Determination | Primary method, especially for Cys-linked ADCs. | Orthogonal method, requires reduction of ADC. | |
| Preservation of Native Structure | Yes. | No (denaturing). | |
| MS Compatibility | Indirect (requires desalting). | Direct. | |
| Separation of Positional Isomers | Limited. | Can separate some isomers. | |
| Analysis of Aggregates | Can separate aggregates from monomers. | Not ideal. |
Experimental Workflow for HIC-ADC Analysis
The following diagram illustrates the typical workflow for analyzing an ADC using Hydrophobic Interaction Chromatography.
References
- 1. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mal-PEG2-Amide and NHS Ester Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the design of bioconjugates, influencing the specificity, stability, and overall performance of the final product. This guide provides a detailed, objective comparison of two widely used classes of linkers: maleimide-polyethylene glycol (PEG) derivatives, specifically Mal-PEG2-Amide, and N-hydroxysuccinimide (NHS) esters.
This comparison delves into the fundamental chemistry, reaction kinetics, stability of the resulting conjugates, and provides standardized experimental protocols to assist in the selection of the most appropriate linker for a given bioconjugation task.
Chemical Properties and Reaction Mechanisms
This compound and NHS ester linkers operate on distinct chemical principles, targeting different functional groups on biomolecules. This inherent difference in reactivity is the primary determinant of their specificity.
This compound linkers feature a maleimide group that reacts specifically with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues. This reaction, a Michael addition, is highly efficient and selective under mild pH conditions, typically between 6.5 and 7.5. At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1] This high degree of selectivity allows for site-specific conjugation, as cysteine residues are often less abundant on the surface of proteins compared to lysine residues.
NHS ester linkers , on the other hand, are reactive towards primary amine groups, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain. The reaction results in the formation of a stable amide bond. The optimal pH for this reaction is slightly basic, typically between 7.2 and 8.5.[2] Due to the high abundance of lysine residues on the surface of most proteins, NHS ester chemistry often results in a heterogeneous mixture of conjugates with varying numbers of linked molecules.
Performance Comparison: A Quantitative Overview
The selection of a linker is often guided by key performance indicators such as reaction efficiency, kinetics, and the stability of the final conjugate. The following table summarizes the available quantitative data for this compound and NHS ester linkers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and the presented data is a compilation from various studies.
| Feature | This compound (Maleimide) | NHS Ester |
| Target Functional Group | Sulfhydryl (-SH) of Cysteine | Primary Amine (-NH2) of Lysine, N-terminus |
| Optimal Reaction pH | 6.5 - 7.5[1] | 7.2 - 8.5[2] |
| Reaction Speed | Very fast (minutes to a few hours)[1] | Fast (minutes to hours) |
| Specificity | High for thiols at neutral pH | High for primary amines |
| Resulting Bond | Thioether bond | Amide bond |
| Conjugate Stability | The thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation. Conventional maleimide conjugates can show ~50% degradation in human plasma over 7 days. Stability can be significantly improved by using N-aryl maleimides (<20% deconjugation in 7 days) or by hydrolysis of the succinimide ring. | The amide bond is highly stable and generally considered irreversible under physiological conditions. |
| Linker Hydrolysis (Half-life) | The maleimide group is more stable than the NHS-ester group but will slowly hydrolyze at pH > 7.5. | Susceptible to hydrolysis, which increases with pH. The half-life is 4-5 hours at pH 7 (0°C) and drops to 10 minutes at pH 8.6 (4°C). |
| Potential Side Reactions | Reaction with amines at pH > 7.5. | Hydrolysis of the ester, reaction with other nucleophiles (less common). |
Stability of the Bioconjugate: A Critical Consideration
The stability of the linkage between the biomolecule and the payload is paramount, particularly for in vivo applications such as antibody-drug conjugates (ADCs).
The thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma. This can lead to the premature release of the payload and off-target effects. However, the stability of the maleimide conjugate can be significantly enhanced. Hydrolysis of the succinimide ring in the thioether adduct leads to a ring-opened structure that is resistant to the retro-Michael reaction. Furthermore, modifications to the maleimide structure, such as the use of N-aryl maleimides, have been shown to accelerate this stabilizing hydrolysis and result in significantly more stable conjugates.
In contrast, the amide bond formed from the reaction of an NHS ester with a primary amine is exceptionally stable and is not typically susceptible to cleavage under physiological conditions. This makes NHS ester linkers a reliable choice when long-term stability of the conjugate is a primary requirement.
Experimental Protocols
Below are detailed methodologies for performing bioconjugation reactions using this compound and NHS ester linkers.
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the general procedure for conjugating a maleimide-containing molecule to a protein with available sulfhydryl groups.
Materials:
-
Protein containing free thiol groups (e.g., reduced antibody)
-
This compound linker
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Immediately purify the protein from the reducing agent using a desalting column equilibrated with the degassed reaction buffer. The protein concentration should typically be between 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound linker to the protein solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.
-
Purification: Remove excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
Protocol 2: NHS Ester-Amine Conjugation
This protocol describes the general procedure for conjugating an NHS ester-containing molecule to a protein via primary amines.
Materials:
-
Protein with accessible primary amines
-
NHS ester linker
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer, pH 7.2-8.5
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. The protein concentration is typically in the range of 1-10 mg/mL.
-
Linker Preparation: Immediately prior to the reaction, dissolve the NHS ester linker in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept low (<10%).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if necessary.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes. This will consume any unreacted NHS ester.
-
Purification: Separate the protein conjugate from unreacted linker and byproducts using a desalting column or dialysis.
-
Characterization: Analyze the degree of labeling (DOL) and confirm conjugation by methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.
Visualizing the Workflows and Logical Relationships
To further clarify the processes and decision-making involved in choosing a bioconjugation strategy, the following diagrams have been generated using the DOT language.
Caption: Decision tree for selecting between Maleimide and NHS ester linkers.
Caption: Comparative experimental workflows for bioconjugation.
Caption: Stability pathways of Maleimide and NHS ester conjugates.
Conclusion
Both this compound and NHS ester linkers are powerful tools in the bioconjugation toolbox, each with a distinct set of advantages and disadvantages. The choice between them should be guided by the specific requirements of the application.
-
This compound linkers are the preferred choice for site-specific conjugation to cysteine residues, offering high selectivity and rapid reaction kinetics. While the stability of the resulting thioether bond can be a concern, strategies exist to mitigate this, making them suitable for a wide range of applications, including the development of next-generation ADCs with controlled release mechanisms.
-
NHS ester linkers are ideal for applications where high stability of the final conjugate is paramount . The resulting amide bond is robust and not prone to cleavage under physiological conditions. However, the lack of site-specificity, due to the abundance of lysine residues, can lead to heterogeneous products, which may be a limitation for certain therapeutic and diagnostic applications.
By carefully considering the target biomolecule, the desired level of specificity, and the required in-use stability, researchers can select the optimal linker chemistry to achieve their bioconjugation goals.
References
A Head-to-Head Comparison: Mal-PEG2-Amide vs. Click Chemistry Linkers for Bioconjugation
In the rapidly evolving landscape of bioconjugation, the choice of a linker to covalently attach molecules to proteins, antibodies, and other biomolecules is a critical determinant of the success of the resulting conjugate. This guide provides an objective comparison of a traditional workhorse, Mal-PEG2-Amide, which utilizes maleimide-thiol chemistry, against the more recent and highly versatile click chemistry linkers. This comparison is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most appropriate conjugation strategy for their specific application.
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between this compound and click chemistry linkers lies in their reaction mechanisms.
This compound functions through a Michael addition reaction between the maleimide group and a free thiol (sulfhydryl) group, typically from a cysteine residue on a protein. This reaction is highly specific for thiols under mild pH conditions (6.5-7.5).[1]
Click chemistry , a class of reactions known for their high efficiency and bioorthogonality, primarily involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] In CuAAC, a terminal alkyne and an azide react in the presence of a copper(I) catalyst to form a stable triazole linkage.[3] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne (like DBCO) that reacts spontaneously with an azide.[2]
Performance Comparison: A Quantitative Look
The choice between these linker technologies often comes down to performance metrics such as reaction speed, efficiency, and the stability of the final conjugate.
| Performance Metric | This compound (Maleimide-Thiol) | Click Chemistry Linkers (CuAAC & SPAAC) |
| Reaction Kinetics | Fast: Second-order rate constants typically range from 100 to 1000 M⁻¹s⁻¹.[4] | Very Fast to Extremely Fast: CuAAC rates are in the range of 10² to 10⁴ M⁻¹s⁻¹, while SPAAC can reach up to 1 M⁻¹s⁻¹ and IEDDA reactions can be even faster. |
| Reaction Efficiency | High: Often proceeds with high yields under optimized conditions. | Very High: Generally provides near-quantitative yields. |
| Specificity | High for Thiols: Highly selective for cysteine residues at pH 6.5-7.5. | Exceptional (Bioorthogonal): Azides and alkynes are largely absent in biological systems, preventing side reactions. |
| Stability of Linkage | Potentially Labile: The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. Strategies to increase stability, such as hydrolysis of the succinimide ring, exist. | Highly Stable: The triazole ring formed is extremely stable and resistant to hydrolysis and enzymatic cleavage. |
| Biocompatibility | Good: The reaction is typically performed under physiological conditions. | CuAAC: Requires a copper catalyst, which can be toxic to cells, though ligands can mitigate this. SPAAC: Copper-free and thus highly biocompatible for in vivo applications. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical comparison, detailed experimental protocols for conjugating a protein with either a this compound linker or a SPAAC click chemistry linker are presented below.
Protein Conjugation with this compound
This protocol outlines the conjugation of a protein with available cysteine residues to a this compound linker.
Materials:
-
Protein with accessible thiol groups (e.g., antibody with reduced cysteines)
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols. This can be achieved by incubation with a reducing agent like TCEP, followed by removal of the reducing agent.
-
Linker Preparation: Dissolve the this compound linker in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution at a 5-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the protein conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.
Protein Conjugation with SPAAC Click Chemistry
This protocol describes the copper-free click chemistry conjugation of an azide-modified protein with a DBCO-containing linker.
Materials:
-
Azide-modified protein
-
DBCO-PEG linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein and Linker Preparation: Prepare stock solutions of the azide-modified protein and the DBCO-PEG linker in the reaction buffer.
-
Conjugation Reaction: Mix the azide-modified protein and the DBCO-PEG linker in a desired molar ratio (typically 1:3 to 1:10).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored for completion by LC-MS.
-
Purification: Purify the protein conjugate using size-exclusion chromatography to remove any unreacted linker.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.
Choosing the Right Linker: A Decision Framework
The selection between this compound and click chemistry linkers is highly dependent on the specific requirements of the application.
Choose this compound when:
-
Readily available cysteine residues are present on the biomolecule.
-
The potential for retro-Michael reaction is acceptable or can be mitigated.
-
A well-established and cost-effective method is preferred.
Choose Click Chemistry Linkers when:
-
Exceptional stability of the conjugate is paramount.
-
High specificity and bioorthogonality are required to avoid side reactions, especially in complex biological environments.
-
The biomolecule does not have readily available thiols, as azides or alkynes can often be introduced through metabolic labeling or enzymatic modification.
-
Copper-free methods (SPAAC) are necessary for live-cell or in vivo applications.
Conclusion
Both this compound and click chemistry linkers are powerful tools in the bioconjugation toolbox. This compound offers a straightforward and efficient method for conjugating to thiol-containing biomolecules. However, the potential instability of the maleimide-thiol linkage is a significant consideration. Click chemistry, particularly SPAAC, provides a highly stable, efficient, and bioorthogonal alternative that is increasingly becoming the gold standard for creating robust bioconjugates for a wide range of applications, from basic research to therapeutic development. The choice between them should be guided by a thorough evaluation of the specific experimental needs, with a strong emphasis on the required stability and biocompatibility of the final product.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Mal-PEG2-Amide vs. SMCC Linkers: A Comparative Guide for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of efficacious and safe antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of two commonly employed linker types: the hydrophilic maleimide-polyethylene glycol (PEG) linker, exemplified by Mal-PEG2-Amide, and the more hydrophobic succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. By examining their distinct physicochemical properties and their impact on ADC performance, this document aims to equip researchers with the necessary information to make informed decisions for their specific therapeutic applications.
The linker, which connects a potent cytotoxic payload to a monoclonal antibody, is a critical determinant of an ADC's therapeutic index. Its properties significantly influence the stability, solubility, pharmacokinetics, and overall performance of the conjugate.[1][2] this compound and SMCC linkers represent two distinct strategies in ADC design, each with a unique set of advantages and disadvantages.
Key Differences at a Glance
| Feature | This compound Linker | SMCC Linker |
| Hydrophilicity | High | Low |
| Solubility of ADC | Increased, mitigating aggregation | Can lead to aggregation, especially with hydrophobic drugs |
| Drug-to-Antibody Ratio (DAR) | Higher DARs are achievable without aggregation[2] | Limited DAR to avoid aggregation issues[2] |
| In Vivo Half-Life | Can be significantly extended[2] | Generally shorter half-life |
| Plasma Stability | High | High, as it is a non-cleavable linker |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics | Potential for off-target toxicity due to hydrophobicity |
| Immunogenicity | Generally low | Can potentially be immunogenic |
In-Depth Performance Comparison
Hydrophilicity and ADC Aggregation
A primary advantage of this compound and other PEGylated linkers is their inherent hydrophilicity. This property helps to counteract the hydrophobicity of many cytotoxic payloads, thereby increasing the overall solubility of the ADC and reducing the propensity for aggregation. ADC aggregation is a critical issue that can lead to increased clearance from circulation and reduced therapeutic efficacy. In contrast, the hydrophobic nature of the SMCC linker can exacerbate aggregation, particularly when combined with a hydrophobic drug, which may limit the achievable drug-to-antibody ratio (DAR).
Pharmacokinetics and In Vivo Efficacy
The inclusion of a PEG spacer in the linker can have a profound impact on the pharmacokinetic profile of an ADC. Experimental data consistently demonstrates that PEGylation can significantly extend the in vivo half-life of an ADC. For instance, a study comparing a ZHER2 affibody conjugated to the cytotoxic agent MMAE via either an SMCC linker or PEG linkers of varying lengths found that the 4kDa and 10kDa PEG linkers resulted in 2.5-fold and 11.2-fold extensions in half-life, respectively, compared to the SMCC-linked conjugate. This improved pharmacokinetic profile often translates to enhanced in vivo efficacy. In a preclinical model, an ADC utilizing a 20kDa PEG linker led to complete tumor eradication, whereas the non-PEGylated SMCC counterpart only slowed tumor growth.
Linker Stability
Both this compound and SMCC linkers form a stable thioether bond with cysteine residues on the antibody. However, the stability of the maleimide-thiol linkage can be a concern. The thiosuccinimide bond is susceptible to a retro-Michael reaction, which can lead to premature release of the drug-linker complex from the antibody. One study reported that a classic SMCC linker degraded to 38% after 120 hours in mouse plasma, and an ADC constructed with this linker exhibited a 29% decrease in DAR after 7 days in mice. While the PEG component of the this compound linker does not directly address this instability, next-generation self-stabilizing maleimides are being developed to overcome this limitation.
Visualizing the Chemical Structures and Conjugation Process
To better understand the chemical differences and the conjugation process, the following diagrams are provided.
References
A Comparative Guide to Thiol Conjugation: Alternatives to Mal-PEG2-Amide Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of thiol groups, particularly within cysteine residues of proteins and peptides, is a cornerstone of modern bioconjugation. For years, maleimide-based linkers, such as Mal-PEG2-Amide, have been the workhorse for these applications. However, the inherent instability of the resulting thiosuccinimide linkage, which is susceptible to hydrolysis and retro-Michael addition, has driven the development of a new generation of crosslinkers offering enhanced stability and performance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
The Challenge with Conventional Maleimides: Instability of the Thiosuccinimide Linkage
The reaction of a maleimide with a thiol proceeds via a Michael addition to form a thioether bond. While efficient, the resulting succinimide ring can undergo two competing reactions in a physiological environment:
-
Retro-Michael Addition: This is the reverse of the conjugation reaction, leading to the cleavage of the linker and premature release of the conjugated payload. This can result in off-target effects and reduced efficacy of therapeutics like antibody-drug conjugates (ADCs).
-
Hydrolysis: The succinimide ring can be hydrolyzed to form a more stable, ring-opened succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the payload in place.
The balance between these two reactions is a critical factor in the stability of maleimide-based bioconjugates.
Next-Generation Maleimides: Engineering Stability
To address the stability issues of traditional maleimides, several "next-generation" maleimides have been developed. These molecules are engineered to favor the stable, hydrolyzed form of the conjugate.
Diiodomaleimides
Diiodomaleimides offer rapid bioconjugation with reduced susceptibility to hydrolysis before conjugation, allowing for the efficient cross-linking of even sterically hindered systems.[1][2]
Self-Hydrolyzing Maleimides
These maleimides incorporate a basic amino group adjacent to the maleimide ring. This group provides intramolecular catalysis of the thiosuccinimide ring hydrolysis, leading to rapid and efficient stabilization of the conjugate at neutral pH.[3][4] Once hydrolyzed, the linker is no longer susceptible to retro-Michael elimination, preventing deconjugation.[3]
Beyond Maleimides: Alternative Thiol-Reactive Chemistries
Several alternative chemical strategies for thiol conjugation have emerged, offering distinct advantages in terms of stability, reaction kinetics, and specificity.
Radical-Mediated Thiol-Ene Reaction
The thiol-ene reaction involves the radical-mediated addition of a thiol across a double bond (ene), forming a highly stable and irreversible thioether linkage. This reaction is typically initiated by light in the presence of a photoinitiator, offering spatial and temporal control over the conjugation process.
Julia-Kocieński-Like Reagents (e.g., Methylsulfonyl Phenyloxadiazole)
Methylsulfonyl phenyloxadiazole compounds react rapidly and specifically with cysteine residues under a range of buffer conditions. The resulting conjugates have demonstrated significantly superior stability in human plasma compared to their maleimide-based counterparts.
Haloacetyls (e.g., Iodoacetyl, Bromoacetyl) and Pyridyl Disulfides
Haloacetyl groups react with thiols via an alkylation reaction to form a stable thioether bond. Pyridyl disulfides react with thiols to form a disulfide bond, which is cleavable under reducing conditions, offering a reversible conjugation strategy.
Quantitative Comparison of Crosslinker Performance
The following tables summarize key performance metrics for this compound and its alternatives, based on available experimental data.
| Crosslinker Type | Reaction Mechanism | Key Advantages | Key Disadvantages |
| This compound (Conventional Maleimide) | Michael Addition | Well-established chemistry, fast reaction rates. | Susceptible to retro-Michael addition and hydrolysis, leading to conjugate instability. |
| Diiodomaleimides | Michael Addition | Rapid bioconjugation, reduced pre-conjugation hydrolysis. | Still forms a thiosuccinimide that can be subject to instability if not hydrolyzed. |
| Self-Hydrolyzing Maleimides | Michael Addition with intramolecular catalysis | Rapid post-conjugation hydrolysis leading to a highly stable conjugate. | Can be more complex to synthesize. |
| Thiol-Ene Crosslinkers | Radical-mediated addition | Forms a highly stable, irreversible thioether bond; offers spatial and temporal control. | Requires a photoinitiator and light source. |
| Methylsulfonyl Phenyloxadiazole | Julia-Kocienski-like reaction | Forms a highly stable conjugate with superior plasma stability compared to maleimides. | May have slower reaction kinetics compared to maleimides. |
| Haloacetyls (Iodo-/Bromoacetyl) | Alkylation | Forms a very stable, irreversible thioether bond. | Can have lower specificity than maleimides and may react with other nucleophiles at higher pH. |
| Pyridyl Disulfides | Disulfide Exchange | Forms a reversible disulfide bond, allowing for payload release under reducing conditions. | The disulfide bond is susceptible to cleavage by endogenous reducing agents. |
| Crosslinker Type | Conjugate Stability in Human Plasma/Serum |
| Conventional Maleimide | Significant degradation observed over time due to retro-Michael reaction. For some ADCs, around 50% of the payload can be lost in a week. |
| Next-Generation Maleimides (e.g., Self-hydrolyzing) | Significantly improved stability with minimal drug loss observed over several days. |
| Thiol-Ene Crosslinkers | Highly stable, with over 90% of the conjugate remaining intact after seven days in plasma. |
| Methylsulfonyl Phenyloxadiazole | Superior stability compared to maleimide conjugates. |
Experimental Protocols
General Protocol for Thiol Conjugation with Maleimide Derivatives
-
Protein Preparation: Dissolve the protein containing a free thiol group in a suitable buffer (e.g., PBS, pH 6.5-7.5) at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent by desalting.
-
Maleimide Solution Preparation: Dissolve the maleimide crosslinker in a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a molar ratio of 10-20 moles of maleimide per mole of protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove excess, unreacted maleimide using a desalting column or dialysis.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol for Radical-Mediated Thiol-Ene Conjugation
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the thiol-containing biomolecule, the "ene"-containing crosslinker, and a photoinitiator (e.g., Irgacure 2959) in a biocompatible solvent.
-
Photoinitiation: Expose the reaction mixture to UV light (e.g., 365 nm) for a specified period (typically a few minutes) to initiate the radical reaction.
-
Purification: Purify the conjugate to remove unreacted starting materials and photoinitiator byproducts using appropriate chromatographic techniques.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Experimental Workflow for Thiol Conjugation
Caption: General workflow for thiol conjugation.
Michael Addition of Thiol to Maleimide
Caption: Michael addition reaction mechanism.
Radical-Mediated Thiol-Ene Reaction
Caption: Thiol-ene radical reaction mechanism.
Application Spotlight: Antibody-Drug Conjugates (ADCs)
The stability of the linker is of paramount importance in the design of ADCs. Premature release of the cytotoxic payload can lead to severe off-target toxicity. The use of more stable crosslinkers is a key strategy for improving the therapeutic index of ADCs.
Mechanism of Action of a Representative ADC: Trastuzumab Emtansine (T-DM1)
Trastuzumab emtansine is an ADC used to treat HER2-positive breast cancer. It consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1 via a stable thioether linker.
Caption: ADC mechanism of action.
Conclusion
While this compound and other conventional maleimide crosslinkers have been instrumental in the advancement of bioconjugation, their inherent instability has prompted the development of superior alternatives. Next-generation maleimides, thiol-ene crosslinkers, and other novel thiol-reactive chemistries offer significantly improved conjugate stability, a critical factor for the development of safe and effective therapeutics and research tools. The choice of the optimal crosslinker will depend on the specific application, balancing the need for stability, reaction efficiency, and control over the conjugation process. This guide provides the foundational information to make an informed decision for your research and development needs.
References
- 1. Trastuzumab emtansine: mechanisms of action and drug resistance [cancer.fr]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Evaluating the In Vivo Stability of Mal-PEG2-Amide Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo stability of the linker is a critical attribute of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's ability to remain intact in systemic circulation and release its payload only at the target site is paramount for therapeutic efficacy and minimizing off-target toxicity. This guide provides a comprehensive comparison of the in vivo stability of Mal-PEG2-Amide linkers with common alternatives, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key processes.
The this compound linker, featuring a maleimide group for conjugation to thiol-containing molecules like antibodies, a two-unit polyethylene glycol (PEG) spacer for improving solubility and pharmacokinetics, and a stable amide bond, is a widely used component in bioconjugation.[1] However, the stability of the maleimide-thiol linkage is a known challenge, primarily due to its susceptibility to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione, leading to premature payload release.[2]
Comparative In Vivo Stability of Linker Technologies
The in vivo stability of a linker is often evaluated by measuring the half-life of the intact conjugate in plasma or by quantifying the amount of prematurely released payload. The following tables summarize quantitative data from various studies, offering a comparison between maleimide-based linkers and their alternatives. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental models, antibodies, and payloads used.
| Linker Type | Conjugation Chemistry | In Vivo Stability Metric | Value | Animal Model | Reference |
| This compound (Conventional) | Maleimide-Thiol | % Intact ADC after 7 days | ~50% | Not Specified | [3] |
| Self-Hydrolyzing Maleimide | Maleimide-Thiol with intramolecular hydrolysis | Payload shedding after 14 days | ~3.8% | Not Specified | [4] |
| Bridging Disulfide | Disulfide Bond | % Intact ADC after 7 days | >95% | Not Specified | [3] |
| Thioether (from Thiol-ene) | Thiol-ene Reaction | % Intact ADC after 7 days | >90% | Not Specified | |
| Valine-Citrulline (vc) | Dipeptide | Linker half-life | ~144 hours (6.0 days) | Cynomolgus Monkey | |
| Hydrazone (Early Generation) | Hydrazone Bond | Linker half-life | ~2 days | Not Specified | |
| Hydrazone (Silyl Ether-based) | Hydrazone Bond | Linker half-life | >7 days | Human Plasma (in vitro) | |
| Non-cleavable (SMCC) | Thioether | % MMAE release after 7 days | <0.01% | Human Plasma (in vitro) |
Key Observations:
-
Conventional maleimide linkers can exhibit significant instability in vivo, with a substantial portion of the conjugate degrading over a week. This is largely attributed to the retro-Michael reaction.
-
Self-hydrolyzing maleimides, which undergo intramolecular hydrolysis to form a more stable ring-opened structure, demonstrate significantly improved stability, with minimal payload shedding observed over two weeks.
-
Bridging disulfide and thioether linkers formed via thiol-ene reactions also show high in vivo stability.
-
Cleavable linkers, such as the enzyme-sensitive valine-citrulline dipeptide and pH-sensitive hydrazones, have varying stability profiles. Newer generations of these linkers have been engineered for enhanced plasma stability.
-
Non-cleavable linkers, like the one formed with SMCC, are generally very stable in circulation, with minimal premature payload release.
Experimental Protocols
Accurate evaluation of in vivo linker stability is crucial for the development of effective bioconjugates. The following are detailed methodologies for key experiments used to assess linker stability.
Protocol 1: Quantification of Intact ADC in Plasma by ELISA
This method measures the concentration of the intact antibody-drug conjugate in plasma samples over time.
Materials:
-
96-well microtiter plates
-
Capture antigen specific to the ADC's monoclonal antibody
-
Test ADC and control samples
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload
-
Chromogenic or fluorogenic substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well microtiter plate with the capture antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of serially diluted plasma samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The concentration of intact ADC is determined by interpolating from a standard curve.
Protocol 2: Quantification of Free Payload in Plasma by LC-MS/MS
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the systemic circulation.
Materials:
-
Organic solvent (e.g., acetonitrile) for protein precipitation
-
Internal standard (a stable isotope-labeled version of the payload, if available)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reverse-phase column)
-
Mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the free payload.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase A.
-
-
LC Separation:
-
Inject the reconstituted sample onto the analytical column.
-
Separate the free payload from other components using a suitable gradient of mobile phases A and B. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the payload is selected and fragmented to produce a characteristic product ion.
-
The intensity of the product ion is measured and used for quantification.
-
-
Data Analysis:
-
The concentration of the free payload in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the payload.
-
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Logical Relationship of Maleimide Linker Instability
This diagram illustrates the competing pathways of a maleimide-thiol conjugate in vivo, leading to either a stable, ring-opened product or premature payload release through the retro-Michael reaction.
General Workflow for In Vivo Stability Assessment
This diagram outlines the typical experimental workflow for evaluating the in vivo stability of an antibody-drug conjugate.
ADC Intracellular Trafficking and Payload Release
This diagram illustrates the general mechanism of action for an antibody-drug conjugate, from binding to a cancer cell to the intracellular release of its cytotoxic payload.
Conclusion
The in vivo stability of the linker is a critical parameter in the design of successful bioconjugates. While the this compound linker is a versatile and widely used tool, its inherent instability due to the retro-Michael reaction of the maleimide-thiol adduct presents a significant challenge. This has led to the development of several alternative strategies, including self-hydrolyzing maleimides and other stable linker chemistries, which have demonstrated superior in vivo performance. The choice of the optimal linker technology depends on the specific application, the nature of the payload, and the desired pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the rational design and evaluation of next-generation bioconjugates with improved therapeutic indices.
References
- 1. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 2. Quantifying Specific Antibody Concentrations by Enzyme-Linked Immunosorbent Assay Using Slope Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. sciex.com [sciex.com]
Safety Operating Guide
Safe Disposal of Mal-PEG2-Amide: A Procedural Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Mal-PEG2-Amide, a heterobifunctional crosslinker. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for structurally related compounds, including maleimides and polyethylene glycol (PEG) derivatives. These procedures are designed to ensure the safe handling and disposal of this reagent in a laboratory setting.
I. Understanding the Hazards
This compound combines a reactive maleimide group with a polyethylene glycol (PEG) spacer and an amine group. The primary hazards are associated with the maleimide moiety, which is a potent alkylating agent reactive towards thiols. While PEG itself has low toxicity, the overall compound should be handled with care.
Key Hazard Considerations:
-
Maleimide: Maleimides can be toxic if ingested, may cause skin and eye irritation or burns, and can act as skin sensitizers, potentially leading to allergic reactions.[1][2]
-
PEG Derivatives: While generally considered low in toxicity, some PEG derivatives can cause mild skin and eye irritation.[3]
II. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound and its waste.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is mandatory.
III. Quantitative Toxicity Data
To provide context on the potential toxicity of this compound, the following table summarizes the acute oral toxicity (LD50) of its constituent chemical classes in rats.
| Substance Class | Compound Example | Oral LD50 (Rat) | Hazard Classification (Oral) |
| Maleimide | Maleimide | 80 - 100 mg/kg | Toxic |
| Polyethylene Glycol | PEG 200 | 28.9 g/kg (28,900 mg/kg) | Practically Non-toxic |
| PEG 300 | 22 - 28 g/kg (22,000 - 28,000 mg/kg)[4] | Practically Non-toxic | |
| PEGs (MW > 2000) | > 50 g/kg (> 50,000 mg/kg)[5] | Practically Non-toxic |
Data sourced from various safety data sheets and toxicology reports. The LD50 for this compound itself has not been determined.
IV. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused solid reagent and solutions.
Step 1: Deactivation of Reactive Maleimide
Before disposal, the reactive maleimide group should be quenched to minimize its potential to react with biological molecules in the environment. This is achieved by reacting it with an excess of a thiol-containing compound.
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or L-cysteine in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.
Step 2: Waste Collection and Labeling
-
Liquid Waste: The deactivated this compound solution should be collected in a clearly labeled, sealed, and appropriate hazardous chemical waste container. Do not pour it down the drain.
-
Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste. If possible, keep it in its original container and place it inside a secondary, sealable container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste bag.
Step 3: Storage and Disposal
-
Storage: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for chemical waste disposal.
V. Spill and Leak Procedures
-
Solid Spills: In the event of a solid spill, avoid creating dust. Moisten the material with water, then carefully sweep it into a suitable container for disposal.
-
Liquid Spills: For liquid spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and place it in a chemical waste container. Do not use combustible materials like sawdust.
-
Cleaning: Clean the spill area thoroughly with a detergent solution and then rinse with water. Collect all cleaning materials as hazardous waste.
VI. Experimental Workflow: Protein Labeling with this compound
This compound is commonly used as a crosslinker in bioconjugation to link molecules to proteins at cysteine residues. The following diagram illustrates a typical workflow for this application.
Caption: Workflow for protein labeling with this compound.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and EHS office for guidance.
References
Personal protective equipment for handling Mal-PEG2-Amide
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Mal-PEG2-Amide. The following procedures are designed to ensure the safe handling and disposal of this chemical. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance provided is based on information for closely related maleimide-containing compounds and general best practices for laboratory chemical safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar maleimide-containing compounds are classified as substances that can cause skin and eye irritation.[1] Inhalation of dust from the solid form may also cause respiratory irritation. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact.[2] Consider double-gloving for direct handling. |
| Eyes | Safety goggles or glasses | Tight-sealing safety goggles or safety glasses with side shields are essential to protect against splashes and fine dust.[2] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[3][4] |
| Body | Laboratory coat | A full-length, flame-resistant lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator or use of a fume hood | A respirator (e.g., N95 or higher) is required when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is critical for the safe handling of this compound.
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Confirm that all required PPE is available and in good condition.
-
Don the appropriate PPE as specified in the table above before handling the compound.
-
-
Handling the Compound:
-
When handling the solid form, prevent the formation of dust. Weigh and handle the compound within a chemical fume hood.
-
If preparing a solution, do so within the fume hood. This compound is soluble in water, DMSO, and DMF.
-
Avoid contact with skin, eyes, and clothing.
-
The maleimide group is reactive towards thiols. Avoid contact with thiol-containing compounds unless it is for a specific reaction or the deactivation procedure.
-
-
Storage:
-
Store this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
The compound can be shipped at ambient temperature.
-
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.
-
Deactivation of Reactive Maleimide:
-
Before disposal of solutions containing this compound, it is best practice to deactivate the reactive maleimide group. This can be achieved by reacting it with an excess of a thiol-containing compound.
-
Quenching Solution Preparation: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.
-
-
Waste Segregation and Collection:
-
Liquid Waste: Collect the deactivated this compound solution in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour it down the drain.
-
Solid Waste:
-
Unused solid this compound should be disposed of as hazardous chemical waste, preferably in its original, unopened container.
-
Contaminated solid waste, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
